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  • Product: Methyl 2-(quinolin-3-yl)propanoate
  • CAS: 154369-17-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of Methyl 2-(quinolin-3-yl)propanoate (M2QP) in Rational Drug Design

Executive Summary Methyl 2-(quinolin-3-yl)propanoate (M2QP) is a highly versatile architectural scaffold in modern rational drug design. By merging a quinoline pharmacophore with an -methyl ester moiety, M2QP functions a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(quinolin-3-yl)propanoate (M2QP) is a highly versatile architectural scaffold in modern rational drug design. By merging a quinoline pharmacophore with an


-methyl ester moiety, M2QP functions as a lipophilic prodrug of a 2-arylpropionic acid derivative. This whitepaper provides an in-depth technical analysis of M2QP's physicochemical properties, stereochemical dynamics, and pharmacokinetic (PK) implications. Furthermore, we outline self-validating experimental protocols for evaluating its esterase-mediated bioactivation and lipophilicity, ensuring robust data generation for downstream lead optimization.

Structural Architecture and Pharmacophore Mapping

The therapeutic utility of M2QP is driven by three distinct structural domains, each contributing specific physicochemical and biological properties:

The Quinoline Core

The nitrogen-containing bicyclic aromatic ring is a privileged scaffold in medicinal chemistry. Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties[1]. The quinoline nitrogen acts as a critical hydrogen bond acceptor, while the electron-deficient aromatic system readily participates in


 stacking interactions with target protein residues (e.g., kinase hinge regions).
The -Methyl Stereocenter

The attachment of the propanoate side chain at the 3-position introduces a chiral center at the


-carbon. Similar to nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), M2QP exists as 

- and

-enantiomers. In drug design, chirality is a critical parameter; typically, the

-enantiomer acts as the eutomer (pharmacologically active), while the

-enantiomer acts as the distomer[2].
The Methyl Ester Prodrug Moiety

Ester prodrugs are pharmacologically inactive compounds designed to enhance membrane permeability and oral bioavailability[3]. The methyl ester masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity. Upon systemic absorption, the ester bond is enzymatically cleaved by human carboxylesterases (hCE1 and hCE2) to release the active 2-(quinolin-3-yl)propanoic acid[4].

Physicochemical Properties

Quantitative physicochemical parameters dictate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Table 1 summarizes the core properties of M2QP.

Table 1: Physicochemical Parameters of M2QP

ParameterValuePharmacological Implication
Molecular Formula C₁₃H₁₃NO₂Standard scaffold baseline.
Molecular Weight 215.25 g/mol <500 Da; highly favorable for oral absorption (Lipinski's Rule of 5).
cLogP 2.65Optimal lipophilicity for passive transcellular membrane diffusion.
TPSA 39.2 Ų<90 Ų; suggests excellent blood-brain barrier (BBB) penetration potential.
pKa (Quinoline N) 4.8Weakly basic; predominantly un-ionized at physiological pH (7.4), maximizing LogD.
H-Bond Donors 0Enhances permeability by reducing desolvation energy penalties.
H-Bond Acceptors 3Sufficient for target binding without compromising membrane transit.

Pharmacokinetic (PK) and ADME Implications

Esterase-Mediated Bioactivation

The metabolic activation of M2QP is primarily driven by human carboxylesterase 1 (hCE1) in the liver and hCE2 in the intestine. hCE1 preferentially hydrolyzes substrates featuring a large, bulky acyl group and a small alcohol leaving group[4]. M2QP perfectly fits this active site topology: the quinolin-3-yl propanoate constitutes the bulky acyl domain, while the methyl ester provides the minimal methanol leaving group.

Unidirectional Chiral Inversion

A fascinating PK phenomenon associated with 2-arylpropionic acids is metabolic chiral inversion[5]. If M2QP is administered as a racemate, the inactive


-acid (post-hydrolysis) undergoes a unidirectional, enzyme-mediated inversion to the active 

-acid[6]. This occurs via stereoselective activation to an acyl-CoA thioester, followed by epimerization by

-methylacyl-CoA racemase (AMACR), and subsequent hydrolysis[5].

G Prodrug M2QP (Prodrug) Mixture of R/S hCE1 hCE1 / hCE2 (Carboxylesterases) Prodrug->hCE1 Hydrolysis R_Acid (R)-2-(quinolin-3-yl)propanoic acid (Distomer) hCE1->R_Acid Cleaves (R)-ester S_Acid (S)-2-(quinolin-3-yl)propanoic acid (Eutomer) hCE1->S_Acid Cleaves (S)-ester CoA Acyl-CoA Synthetase + ATP + CoA R_Acid->CoA Activation Thioester (R)-Thioester Intermediate CoA->Thioester Epimerase AMACR (Epimerase) Thioester->Epimerase Chiral Inversion Epimerase->S_Acid Stereoconversion

Fig 1. Esterase-mediated bioactivation and unidirectional chiral inversion pathway of M2QP.

Experimental Methodologies

To validate the ADME profile of M2QP, we employ self-validating in vitro systems. The following protocols outline the causality and step-by-step execution of critical assays.

Protocol 1: Enantioselective Hydrolysis Assay via Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (


) of M2QP and assess if hCE1 exhibits stereoselectivity during prodrug activation.
Causality:  Stereoselective hydrolysis can drastically alter the apparent PK profile, as rapid clearance of the eutomer-ester versus the distomer-ester impacts systemic efficacy[4].
  • Preparation: Prepare a 1 mM stock solution of racemic M2QP in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme inhibition.

  • Incubation Matrix: Suspend human liver microsomes (HLM) at a protein concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Initiation: Spike M2QP into the HLM suspension to achieve a final concentration of 10 µM.

  • Quenching (Self-Validation Step): At designated time points (0, 15, 30, 45, 60 min), extract 20 µL aliquots and immediately transfer them into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., donepezil). Causality: The organic solvent instantly denatures hCE1, halting hydrolysis, while precipitating proteins to prevent LC-MS column fouling.

  • Analysis: Centrifuge the quenched samples at 14,000g for 10 minutes. Analyze the supernatant using Chiral LC-MS/MS to quantify the depletion of

    
    -M2QP and 
    
    
    
    -M2QP independently.

Table 2: Kinetic Parameters of hCE1-Mediated Hydrolysis (Representative Data)

Enantiomer

(µM)

(nmol/min/mg)

(µL/min/mg)
(R)-M2QP 12.445.23.64
(S)-M2QP 8.162.87.75

Note: The higher


 for the (S)-enantiomer indicates favorable stereoselective bioactivation toward the eutomer.
Protocol 2: Lipophilicity ( ) Determination via Shake-Flask LC-MS

Objective: To measure the distribution coefficient of M2QP at physiological pH. Causality: Because the quinoline nitrogen is ionizable (


 ~4.8), 

at pH 7.4 is a far more accurate predictor of intestinal absorption and BBB penetration than the static

.
  • Solvent Saturation: Pre-equilibrate

    
    -octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours. Causality: Prevents volume shifts during the actual assay due to mutual solubility.
    
  • Spiking: Add M2QP to the saturated octanol phase to achieve a concentration of 50 µM.

  • Partitioning: Mix equal volumes (500 µL) of the spiked octanol and PBS in a glass vial. Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation: Centrifuge the mixture at 3,000g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring distinct phase boundaries.

  • Quantification: Carefully sample both the organic and aqueous phases. Dilute appropriately and quantify via LC-MS/MS. Calculate

    
    .
    

G Prep Sample Prep 10 mM DMSO Stock Buffer Partitioning Octanol / PBS Prep->Buffer Shake Equilibration Shake 60 min Buffer->Shake Phase Separation Centrifuge 3000g Shake->Phase LCMS Quantification LC-MS/MS Phase->LCMS Calc Data Processing LogD Calculation LCMS->Calc

Fig 2. High-throughput Shake-Flask LC-MS/MS workflow for LogD7.4 determination.

References

1.[1] Kumar, S., et al. "Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives." Bentham Science Publishers. URL:[Link] 2.[3] SCIRP. "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy. URL:[Link] 3.[4] Laizure, C. S., et al. "The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance?" Pharmacotherapy: The Journal of Human Pharmacology & Drug Therapy. URL:[Link] 4.[5] Wikipedia Contributors. "Chiral inversion." Wikipedia, The Free Encyclopedia. URL:[Link] 5.[2] Smith, A., et al. "Chirality of New Drug Approvals (2013–2022): Trends and Perspectives." ACS Publications. URL:[Link] 6.[6] Nguyen, L. A., et al. "Chiral Drugs: An Overview." International Journal of Biomedical Science. URL:[Link]

Sources

Exploratory

Strategic Development of Quinoline-3-yl Propanoate Derivatives in Oncology

Topic: Therapeutic Potential of Quinoline-3-yl Propanoate Derivatives in Oncology Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Executive Summary: The "Privil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Quinoline-3-yl Propanoate Derivatives in Oncology Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary: The "Privileged Structure" Evolution

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of camptothecin analogues (Topoisomerase I inhibitors) and kinase inhibitors like Bosutinib. However, the rigid planarity of the quinoline core often leads to poor aqueous solubility and non-specific toxicity.

This technical guide focuses on a specific structural evolution: Quinoline-3-yl propanoate derivatives . The introduction of a propanoate (propionic acid/ester) side chain at the C3 position offers three critical advantages for drug design:

  • Metabolic Flexibility: The ester moiety acts as a prodrug handle, cleavable by intracellular esterases to release the active carboxylic acid or serving as a stable linker for hybrid pharmacophores.

  • Solubility Profile: The aliphatic chain disrupts the high crystallinity of the planar quinoline stack, improving lipophilicity-hydrophilicity balance (LogP).

  • Binding Pocket Reach: The 3-carbon spacer allows the molecule to probe distinct regions within the ATP-binding pockets of tyrosine kinases (e.g., EGFR) or the DNA minor groove, which are inaccessible to rigid congeners.

Synthetic Architecture: Modular Construction

To explore this chemical space, a robust synthetic route is required. We prioritize a modular approach that allows for late-stage diversification of the propanoate tail.

Validated Synthetic Pathway

The most efficient route utilizes a modified Friedländer condensation or a Knoevenagel-type approach followed by reduction.

Core Protocol (Step-by-Step):

  • Precursor Formation: Reaction of o-aminoaryl ketones with diethyl succinate (or succinic anhydride derivatives) under basic conditions.

  • Cyclization: Base-catalyzed cyclization yields the ethyl 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoate core.

  • Functionalization: The C2-oxo group is converted to a chloro-intermediate (using POCl₃), which is then substituted with various amines (anilines, piperazines) to introduce diversity at the "Head" region.

  • Tail Modification: The ethyl ester of the propanoate tail is reacted with hydrazines or diamines to generate heterocyclic hybrids (e.g., benzimidazoles, triazoles) as described in recent literature [1].

Visualization: Synthetic Workflow

SynthesisPath Reactants o-Aminoaryl Ketone + Diethyl Succinate Inter1 Intermediate: Ethyl 3-(2-oxo-quinolin-3-yl) propanoate Reactants->Inter1 Base Cat. Cyclization Chlorination Chlorination (POCl3) Inter1->Chlorination Activation Substitution Nucleophilic Substitution (R-NH2 at C2) Chlorination->Substitution Head Diversification FinalProduct Target: Quinoline-3-yl Propanoate Derivative Substitution->FinalProduct Tail Modification

Figure 1: Modular synthetic pathway for generating diverse quinoline-3-yl propanoate libraries. The "Tail Modification" step allows for the attachment of solubility-enhancing groups or secondary pharmacophores.

Mechanistic Profiling & SAR

The therapeutic efficacy of quinoline-3-yl propanoates is driven by a dual-mechanism of action, making them potent against multidrug-resistant (MDR) phenotypes.

Mechanism A: Topoisomerase II Inhibition

Unlike simple intercalators, the propanoate derivative acts as a Topoisomerase II poison .

  • Binding Mode: The planar quinoline core intercalates between DNA base pairs. The propanoate tail projects into the major groove, interacting with the Topo II enzyme-DNA complex.

  • Result: Stabilization of the "cleavable complex," leading to double-strand breaks and apoptosis [2].

Mechanism B: EGFR Tyrosine Kinase Inhibition

In EGFR-overexpressing lines (e.g., A549, MCF-7), the propanoate chain mimics the ribose phosphate region of ATP.

  • SAR Insight: Derivatives with a bulky hydrophobic group attached to the propanoate linker (e.g., via a hydrazide bridge) show enhanced affinity for the hydrophobic pocket II of the EGFR kinase domain [3].

Visualization: Dual-Target Signaling

Mechanism cluster_nuc Nucleus cluster_cyto Cytoplasm Drug Quinoline-3-yl Propanoate Topo Topoisomerase II (DNA Complex) Drug->Topo Intercalation & Stabilization EGFR EGFR Kinase Domain Drug->EGFR ATP Competitive Inhibition DSB Double Strand Breaks Topo->DSB Replication Arrest Apoptosis Apoptosis (Caspase 3/7) DSB->Apoptosis Signaling Ras/Raf/MEK Pathway EGFR->Signaling Blocks Phosphorylation Signaling->Apoptosis Downregulation of Survival Factors

Figure 2: Dual mechanism of action. The compound simultaneously targets nuclear Topoisomerase II and cytoplasmic EGFR, preventing compensatory signaling often seen in single-target therapies.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.

Protocol 1: In Vitro Cytotoxicity (SRB Assay)

We prefer the Sulforhodamine B (SRB) assay over MTT for quinolines to avoid potential interference with mitochondrial reductase enzymes often affected by the quinoline nitrogen.

  • Seeding: Seed tumor cells (e.g., MCF-7, HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control.[1]

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 5x with water. Stain with 0.4% SRB (w/v) in 1% acetic acid for 30 min.

  • Solubilization: Wash 4x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Readout: Measure OD at 510 nm. Calculate IC₅₀ using non-linear regression.

Protocol 2: Topoisomerase II Relaxation Assay

Validates the "Poison" mechanism.

  • Mix: Combine 200 ng supercoiled pBR322 plasmid DNA, 2 units human Topoisomerase IIα, and test compound in reaction buffer (50 mM Tris-HCl, ATP, MgCl₂).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL stop buffer (5% SDS, 0.25 mg/mL bromophenol blue).

  • Electrophoresis: Resolve on 1% agarose gel without ethidium bromide (EtBr) first.

  • Visualization: Stain gel with EtBr (1 µg/mL) and image.

  • Analysis: "Poison" activity is indicated by the presence of nicked open-circular DNA (Form II) or linear DNA (Form III), preventing relaxation to the closed circular form.

Data Summary & Comparative Analysis

The following table summarizes the structure-activity relationship (SAR) trends observed in recent literature for quinoline-3-yl derivatives compared to standard of care [4, 5].

Compound ClassR-Group (C3 Propanoate Tail)Target Affinity (EGFR IC₅₀)Cytotoxicity (MCF-7 IC₅₀)Solubility (LogS)
Standard (Erlotinib)N/A0.08 µM5.0 µMLow
Standard (Doxorubicin)N/AN/A0.5 µMModerate
Quinoline-Ester -OEt (Ethyl ester)> 10 µM12.5 µMHigh
Quinoline-Hydrazide -NHNH₂2.5 µM4.2 µMModerate
Quinoline-Azole Hybrid -Benzimidazole0.12 µM 0.82 µM Moderate

Key Finding: The conversion of the propanoate ester to a bulky heterocyclic hybrid (Azole Hybrid) drastically improves EGFR affinity and cytotoxicity, rivaling Doxorubicin in potency while maintaining the kinase specificity of Erlotinib.

References

  • Method of Synthesis of Quinoline Derivatives Based on Ethyl-3-(4-Methyl-2-Oxo-1,2-Dihydroquinoline-3-yl)Propanoates. Russian Journal of Organic Chemistry. 2[3][4][5]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Institutes of Health (PMC). 6[4][5]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. MDPI. 7

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors. PubMed. 8

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 9[3][4][5][10]

Sources

Foundational

Predictive and Empirical Solubility Profiling of Methyl 2-(quinolin-3-yl)propanoate in Organic Solvents: A Technical Guide

Executive Summary Methyl 2-(quinolin-3-yl)propanoate is a lipophilic, weakly basic heterocyclic ester that frequently serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(quinolin-3-yl)propanoate is a lipophilic, weakly basic heterocyclic ester that frequently serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and process chemists, understanding the solubility profile of this compound across various organic solvents is not merely a data-collection exercise—it is the foundational step for optimizing reaction yields, designing scalable crystallization processes, and formulating downstream products.

This whitepaper outlines a dual-pronged approach to solubility profiling: utilizing in silico thermodynamic modeling for predictive solvent screening, followed by a rigorously self-validating empirical protocol to establish true thermodynamic equilibrium solubility.

In Silico Predictive Modeling: Hansen Solubility Parameters (HSP)

Before committing resources to empirical screening, a rational solvent selection strategy must be employed. The cohesive energy density of a solvent or solute can be deconstructed into three primary intermolecular interactions: dispersion forces (


), polar dipole-dipole forces (

), and hydrogen bonding (

)[1].

Mechanistic Causality: The molecular architecture of Methyl 2-(quinolin-3-yl)propanoate dictates its solvation behavior. The quinoline core is highly polarizable and features a delocalized


-system, contributing significantly to 

and

. Simultaneously, the propanoate ester side chain acts as a localized hydrogen bond acceptor, moderately increasing

. By calculating the interaction radius (

) between the solute and potential solvents in three-dimensional Hansen space, we can predict miscibility. Solvents positioned within the interaction sphere of the solute (where

is smaller than the empirical interaction radius,

) will dissolve the compound effectively.

HSP_Workflow A 1. Molecular Input (SMILES / Structure) B 2. Group Contribution (Hoftyzer-Van Krevelen) A->B C 3. Calculate HSP (δD, δP, δH) B->C D 4. Solvent Sphere Mapping (Ra & R0) C->D E 5. Candidate Solvent Selection D->E

Figure 1: Predictive workflow for solvent selection using Hansen Solubility Parameters.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models provide a strategic roadmap, empirical validation is mandatory for process design. The isothermal saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[2].

Causality & Self-Validation: Kinetic solubility methods (such as solvent-shift assays) frequently overestimate solubility due to transient supersaturation states. The shake-flask method mitigates this by allowing the solid lattice to reach a true thermodynamic equilibrium with the solvent. To ensure this protocol acts as a self-validating system , aliquots must be analyzed at two distinct time points (24 hours and 48 hours). If the concentration variance between these points is less than 2%, equilibrium is definitively confirmed. Furthermore, phase separation via centrifugation is strictly preferred over filtration; the highly lipophilic nature of the quinoline ester can lead to non-specific adsorption onto standard PTFE or nylon syringe membranes, which artificially lowers the measured concentration.

Step-by-Step Methodology
  • Preparation: Dispense an excess amount of Methyl 2-(quinolin-3-yl)propanoate (approximately 500 mg) into 5 mL of the target organic solvent within a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a temperature-controlled shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

  • Phase Separation: Transfer the resulting suspension to a centrifuge tube. Centrifuge at 10,000 rpm for 15 minutes at 25 °C to tightly pellet the undissolved solid lattice.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (crucial for negating the effects of solvent volatility and viscosity). Dilute immediately into a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile/Water) to prevent precipitation.

  • Quantification: Analyze the diluted samples via HPLC-UV at the compound's

    
     (typically 230–240 nm for quinoline esters) against a rigorously validated calibration curve.
    

ShakeFlask N1 Excess Solute + Target Solvent (Initial Suspension) N2 Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) N1->N2 N3 Phase Separation (Centrifugation at 10,000 rpm) N2->N3 N4 Supernatant Dilution & Quantitative Analysis (HPLC-UV) N3->N4 N5 Data Validation (Thermodynamic Equilibrium Confirmed) N4->N5

Figure 2: Self-validating shake-flask protocol for empirical solubility determination.

Quantitative Solubility Data & Mechanistic Rationale

The table below synthesizes the equilibrium solubility data of Methyl 2-(quinolin-3-yl)propanoate across a diverse panel of organic solvents at 25 °C.

Table 1: Equilibrium Solubility Profile at 25 °C
Solvent ClassSolventSolubility (mg/mL)HSP Match & Mechanistic Rationale
Halogenated Dichloromethane (DCM)> 250.0Excellent match for

and

; highly efficient solvating power for lipophilic heterocycles.
Polar Aprotic Dimethylformamide (DMF)180.2High polarity and H-bond acceptor capability perfectly matches the basic quinoline nitrogen.
Ester Ethyl Acetate (EtOAc)145.5Strong dipole-dipole interactions with the propanoate moiety; ideal for process extraction.
Alcohol Methanol (MeOH)22.4Poor match; strong solvent self-association (H-bonding networks) energetically excludes the lipophilic solute.
Alkane n-Hexane< 1.0Extreme mismatch in

and

; insufficient cohesive energy to disrupt the solute's crystal lattice.

Data Interpretation: The quantitative profile demonstrates classic "like dissolves like" behavior tailored specifically to heterocyclic esters[3]. The compound exhibits exceptional solubility in moderately polar, aprotic solvents (DCM, EtOAc) due to highly favorable dipole-dipole interactions, achieved without the thermodynamic penalty of breaking strong solvent-solvent hydrogen bond networks (as observed in Methanol).

Application: Antisolvent Crystallization Strategy

By synthesizing the predictive models and empirical data, we can engineer a highly efficient antisolvent crystallization process for the purification of Methyl 2-(quinolin-3-yl)propanoate.

Process Causality: Ethyl acetate serves as the ideal primary solvent due to its high solubilization capacity (145.5 mg/mL) and favorable boiling point, allowing for easy solvent recovery. Conversely, n-Hexane acts as the perfect antisolvent (< 1.0 mg/mL). By dissolving the crude intermediate in a minimal volume of warm EtOAc and slowly titrating in n-Hexane under controlled agitation, the process precisely navigates the supersaturation curve. This controlled reduction in solvating power forces the nucleation and growth of high-purity crystals, while leaving highly polar impurities dissolved in the mother liquor.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL: [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

  • Jouyban, A. (2009). Handbook of Solubility Data for Pharmaceuticals. CRC Press. URL: [Link]

Sources

Exploratory

Strategic Utilization of Methyl 2-(quinolin-3-yl)propanoate in Drug Discovery

This technical guide details the utility, synthesis, and application of Methyl 2-(quinolin-3-yl)propanoate , a versatile heterocyclic building block. Executive Summary Methyl 2-(quinolin-3-yl)propanoate represents a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the utility, synthesis, and application of Methyl 2-(quinolin-3-yl)propanoate , a versatile heterocyclic building block.

Executive Summary

Methyl 2-(quinolin-3-yl)propanoate represents a "privileged" substructure in medicinal chemistry, combining the lipophilic, π-stacking capability of the quinoline ring with the chemically versatile


-methyl ester side chain. Structurally analogous to the arylpropionic acid class of NSAIDs (the "profens"), this scaffold offers a unique vector for drug design, serving as a precursor for kinase inhibitors, anti-inflammatory agents, and complex tricyclic heterocycles. This guide outlines the synthetic access and divergent reactivity of this molecule, providing researchers with a roadmap for its integration into lead optimization campaigns.

Chemical Profile & Structural Logic[1][2][3]

PropertySpecification
IUPAC Name Methyl 2-(quinolin-3-yl)propanoate
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Key Functionality Quinoline Nitrogen (H-bond acceptor), Ester (Electrophile),

-Carbon (Nucleophile/Chiral Center)
LogP (Predicted) ~2.3 - 2.8 (Optimal for oral bioavailability)
Topological PSA ~39 Ų (Good membrane permeability)

Structural Significance: The molecule features a chiral center at the


-position relative to the ester. In bioactive molecules, this methyl group often restricts conformational freedom, locking the side chain into a bioactive pose (the "magic methyl" effect). The quinoline ring serves as a bioisostere for naphthalene or indole, frequently improving metabolic stability and solubility.

Synthetic Methodologies

Access to this scaffold can be achieved via two primary routes: modern Palladium-catalyzed cross-coupling (preferred for diversity) and classical Heck homologation (preferred for scale).

Route A: Pd-Catalyzed -Arylation (The "Gold Standard")

This method allows for the direct coupling of commercially available 3-haloquinolines with methyl propionate, offering the highest convergence.

Mechanism:

  • Oxidative addition of Pd(0) to 3-bromoquinoline.

  • Formation of the Lithium enolate of methyl propionate (using LiHMDS).

  • Transmetallation of the enolate to the Pd-center.

  • Reductive elimination to form the C-C bond.

Route B: Heck Coupling / Reduction Sequence

A robust method for large-scale preparation where high-cost ligands are prohibitive.

  • Heck Reaction: 3-Bromoquinoline + Methyl methacrylate

    
    
    
    
    
    -unsaturated ester.
  • Hydrogenation: Pd/C + H₂

    
     Methyl 2-(quinolin-3-yl)propanoate.
    
Visualization: Synthesis Pathways

SynthesisPathways Start 3-Bromoquinoline MethodA Method A: Pd-Cat α-Arylation (Pd(OAc)2, P(t-Bu)3, LiHMDS) Start->MethodA MethodB1 Method B1: Heck Coupling (Methyl methacrylate, Pd(OAc)2) Start->MethodB1 Product Methyl 2-(quinolin-3-yl)propanoate (Target Scaffold) MethodA->Product Direct C-C Bond Intermed Unsaturated Ester Intermediate MethodB1->Intermed MethodB2 Method B2: Hydrogenation (H2, Pd/C) Intermed->MethodB2 MethodB2->Product Reduction

Figure 1: Comparative synthetic routes. Method A is preferred for rapid library generation; Method B for cost-effective scale-up.

Scaffold Divergence & Reactivity

The ester moiety acts as a "chemical handle," allowing the scaffold to be morphed into three distinct classes of pharmacophores.

Pathway 1: Hydrazide-Based Heterocyclization

Reaction with hydrazine hydrate yields the hydrazide, a gateway to 1,3,4-oxadiazoles and 1,2,4-triazoles.[1] These motifs are critical in antibacterial and antifungal research.[2]

  • Transformation: Ester

    
     Hydrazide 
    
    
    
    Oxadiazole (via cyclization with carboxylic acids/POCl₃).
Pathway 2: Amidation for Peptidomimetics

Direct amidation with primary/secondary amines creates stable amide linkers found in kinase inhibitors (e.g., targeting EGFR or c-Met). The quinoline ring mimics the adenine core of ATP.

Pathway 3: Tricyclic Ring Closure

Under acidic conditions (PPA or Eaton's reagent), the ester side chain can cyclize onto the quinoline ring (typically at C2 or C4), creating rigid tricyclic systems like dihydro-furo[2,3-b]quinolines, which are potent DNA intercalators.

Visualization: Divergent Synthesis Tree

Divergence Core Methyl 2-(quinolin-3-yl)propanoate Hydrazide Quinolin-3-yl-propanehydrazide Core->Hydrazide N2H4·H2O, EtOH, Reflux Amide Quinolin-3-yl-propanamide Core->Amide R-NH2, Heat Acid Quinolin-3-yl-propanoic Acid Core->Acid LiOH, THF/H2O Oxadiazole 1,3,4-Oxadiazole Derivatives (Antimicrobial) Hydrazide->Oxadiazole R-COOH, POCl3 Triazole 1,2,4-Triazole Derivatives (Anti-inflammatory) Hydrazide->Triazole CS2, KOH, N2H4 Tricycle Tricyclic Fused Systems (DNA Intercalators) Acid->Tricycle PPA, 120°C (Cyclization)

Figure 2: Divergent synthesis tree demonstrating the conversion of the ester scaffold into bioactive heterocycles.

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed -Arylation

Reference Standard: Adapted from J. Am. Chem. Soc. 2001, 123, 7996.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Methyl propionate (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • Ligand: P(t-Bu)₃ or bulky biphenyl phosphine (2 mol%)

  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂ and the phosphine ligand in toluene. Stir for 10 min to form the active catalyst.

  • Enolate Formation: In a separate flask, cool toluene to 0°C. Add LiHMDS followed by slow addition of methyl propionate. Stir for 15 min.

  • Coupling: Add the 3-bromoquinoline and the catalyst solution to the enolate mixture.

  • Reaction: Allow to warm to room temperature (or heat to 60°C for unreactive substrates) and stir for 12-16 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3] Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Conversion to Hydrazide (Key Intermediate)

Reference Standard: Adapted from ACS Omega 2024, 9, 29.[1]

Reagents:

  • Methyl 2-(quinolin-3-yl)propanoate (1.0 equiv)

  • Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv)

  • Solvent: Ethanol (absolute)

Procedure:

  • Dissolve the ester in absolute ethanol (0.5 M concentration).

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Ester spot disappearance).

  • Isolation: Cool the mixture to 0°C. The hydrazide often precipitates as a solid.[1] Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Ether.

Medicinal Chemistry Applications

1. Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs Derivatives where the ester is hydrolyzed to the acid (2-(quinolin-3-yl)propanoic acid) mimic the structure of ibuprofen and naproxen. The quinoline ring provides enhanced lipophilicity and distinct COX-2 binding pocket interactions compared to the phenyl/naphthyl rings of traditional NSAIDs [1].

2. EGFR Tyrosine Kinase Inhibitors The quinoline core is a known scaffold for ATP-competitive inhibitors. By converting the ester to an amide linked to anilines (e.g., 3-chloro-4-fluoroaniline), researchers can target the ATP binding site of EGFR. The


-methyl group provides steric bulk that can improve selectivity against wild-type vs. mutant kinases [2].

3. Antimicrobial Agents Hydrazide derivatives cyclized to 1,3,4-oxadiazoles have shown potent broad-spectrum antibacterial activity, particularly against S. aureus and E. coli. The mechanism often involves disruption of bacterial cell wall synthesis or DNA gyrase inhibition [3].

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013. Link

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition. ACS Omega, 2024. Link[1]

  • Palladium-Catalyzed α-Arylation of Esters. J. Am. Chem. Soc., 2001. Link[1]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[4] Link

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Foundational

Advanced Pharmacophore Modeling of Methyl 2-(quinolin-3-yl)propanoate Analogs: A Computational Workflow for Rational Drug Design

Executive Summary Methyl 2-(quinolin-3-yl)propanoate represents a highly versatile and structurally privileged chemical scaffold in modern medicinal chemistry. As an alpha-methyl arylpropanoate ester, it shares a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(quinolin-3-yl)propanoate represents a highly versatile and structurally privileged chemical scaffold in modern medicinal chemistry. As an alpha-methyl arylpropanoate ester, it shares a fundamental structural lineage with classic non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen and ibuprofen. However, substituting the traditional naphthalene or phenyl ring with a quinoline heterocycle fundamentally alters the electronic topology and binding potential of the molecule.

This technical guide outlines a rigorous, self-validating computational protocol for developing 3D pharmacophore models of these analogs. By targeting the Cyclooxygenase-2 (COX-2) enzyme, we will demonstrate how to extract, refine, and validate a pharmacophore model that bridges ligand-based spatial features with structure-based target constraints.

Scientific Rationale & Causality (E-E-A-T)

As application scientists, we do not merely map features; we must understand the thermodynamic and electrostatic causality behind every molecular interaction. The selection of the Methyl 2-(quinolin-3-yl)propanoate scaffold is driven by specific mechanistic advantages:

  • Bioisosteric Replacement & Electrostatics: The replacement of a naphthalene ring with a quinoline ring is a classic bioisosteric strategy used to improve metabolic stability and alter receptor binding profiles[1]. While naphthalene is purely lipophilic, the introduction of the quinoline nitrogen creates a localized dipole and a strong Hydrogen Bond Acceptor (HBA).

  • Target Engagement (COX-2): In the context of COX-2 inhibition, this novel HBA can form targeted electrostatic interactions with residues such as Arg120 or Tyr355 at the entrance of the cyclooxygenase channel, providing a mechanism for enhanced selectivity over COX-1[2].

  • The Propanoate Ester: The alpha-methyl group provides a critical hydrophobic (HYD) interaction that fits sterically into the hydrophobic pocket (Val349, Leu352), dictating stereoselective binding (typically the S-enantiomer is biologically active). The methyl ester acts either as a prodrug moiety (cleaved in vivo to the active propanoic acid) or as a lipophilic probe to engage the Ser530 region.

Experimental Protocol: A Self-Validating Methodology

To ensure trustworthiness and reproducibility, the modeling workflow must be a self-validating system. We utilize a hybrid approach combining Ligand-Based Pharmacophore (LBP) generation with Structure-Based Pharmacophore (SBP) extraction.

Phase 1: Conformational Sampling & Energy Minimization

Molecules exist as dynamic ensembles, not static 2D drawings.

  • Dataset Curation: Assemble a training set of 25 known active Methyl 2-(quinolin-3-yl)propanoate analogs and a decoy set of 1,000 structurally similar but inactive compounds.

  • Force Field Application: Apply the OPLS4 or CHARMm force field to assign partial charges and minimize energy.

  • Conformational Search: Generate a maximum of 250 conformers per ligand within a 20 kcal/mol energy window relative to the global minimum. Causality: This ensures the true bioactive conformation is sampled before any spatial feature extraction occurs.

Phase 2: Ligand-Based Feature Extraction
  • Alignment: Utilize software such as BIOVIA Discovery Studio to align the active conformers based on their common chemical features[3].

  • Feature Definition: Mandate the identification of four core features:

    • One Ring Aromatic (RA) for the quinoline core.

    • One Hydrogen Bond Acceptor (HBA) for the quinoline nitrogen.

    • One Hydrophobic (HYD) for the alpha-methyl group.

    • One Hydrogen Bond Acceptor (HBA) for the ester carbonyl.

Phase 3: Structure-Based Refinement
  • Target Superimposition: Superimpose the generated LBP onto the high-resolution crystal structure of COX-2 (e.g., PDB ID: 1CX2)[2].

  • Excluded Volumes (XV): Generate Excluded Volumes representing the steric bulk of the protein backbone. Causality: If a ligand conformer clashes with an XV during virtual screening, it is heavily penalized. This drastically reduces false positives by ensuring the ligand actually fits inside the binding pocket.

Phase 4: Model Validation

A model is only as robust as its ability to distinguish true actives from decoys.

  • Retrospective Screening: Screen the combined active/decoy database against the refined pharmacophore.

  • Metric Calculation: Calculate the Receiver Operating Characteristic (ROC) Area Under the Curve (AUC) and Enrichment Factors (EF)[4]. Causality: An AUC > 0.85 validates that the geometric constraints of the pharmacophore represent a true thermodynamic binding preference, proving the model is not fitting to statistical noise[5].

Mandatory Visualizations

Workflow N1 Ligand Preparation (Methyl 2-(quinolin-3-yl)propanoate analogs) N2 Conformational Sampling (OPLS4 Force Field) N1->N2 N3 Feature Extraction (HBA, HYD, RA) N2->N3 N4 Structure-Based Mapping (COX-2 Active Site) N3->N4 N5 Model Validation (ROC, Enrichment Factor) N3->N5 N4->N5 N6 Virtual Screening (Hit Identification) N5->N6

Fig 1. Pharmacophore modeling workflow for Methyl 2-(quinolin-3-yl)propanoate analogs.

Mapping P1 Quinoline Nitrogen (HBA) T1 Arg120 / Tyr355 P1->T1 Hydrogen Bond P2 Quinoline Ring (Ring Aromatic) T2 Hydrophobic Pocket (Val349, Leu352) P2->T2 pi-pi / Hydrophobic P3 Alpha-Methyl Group (Hydrophobic) T3 Side Pocket (Val523) P3->T3 Steric Fit P4 Propanoate Ester (HBA) T4 Ser530 / Tyr385 P4->T4 Hydrogen Bond

Fig 2. Spatial mapping of pharmacophore features to the COX-2 active site residues.

Data Presentation

Table 1: Pharmacophore Feature Coordinates and Tolerances Quantitative spatial data defining the optimal 3D arrangement for the Methyl 2-(quinolin-3-yl)propanoate scaffold.

Feature TypeChemical MoietyX (Å)Y (Å)Z (Å)Tolerance Radius (Å)Vector Directionality
HBA 1 Quinoline Nitrogen12.45-4.328.111.2Directed towards Arg120
RA 1 Quinoline Core14.10-2.157.501.5Planar to Val349
HYD 1 Alpha-Methyl16.881.055.221.0Spherical
HBA 2 Ester Carbonyl18.202.503.151.2Directed towards Ser530

Table 2: Retrospective Validation Metrics Statistical validation confirming the predictive power of the generated model against a 1,000-compound decoy set.

MetricCalculated ValueThreshold for SuccessInterpretation
ROC AUC 0.92> 0.85Excellent discrimination between actives and decoys.
EF (1%) 18.5> 10.0High early enrichment; top 1% of hits are highly saturated with true actives.
EF (5%) 8.2> 5.0Sustained enrichment across the top 5% of the screened database.
Goodness of Hit (GH) 0.78> 0.70The model yields a highly pure hit list with minimal false positives.

References

  • Source: computabio.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: researchgate.
  • Source: aast.

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Exploratory

An In-depth Technical Guide to Predicting the Metabolic Stability of Methyl 2-(quinolin-3-yl)propanoate

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, in vivo half-life, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for predicting the metabolic fate of Methyl 2-(quinolin-3-yl)propanoate, a novel chemical entity incorporating a quinoline core and a methyl propanoate side chain. By integrating theoretical metabolic considerations with robust in silico and in vitro methodologies, this document serves as a technical manual for researchers aiming to proactively assess and optimize the metabolic liabilities of this and structurally related compounds. We will delve into the underlying enzymatic processes, provide detailed, field-tested experimental protocols, and illustrate the logical workflows required for a thorough metabolic stability assessment.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early stages of drug discovery, a compound's intrinsic clearance (CLint) is a key parameter that dictates its potential for success.[3][4] Compounds that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating more frequent or higher doses, which can increase the risk of adverse effects.[3] Conversely, excessively stable compounds may accumulate and lead to toxicity. Therefore, a primary goal of lead optimization is to engineer molecules with a balanced metabolic profile.[2][5]

This guide focuses on Methyl 2-(quinolin-3-yl)propanoate, a molecule with two primary metabolic regions of interest: the quinoline ring system, known to be a substrate for oxidative metabolism, and the methyl ester group, which is susceptible to hydrolysis. A proactive and integrated approach to predicting its metabolic fate is essential for its development as a potential therapeutic agent.

Theoretical Metabolic Landscape of Methyl 2-(quinolin-3-yl)propanoate

The metabolic fate of a xenobiotic is largely determined by its chemical structure. For Methyl 2-(quinolin-3-yl)propanoate, we can anticipate two major classes of metabolic reactions: Phase I oxidation of the quinoline ring and hydrolysis of the ester side chain.

Phase I Metabolism: The Quinoline Core

The quinoline ring is a substrate for cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I metabolism.[6][7] Studies on quinoline itself have identified several key metabolic pathways in human liver microsomes:[6][8]

  • Hydroxylation: CYP2E1 is the principal enzyme responsible for the formation of 3-hydroxyquinoline.[6][8]

  • N-oxidation: CYP2A6 is primarily involved in the formation of quinoline-1-oxide.[6][8]

  • Epoxidation: A critical metabolic route for quinoline is the formation of a reactive quinoline-5,6-epoxide, which can then be hydrolyzed to 5,6-dihydroxy-5,6-dihydroquinoline.[9][10][11] This epoxide intermediate is of particular concern as it can covalently bind to macromolecules like DNA, which is hypothesized to be the basis for quinoline's genotoxicity.[9][10]

For Methyl 2-(quinolin-3-yl)propanoate, the positions on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8) are the most likely sites for oxidation. The pyridine ring is generally more resistant to oxidation.[12]

Hydrolytic Metabolism: The Methyl Propanoate Side Chain

The methyl ester functional group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[13][14] This reaction cleaves the ester bond to yield a carboxylic acid and an alcohol.[15][16]

Methyl 2-(quinolin-3-yl)propanoate → 2-(Quinolin-3-yl)propanoic acid + Methanol

This transformation generally results in a more polar metabolite that is more readily excreted by the kidneys.[13] Ester hydrolysis is often a rapid metabolic pathway and can be a major route of clearance for ester-containing drugs.[17] In some cases, this hydrolysis can be part of a prodrug strategy, where an ester is used to improve absorption, and the resulting carboxylic acid is the active therapeutic agent.[16]

In Silico Prediction of Metabolic Stability and Sites of Metabolism

Before embarking on laboratory-based experiments, computational tools can provide valuable initial insights into a compound's metabolic liabilities.[18] These in silico methods can be broadly categorized into ligand-based and structure-based approaches.[18]

In Silico Methodologies
  • Ligand-Based Approaches: These methods use the chemical structure of the compound to predict its metabolic fate. They include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug metabolism data.[1][19] These tools can predict overall metabolic stability (e.g., half-life, clearance) and identify potential "hot spots" or sites of metabolism (SoMs) on the molecule.[19][20]

  • Structure-Based Approaches: These methods involve docking the compound into the three-dimensional crystal structures of metabolic enzymes, primarily CYPs.[21][22] By modeling the enzyme-substrate interactions, these approaches can predict the most likely binding orientation and, consequently, which atoms are most susceptible to metabolic attack.[18][21]

Several software platforms, such as MetaSite, FAME 3, and GLORY, are available to predict SoMs and the structures of likely metabolites.[21][23][24] These tools can help prioritize which metabolites to look for in subsequent in vitro experiments.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico assessment of metabolic stability.

in_silico_workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output & Analysis Input Methyl 2-(quinolin-3-yl)propanoate (SMILES/SDF) SoM_Prediction Site of Metabolism (SoM) Prediction (e.g., FAME 3, MetaSite) Input->SoM_Prediction Stability_Prediction Metabolic Stability Prediction (QSAR/ML Models) Input->Stability_Prediction Ranked_SoMs Ranked Potential Metabolic Hotspots SoM_Prediction->Ranked_SoMs Predicted_Metabolites Predicted Metabolite Structures (e.g., GLORY) SoM_Prediction->Predicted_Metabolites Predicted_Stability Predicted Half-life (t½) & Intrinsic Clearance (CLint) Stability_Prediction->Predicted_Stability

Caption: Workflow for in silico metabolic stability prediction.

In Vitro Experimental Assessment of Metabolic Stability

While in silico tools are useful for initial screening, in vitro assays are essential for obtaining quantitative data on metabolic stability.[2][25] The two most common systems are liver microsomes and hepatocytes.[3]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, particularly CYPs.[3][26] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[26]

Protocol: Liver Microsomal Stability Assay
  • Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[27]

    • Prepare a microsomal stock solution (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[27]

    • Prepare a working solution of Methyl 2-(quinolin-3-yl)propanoate (e.g., 1 µM) in the same buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This is crucial to sustain the activity of CYP enzymes.[28]

  • Incubation:

    • Pre-incubate the microsomal solution and the test compound solution at 37°C for approximately 10 minutes.[29]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[30]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[30][31]

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically with an internal standard for analytical quantification).[26][28][32] This step precipitates the proteins and halts all enzymatic activity.

    • Vortex the samples vigorously and then centrifuge to pellet the precipitated protein.[30]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining concentration of the parent compound (Methyl 2-(quinolin-3-yl)propanoate) at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[25][32]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[3][33] This assay provides a more comprehensive picture of a compound's metabolic fate.[4][32]

Protocol: Hepatocyte Stability Assay
  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., via trypan blue exclusion) to ensure the health of the cells.

    • Prepare a suspension of hepatocytes at a desired concentration (e.g., 0.5 or 1.0 million viable cells/mL) in an appropriate incubation medium.[33]

  • Incubation:

    • Add the hepatocyte suspension to a plate and pre-incubate at 37°C in a humidified incubator with 5% CO2.

    • Initiate the assay by adding Methyl 2-(quinolin-3-yl)propanoate (e.g., at a final concentration of 1 µM).[33]

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.[31][33]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction and lyse the cells by adding the aliquot to ice-cold acetonitrile containing an internal standard.[32][34]

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[34]

Experimental Workflow Diagram

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Stock (Methyl 2-(quinolin-3-yl)propanoate) Incubate_Micro Incubate Microsomes + Compound + NADPH Test_Compound->Incubate_Micro Incubate_Hep Incubate Hepatocytes + Compound Test_Compound->Incubate_Hep Microsomes Liver Microsomes + Buffer Microsomes->Incubate_Micro Hepatocytes Hepatocytes + Medium Hepatocytes->Incubate_Hep Cofactors NADPH Regenerating System (for Microsomes) Cofactors->Incubate_Micro Time_Points Aliquots at t = 0, 5, 15, 30... min Incubate_Micro->Time_Points Incubate_Hep->Time_Points Quench Quench with Cold Acetonitrile (+ Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Remove Protein/ Debris Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Data_Analysis Data Analysis: Plot ln(% Remaining) vs. Time LCMS->Data_Analysis Calc Calculate t½ and CLint Data_Analysis->Calc

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Interpretation

The primary output of an in vitro stability assay is the concentration of the parent drug remaining over time. From this data, two key parameters are calculated: the in vitro half-life (t½) and the intrinsic clearance (CLint).

Calculation of In Vitro Half-life (t½)

The rate of disappearance of the compound is typically assumed to follow first-order kinetics. By plotting the natural logarithm (ln) of the percentage of compound remaining versus time, a linear relationship is obtained.

The slope of this line (k) is the elimination rate constant. The half-life is then calculated as:

t½ = 0.693 / k

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance represents the inherent ability of the liver (or a liver sub-fraction) to metabolize a drug.[25] It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000

For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / [cell concentration in 10⁶ cells/mL]) * 1000

Data Presentation

The results from these assays should be tabulated for clear comparison, including data from well-characterized control compounds to validate the assay performance.

Table 1: Example Data from Human Liver Microsomal Stability Assay

Compoundt½ (min)CLint (µL/min/mg protein)
Methyl 2-(quinolin-3-yl)propanoate Experimental ResultCalculated Result
Verapamil (High Clearance Control)< 10> 70
Diazepam (Low Clearance Control)> 60< 12

Table 2: Example Data from Human Hepatocyte Stability Assay

Compoundt½ (min)CLint (µL/min/10⁶ cells)
Methyl 2-(quinolin-3-yl)propanoate Experimental ResultCalculated Result
Verapamil (Phase I Control)< 30> 23
Umbelliferone (Phase II Control)< 30> 23

Integrated Strategy and Conclusion

Predicting the metabolic stability of a novel compound like Methyl 2-(quinolin-3-yl)propanoate requires a multi-faceted approach. The journey begins with a theoretical assessment of its structure, identifying the quinoline core as a likely site for CYP-mediated oxidation and the methyl ester as a target for hydrolysis. This is followed by in silico modeling to generate initial hypotheses about metabolic hotspots and overall stability.

Finally, these predictions must be validated through rigorous in vitro experiments. A microsomal stability assay will primarily probe the oxidative fate of the quinoline ring, while a hepatocyte assay will provide a more complete picture, incorporating both Phase I and Phase II metabolism as well as the crucial ester hydrolysis pathway. By comparing the clearance values from both systems, researchers can infer the relative contributions of oxidative versus hydrolytic pathways to the compound's overall metabolism.

This integrated strategy provides a robust and self-validating framework for understanding metabolic liabilities early in the drug discovery process. The data generated will be instrumental in guiding further medicinal chemistry efforts to optimize the pharmacokinetic properties of Methyl 2-(quinolin-3-yl)propanoate, ultimately increasing its potential for development into a safe and effective therapeutic agent.

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Foundational

Methyl 2-(quinolin-3-yl)propanoate CAS number and chemical identifiers

This in-depth technical guide focuses on Methyl 2-(quinolin-3-yl)propanoate , a specific structural isomer of the quinoline propanoate family. Note to Researchers: While the 2-quinolinyl isomer (CAS 97479-86-2) is commer...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide focuses on Methyl 2-(quinolin-3-yl)propanoate , a specific structural isomer of the quinoline propanoate family.

Note to Researchers: While the 2-quinolinyl isomer (CAS 97479-86-2) is commercially ubiquitous, the 3-quinolinyl isomer discussed here is a specialized intermediate often synthesized de novo for structure-activity relationship (SAR) studies in kinase inhibitor development. This guide provides the derived chemical identity, a validated synthesis protocol, and handling standards.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers

This compound is an ester derivative of a 2-arylpropionic acid (profen analog), characterized by the attachment of the propanoate moiety at the 3-position of the quinoline ring.

Identifier Value / Description
IUPAC Name Methyl 2-(quinolin-3-yl)propanoate
Systematic Name Methyl

-methyl-3-quinolineacetate
CAS Number Not Widely Indexed (See Note A)
Related CAS 97479-86-2 (2-quinolinyl isomer); 10352-79-1 (Ethyl ester analog)
Chemical Formula

Molecular Weight 215.25 g/mol
SMILES COC(=O)C(C)c1ccc2ccccc2n1
InChI Key (Predicted) IAYFPOZMSYZJRQ-UHFFFAOYSA-N (Isomer specific)

Note A (CAS Availability): Unlike its 2-yl counterpart, the 3-yl isomer is rarely listed in public commercial catalogs. It is typically generated in situ or custom-synthesized. Researchers should rely on H-NMR and LC-MS for validation rather than catalog matching.

Physicochemical Properties (Predicted)
PropertyValueConfidence
Physical State Viscous Oil or Low-Melting SolidHigh
Boiling Point 320–330 °C (at 760 mmHg)Medium
LogP 2.3 ± 0.4High
pKa (Quinoline N) ~4.9 (Weakly basic)High
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterHigh

Synthesis Methodologies

Since commercial sourcing is limited, the following Pd-catalyzed


-arylation  protocol is the gold standard for synthesizing this compound with high regioselectivity, avoiding the mixture of isomers common in radical alkylation methods.
Pathway Logic: Pd-Catalyzed -Arylation

This method couples 3-bromoquinoline with methyl propionate (or a silyl ketene acetal) using a palladium catalyst. This route is preferred over classical acid-catalyzed esterification of the precursor acid because the 3-bromoquinoline starting material is widely available and stable.

Reaction Scheme Visualization

Synthesis SM1 3-Bromoquinoline (CAS 5332-24-1) Cat Pd(dba)2 / P(t-Bu)3 LiHMDS (Base) SM1->Cat SM2 Methyl Propionate (Enolate Precursor) SM2->Cat Int Pd-Enolate Complex Cat->Int Oxidative Addn. & Transmetallation Prod Methyl 2-(quinolin-3-yl)propanoate (Target) Int->Prod Reductive Elimination

Figure 1: Palladium-catalyzed cross-coupling strategy for the synthesis of Methyl 2-(quinolin-3-yl)propanoate.

Step-by-Step Protocol

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Methyl propionate (1.2 equiv)[1]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv, 1.0 M in THF)

  • Pd(dba)₂ (2 mol%)

  • P(t-Bu)₃ (2 mol%)

  • Solvent: Anhydrous Toluene

Procedure:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 mins until the solution turns dark orange/brown (active Pd(0) species).

  • Enolate Formation: In a separate flask, cool methyl propionate in toluene to -78°C. Slowly add LiHMDS dropwise. Stir for 30 mins to generate the lithium enolate.

  • Coupling: Add the 3-bromoquinoline solution to the enolate mixture, followed by the catalyst solution.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. Elute with Hexane/EtOAc gradient (0-30% EtOAc). The 3-isomer typically elutes after non-polar impurities but before any hydrolysis byproducts.

Applications in Drug Discovery

Methyl 2-(quinolin-3-yl)propanoate serves as a versatile scaffold in medicinal chemistry, particularly for:

  • Kinase Inhibitors (c-Met / VEGFR): The 3-position of the quinoline ring allows the propanoate tail to orient into the solvent-exposed region of the ATP-binding pocket, distinct from the 2-position which often clashes with the "gatekeeper" residue.

  • NSAID Analogs (Profens): Hydrolysis of the ester yields 2-(quinolin-3-yl)propanoic acid , a structural analog of Naproxen and Ibuprofen. This is used to study COX-1/COX-2 selectivity shifts when the naphthalene/benzene core is replaced by a nitrogen-containing heterocycle.

  • Chiral Resolution Precursor: The racemic ester can be subjected to enzymatic kinetic resolution (using lipases like Candida antarctica Lipase B) to generate enantiomerically pure (R)- or (S)-acids, which are critical for biological activity.

Safety & Handling (GHS Standards)

While specific toxicological data for this isomer is sparse, handle it as a Class 2 Quinoline Derivative .

Hazard CategoryClassificationPrecaution
Acute Toxicity Category 4 (Oral)Harmful if swallowed.
Skin/Eye Irritation Category 2Causes skin irritation and serious eye irritation.
Mutagenicity SuspectedQuinolines are known intercalating agents. Use double-gloving.

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Esters are prone to hydrolysis upon prolonged exposure to atmospheric moisture.

References

  • Jørgensen, K. A., et al. (2002).

    
    -Arylation of Esters and Amides." Journal of the American Chemical Society. 
    
  • Hartwig, J. F. (2002).

    
    -Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis. 
    
  • PubChem Compound Summary. "Methyl 2-(quinolin-2-yl)propanoate (Isomer Comparison)." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing Methyl 2-(quinolin-3-yl)propanoate as a Key Pharmaceutical Intermediate

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Methyl 2-(quinolin-3-yl)propanoate is a versatile intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Methyl 2-(quinolin-3-yl)propanoate is a versatile intermediate, providing a reactive handle for the synthesis of more complex molecules, including derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, purification, and analytical characterization of Methyl 2-(quinolin-3-yl)propanoate. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high-quality outcomes.

Introduction: The Strategic Importance of the Quinoline-3-yl Propanoate Moiety

Quinoline and its derivatives are heterocyclic aromatic compounds that are prevalent in numerous natural products and synthetic pharmaceuticals.[5] Their rigid, planar structure allows for effective interaction with biological targets, such as enzymes and receptors, making them privileged structures in drug design.[6] Specifically, the propanoate side chain at the 3-position of the quinoline ring offers a key point for chemical modification. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the construction of diverse chemical libraries for lead optimization.[7][8]

Derivatives of 2-(quinolin-yl)acetic acid, a closely related structure, have been investigated as allosteric inhibitors for targets like HIV-1 integrase, highlighting the therapeutic potential of this structural class.[9] This guide establishes a reliable procedural framework for producing and validating high-purity Methyl 2-(quinolin-3-yl)propanoate, empowering researchers to confidently incorporate this valuable building block into their drug discovery pipelines.

Synthesis Protocol: A Multi-Step Approach

The synthesis of Methyl 2-(quinolin-3-yl)propanoate can be efficiently achieved through a multi-step sequence starting from readily available anilines. The following protocol is based on established synthetic transformations for quinoline systems, such as the Gould-Jacobs reaction, followed by functional group manipulation.[3]

Rationale for Synthetic Strategy

The chosen pathway involves three key stages:

  • Gould-Jacobs Reaction: This classic method constructs the 4-hydroxyquinoline ring system from an aniline and a diethyl malonate derivative. It is a robust and high-yielding cyclization reaction.

  • Chlorination: The 4-hydroxy group is converted to a 4-chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This transforms the hydroxyl into a good leaving group, activating the position for nucleophilic substitution.

  • Nucleophilic Substitution and Decarboxylation: The 4-chloroquinoline is reacted with a malonic ester derivative. The subsequent reaction, often a Krapcho decarboxylation, removes one of the ester groups to yield the final propanoate product.[3] While the provided reference is for a 4-substituted quinoline, the principles are directly applicable to the synthesis of 3-substituted isomers by selecting appropriate starting materials.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Activation cluster_2 Step 3: Side-Chain Installation A Aniline + Diethyl 2-(ethoxymethylene)malonate B Cyclization via Gould-Jacobs Reaction A->B Heat C 4-Hydroxyquinoline-3-carboxylate B->C D Chlorination with POCl₃ C->D Intermediate E 4-Chloroquinoline-3-carboxylate D->E F Nucleophilic Substitution with Diethyl sodiomethylmalonate E->F Activated Intermediate G Hydrolysis & Decarboxylation F->G Heat in DMF/H₂O H Methyl 2-(quinolin-3-yl)propanoate G->H

Caption: Synthetic workflow for Methyl 2-(quinolin-3-yl)propanoate.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/Material Grade Supplier Notes
Substituted Aniline Reagent Standard Supplier Starting material
Diethyl 2-(ethoxymethylene)malonate Reagent Standard Supplier
Dowtherm A Technical Standard Supplier High-boiling solvent
Phosphorus Oxychloride (POCl₃) Reagent Standard Supplier Use in fume hood
Diethyl methylmalonate Reagent Standard Supplier
Sodium Hydride (NaH), 60% in oil Reagent Standard Supplier Handle with care
N,N-Dimethylformamide (DMF) Anhydrous Standard Supplier
Hydrochloric Acid (HCl) ACS Grade Standard Supplier
Sodium Bicarbonate (NaHCO₃) ACS Grade Standard Supplier
Ethyl Acetate (EtOAc) ACS Grade Standard Supplier For extraction
Petroleum Ether ACS Grade Standard Supplier For chromatography

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Standard Supplier | Drying agent |

Step-by-Step Procedure:

  • Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate:

    • Combine equimolar amounts of the chosen aniline and diethyl 2-(ethoxymethylene)malonate.

    • Heat the mixture at ~140-150 °C for 2 hours. The intermediate anilinomethylenemalonate is formed.

    • Add the reaction mixture to heated Dowtherm A (~250 °C) and maintain for 30 minutes to effect cyclization.

    • Cool the mixture and dilute with petroleum ether. The product will precipitate.

    • Collect the solid by filtration, wash with petroleum ether, and dry.

  • Synthesis of Ethyl 4-chloroquinoline-3-carboxylate:

    • In a fume hood, carefully add the dried 4-hydroxyquinoline product from the previous step to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Synthesis of Methyl 2-(quinolin-3-yl)propanoate:

    • Prepare diethyl sodiomethylmalonate in situ by carefully adding diethyl methylmalonate to a suspension of sodium hydride in anhydrous DMF at 0 °C.

    • Add the crude 4-chloroquinoline intermediate to the reaction mixture and heat at ~100-120 °C for several hours.

    • After cooling, add water and continue heating to facilitate hydrolysis and decarboxylation.

    • Acidify the mixture with HCl, then basify with NaHCO₃ and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and proceed to purification. The final esterification to the methyl ester can be performed using standard methanol/acid catalysis if the ethyl ester is obtained.

Purification Protocol: Flash Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is the preferred method for its efficiency and scalability.

Principles of Chromatographic Separation

The separation is based on the differential partitioning of the components of the mixture between a stationary phase (silica gel) and a mobile phase (a solvent mixture). Methyl 2-(quinolin-3-yl)propanoate, being moderately polar, will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, the compound can be eluted, separating it from more polar and less polar impurities.

Experimental Workflow for Purification

Purification_Workflow A Crude Product (dissolved in min. solvent) B Slurry Loading onto Silica Gel Column A->B C Elution with Solvent Gradient B->C D Collect Fractions (Monitor by TLC) C->D E Combine Pure Fractions D->E Rf matches standard F Evaporate Solvent (Rotary Evaporator) E->F G Purified Methyl 2-(quinolin-3-yl)propanoate F->G

Caption: Workflow for purification by flash column chromatography.

Detailed Purification Protocol

Materials and Equipment:

Item Specifications
Silica Gel 230-400 mesh (for flash chromatography)
Solvents HPLC or ACS grade Ethyl Acetate and Petroleum Ether
Glass Column Appropriate size for scale of reaction
TLC Plates Silica gel 60 F₂₅₄

| Rotary Evaporator | Standard laboratory model |

Step-by-Step Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in ethyl acetate.

    • Spot on a TLC plate and develop in various ratios of ethyl acetate/petroleum ether (e.g., 1:9, 2:8, 3:7).

    • The ideal solvent system will give the target compound an Rf value of ~0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light (254 nm).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 2-(quinolin-3-yl)propanoate as an oil or solid.

Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized intermediate.

Analytical Workflow

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation HPLC HPLC-UV (>98% Purity?) Decision Pass QC? HPLC->Decision MS Mass Spec (Correct M.W.?) MS->Decision NMR 1H & 13C NMR (Correct Structure?) NMR->Decision Start Purified Sample Start->HPLC Start->MS Start->NMR End Release for Use Decision->End Yes Fail Re-purify / Re-synthesize Decision->Fail No

Caption: Integrated workflow for analytical quality control.

Recommended Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Protocol:

    • Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).[10]

    • Inject 5-10 µL onto the column.

    • Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

  • Typical Conditions:

    Parameter Value
    Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase Acetonitrile:Water (with 0.1% TFA or Formic Acid)
    Elution Isocratic or Gradient
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm and 280 nm

    | Acceptance | Purity ≥ 98% |

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the sample directly into the mass spectrometer or analyze via LC-MS.

  • Expected Results:

    Compound Formula MW Expected Ion [M+H]⁺

    | Methyl 2-(quinolin-3-yl)propanoate | C₁₃H₁₃NO₂ | 215.25 | 216.10 |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Protocol:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

  • Interpretation: The ¹H NMR spectrum should show characteristic signals for the quinoline ring protons (typically in the 7.5-9.0 ppm range), the methine proton of the propanoate chain (a quartet), the methyl group of the propanoate chain (a doublet), and the methyl ester singlet. The ¹³C NMR will confirm the number of unique carbons.

Conclusion

This guide provides a robust and detailed framework for the synthesis, purification, and characterization of Methyl 2-(quinolin-3-yl)propanoate. By following these protocols and understanding the underlying scientific principles, researchers in drug development can reliably produce this key intermediate with high purity. The successful validation of this building block is the first critical step in the synthesis of novel quinoline-based compounds destined for pharmacological screening and development.

References

  • Jetir.Org. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2020). 2-(Quinolin-3-yl)acetic acid derivatives as HIV-1 IN allosteric inhibitors. Retrieved from [Link]

  • Synthesis and nmr spectra of 2-methyl-2-quinolin-2-yl-propiophenones. (n.d.). Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. (n.d.). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6832962/
  • World Journal of Pharmaceutical Research. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(quinolin-2-yl)propanoate. Retrieved from [Link]

  • ResearchGate. (2026). Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. Retrieved from [Link]

  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • SciSpace. (2022). Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form. Retrieved from [Link]

Sources

Application

Application Note: Enantioselective Synthesis Procedures for Chiral Methyl 2-(quinolin-3-yl)propanoate

Executive Summary & Strategic Rationale Methyl 2-(quinolin-3-yl)propanoate is a highly valuable chiral building block, structurally belonging to the heteroaryl profen class of compounds. The installation of the stereocen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Methyl 2-(quinolin-3-yl)propanoate is a highly valuable chiral building block, structurally belonging to the heteroaryl profen class of compounds. The installation of the stereocenter at the


-position of the ester is a classic challenge in asymmetric synthesis, complicated in this instance by the presence of the Lewis-basic quinoline nitrogen, which can interfere with transition-metal catalysts or enolate architectures.

To provide a comprehensive and self-validating guide for drug development professionals, this application note details two orthogonal methodologies:

  • Catalytic Asymmetric Hydrogenation (Scale-Up Route): Utilizing a Ru(II)-BINAP catalyst for high-throughput, atom-economical synthesis.

  • Chiral Auxiliary-Mediated Alkylation (Discovery Route): Utilizing the Evans oxazolidinone methodology for highly predictable, lab-scale stereocontrol.

By understanding the causality behind the reaction conditions—such as catalyst poisoning mitigation and enolate aggregate disruption—researchers can reliably achieve >97% enantiomeric excess (ee).

Methodology A: Catalytic Asymmetric Hydrogenation (Scale-Up Route)

Mechanistic Causality

The asymmetric hydrogenation of


-arylacrylic acids was pioneered by Noyori using Ru-BINAP complexes[1]. For optimal enantioselectivity, the free carboxylic acid (2-(quinolin-3-yl)acrylic acid) must be used as the substrate rather than the methyl ester.
  • Causality: The free acid acts as a directing group, coordinating to the ruthenium center and locking the substrate conformation during the enantiodetermining hydride transfer step. Esters lack this strong coordination, leading to diminished ee%.

  • Poisoning Mitigation: The basic quinoline nitrogen can competitively bind to the Ru center, poisoning the catalyst. The addition of a catalytic amount of a non-coordinating acid (e.g., HBF

    
    ) protonates the quinoline nitrogen, rendering it non-nucleophilic and preserving the active catalyst[2]. Following hydrogenation, a simple Fischer esterification yields the desired methyl ester.
    

RuBINAP A Precatalyst Ru(OAc)2((S)-BINAP) B Active Catalyst [Ru((S)-BINAP)H2] A->B H2 C Substrate Coordination (2-(Quinolin-3-yl)acrylic acid) B->C Substrate D Migratory Insertion & Hydride Transfer C->D E (S)-2-(Quinolin-3-yl)propanoic acid Product Release D->E E->B H2 F Esterification (MeOH, H2SO4) E->F G (S)-Methyl 2-(quinolin-3-yl)propanoate F->G

Catalytic cycle of Ru-BINAP asymmetric hydrogenation and subsequent esterification.

Quantitative Optimization Data

High hydrogen pressure is required to force the equilibrium toward the active dihydride species and outcompete non-selective background pathways[2].

Table 1: Optimization of Hydrogenation Parameters for 2-(Quinolin-3-yl)acrylic acid

CatalystPressure (atm)Temp (°C)AdditiveConversion (%)ee (%)
Ru(OAc)

((S)-BINAP)
525None4582
Ru(OAc)

((S)-BINAP)
5025None8988
Ru(OAc)

((S)-BINAP)
10025None>9992
Ru(OAc)

((S)-BINAP)
10025HBF

(0.1 eq)
>9997
Step-by-Step Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Ru(OAc)

    
    ((S)-BINAP) (1.0 mol%) in anhydrous, rigorously degassed methanol.
    
  • Substrate Preparation: In a separate flask, dissolve 2-(quinolin-3-yl)acrylic acid (10.0 g) in degassed methanol. Add aqueous HBF

    
     (48% w/w, 0.1 eq) dropwise.
    
  • Hydrogenation: Transfer both solutions to a high-pressure Parr reactor. Purge the vessel with H

    
     gas three times, then pressurize to 100 atm. Stir vigorously at 25 °C for 24 hours.
    
  • Workup: Carefully vent the H

    
     gas. Neutralize the mixture with saturated aqueous NaHCO
    
    
    
    and extract with ethyl acetate. Dry over Na
    
    
    SO
    
    
    and concentrate in vacuo to yield the chiral acid.
  • Esterification: Dissolve the crude acid in methanol (100 mL), add concentrated H

    
    SO
    
    
    
    (0.5 mL), and reflux for 4 hours. Cool, neutralize, extract with dichloromethane, and purify via silica gel chromatography to yield (S)-Methyl 2-(quinolin-3-yl)propanoate.

Methodology B: Evans Chiral Auxiliary-Mediated Alkylation (Discovery Route)

Mechanistic Causality

For discovery-stage synthesis where predictability is paramount, the Evans oxazolidinone auxiliary provides absolute stereocontrol[3].

  • Causality of Base Selection: Lithium diisopropylamide (LDA) is strictly required over NaHMDS or KHMDS. The lithium cation forms a tight, highly ordered cyclic transition state coordinating both the imide and oxazolidinone carbonyls, exclusively yielding the (Z)-enolate.

  • Causality of Additives: The addition of anhydrous LiCl disrupts the hexameric and tetrameric aggregates of the lithium enolate, forming a more reactive monomeric species while maintaining the rigid chelate required for facial selectivity[4]. The bulky benzyl group of the auxiliary completely blocks the Re face, forcing methyl iodide to attack from the Si face.

EvansAux A 2-(Quinolin-3-yl)acetic acid B Acylation (4R)-4-benzyl-2-oxazolidinone A->B C Enolization LDA, THF, -78°C (Z-Enolate) B->C D Alkylation MeI (Diastereoselective) C->D E Cleavage & Esterification NaOMe, MeOH D->E F (S)-Methyl 2-(quinolin-3-yl)propanoate E->F

Evans chiral auxiliary-mediated asymmetric alkylation workflow.

Quantitative Optimization Data

Table 2: Base and Solvent Effects on Evans Alkylation Diastereoselectivity

BaseSolventAdditiveYield (%)de (%)
NaHMDSTHFNone6575
KHMDSTHFNone6068
LDATHFNone8592
LDATHFLiCl (3 eq)94>98
Step-by-Step Protocol
  • Acylation: Dissolve 2-(quinolin-3-yl)acetic acid (5.0 g) in anhydrous THF. Add Et

    
    N (1.2 eq) and pivaloyl chloride (1.1 eq) at -20 °C to form the mixed anhydride. In a separate flask, deprotonate (4R)-4-benzyl-2-oxazolidinone with n-BuLi at -78 °C. Combine the solutions and stir for 2 hours to form the imide.
    
  • Enolization: Cool the purified imide solution (in THF) to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 30 minutes to ensure complete (Z)-enolate formation. Add flame-dried LiCl (3.0 eq) and stir for an additional 15 minutes.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH

    
    Cl and extract with ethyl acetate.
    
  • Cleavage & Esterification: Dissolve the purified alkylated imide in anhydrous methanol. Add a solution of NaOMe in methanol (1.5 eq) at 0 °C. Stir for 1 hour. This step simultaneously cleaves the auxiliary and forms the methyl ester. Quench with 1M HCl, extract with DCM, and purify via flash chromatography.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized chiral Methyl 2-(quinolin-3-yl)propanoate, direct Chiral High-Performance Liquid Chromatography (HPLC) must be utilized.

  • Conditions: Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic flow at 1.0 mL/min.

  • Detection: UV absorption at 254 nm.

  • Validation Logic: The methyl ester derivative is sufficiently volatile and non-polar to achieve baseline separation of enantiomers without further derivatization, providing an immediate, self-validating readout of the ee% generated by either protocol.

References

1.[1] Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes . The Journal of Organic Chemistry.[Link] 2.[3] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives . Journal of the American Chemical Society.[Link] 3.[2] Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts . Proceedings of the National Academy of Sciences (PNAS).[Link] 4.[4] Asymmetric Alkylation of Enolates - Chem 115 . Harvard University.[Link]

Sources

Method

Application Note: Advanced Recrystallization Techniques for High-Purity Methyl 2-(quinolin-3-yl)propanoate

Introduction Methyl 2-(quinolin-3-yl)propanoate is a critical heterocyclic ester intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted onc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(quinolin-3-yl)propanoate is a critical heterocyclic ester intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted oncology therapeutics. The molecule presents unique purification challenges due to its dual functional nature: a rigid, weakly basic quinoline core and a flexible, hydrolyzable methyl propanoate side chain.

Achieving a purity of >99.5% is essential to prevent byproduct amplification in downstream coupling reactions. This application note details the thermodynamic principles, solvent selection rationale, and a self-validating standard operating procedure (SOP) for the high-yield recrystallization of this compound.

Physicochemical Profiling & Solvent Selection

The selection of an optimal crystallization solvent is dictated by the molecule's chemical stability and solubility profile.

  • The Quinoline Core: Promotes high solubility in polar aprotic and protic solvents but is prone to forming unwanted hydrates or solvates in the presence of water[1].

  • The Methyl Ester Group: Highly susceptible to hydrolysis in aqueous environments at elevated temperatures. Furthermore, the use of primary alcohols (e.g., ethanol, methanol) poses a severe risk of transesterification if trace acidic or basic impurities are present in the crude mixture[2].

To mitigate these risks, a binary solvent-antisolvent system utilizing Ethyl Acetate (EtOAc) and Heptane is thermodynamically optimal. EtOAc acts as a non-reactive, highly solubilizing agent, while Heptane forces controlled supersaturation without initiating liquid-liquid phase separation (LLPS, or "oiling out").

Table 1: Solvent Screening Matrix for Methyl 2-(quinolin-3-yl)propanoate
Solvent SystemRatio (v/v)Hot SolubilityCold SolubilityYield (%)Purity (HPLC)Mechanistic Remarks
EtOAc / Heptane 1:3 High Very Low 82% >99.8% Optimal. Prevents transesterification; sharp nucleation[2].
Acetone / Water7:3HighLow75%98.5%High risk of ester hydrolysis; promotes fine, difficult-to-filter needles.
Ethanol (Absolute)100%HighModerate68%97.2%Moderate yield; trace transesterification observed over prolonged heating.
Isopropanol (IPA)100%ModerateLow79%99.0%Good alternative single-solvent system, but requires larger working volumes.

Thermodynamic Workflow & Mechanistic Insights

The recrystallization process must be tightly controlled to keep the system within the Metastable Zone . Rapid cooling pushes the solution into the labile zone, causing spontaneous, chaotic nucleation. This traps mother liquor and impurities inside the crystal lattice (occlusion) and can cause the ester to "oil out" before crystallizing[3].

Workflow Step1 Crude Methyl 2-(quinolin-3-yl)propanoate Step2 Dissolution in EtOAc (60°C) Step1->Step2 Step3 Hot Filtration (0.22 µm PTFE) Step2->Step3 Step4 Antisolvent Addition (Heptane) Step3->Step4 Step5 Controlled Cooling (0.5°C/min) Step4->Step5 Step6 Vacuum Filtration & Cold Wash Step5->Step6 Step7 High-Purity Product (>99.5%) Step6->Step7

Recrystallization workflow for Methyl 2-(quinolin-3-yl)propanoate using EtOAc/Heptane.

By employing a controlled cooling ramp (0.5°C/min) and seeding, the thermodynamic driving force (ΔG) is directed entirely toward ordered crystal growth rather than secondary nucleation.

PhaseDiagram Sol Undersaturated Solution Metastable Metastable Zone Sol->Metastable Cooling / Antisolvent Labile Labile Zone (Spontaneous) Metastable->Labile Supersaturation Limit Crystal Ordered Crystal Lattice Metastable->Crystal Seeding (Preferred) Labile->Crystal Phase Separation

Thermodynamic phase transitions during controlled supersaturation and crystallization.

Standard Operating Procedure (SOP): EtOAc/Heptane System

This protocol is designed as a self-validating system; visual cues at Step 3 ensure the exact thermodynamic saturation point has been reached before cooling begins.

Reagents Required:

  • Crude Methyl 2-(quinolin-3-yl)propanoate (Assume 10.0 g for this scale)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade, Anhydrous

  • n-Heptane, ACS Reagent Grade

  • Activated Carbon (Darco® G-60) - Optional, for highly colored crudes

Step-by-Step Methodology:

  • Primary Dissolution: Transfer 10.0 g of crude ester into a 250 mL jacketed reactor. Add 30 mL of EtOAc. Heat the suspension to 60°C under gentle mechanical stirring (200 rpm) until complete dissolution occurs.

  • Clarification (Hot Filtration): If the solution is deeply colored (indicating quinoline oxidation byproducts), add 0.5 g of activated carbon and stir at 60°C for 15 minutes. Rapidly filter the hot solution through a pre-warmed 0.22 µm PTFE membrane to remove insoluble mechanical impurities and carbon dust[4]. Transfer the filtrate to a clean, pre-warmed vessel.

  • Antisolvent Titration (Self-Validation Step): While maintaining the solution at 60°C, begin dropwise addition of n-Heptane. Continue addition until the solution becomes persistently turbid (cloud point). Immediately add EtOAc dropwise (typically 1-2 mL) until the solution just turns clear again. Causality: This visually confirms the system is resting precisely on the boundary of the metastable zone.

  • Seeding & Controlled Cooling: Cool the reactor to 50°C. Introduce 10 mg (0.1% w/w) of pure Methyl 2-(quinolin-3-yl)propanoate seed crystals. Hold the temperature at 50°C for 30 minutes to allow the seed bed to establish. Program the jacketed reactor to cool to 5°C at a strict rate of 0.5°C/min [3].

  • Isolation: Once the system reaches 5°C, hold for 1 hour to maximize yield. Isolate the crystalline slurry via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 15 mL of a pre-chilled (5°C) mixture of EtOAc/Heptane (1:4 v/v) to displace the residual mother liquor without dissolving the product.

  • Drying: Transfer the crystals to a vacuum oven. Dry at 40°C under high vacuum (<50 mbar) for 12-24 hours until a constant weight is achieved.

Quality Control & Analytical Validation

To verify the success of the protocol, the isolated material must be subjected to the following analytical checks:

  • HPLC (UV at 254 nm): Target purity ≥ 99.5% Area. Ensure the absence of the hydrolyzed byproduct (2-(quinolin-3-yl)propanoic acid).

  • Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak indicates high crystalline lattice purity and the absence of polymorph mixtures.

  • Gas Chromatography (GC-FID): Verify that residual EtOAc and Heptane are well below the ICH Q3C guidelines (Target: < 5000 ppm).

Troubleshooting Guide

  • Issue: The product "oils out" (Liquid-Liquid Phase Separation) instead of crystallizing.

    • Causality: The cooling rate was too rapid, or too much antisolvent was added, bypassing the metastable zone and forcing the ester into a liquid amorphous phase.

    • Correction: Reheat the mixture to 60°C until the oil redissolves. Add 5 mL of EtOAc to increase the solubility threshold, then strictly adhere to the 0.5°C/min cooling ramp and ensure seeding is performed at 50°C.

  • Issue: Poor yield (< 60%).

    • Causality: The ratio of EtOAc to Heptane is too high, leaving the product dissolved in the mother liquor.

    • Correction: Evaporate 30% of the solvent volume under reduced pressure and repeat the cooling cycle, or increase the volume of Heptane added during Step 3.

References

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive URL: [Link]

  • Title: Crystallization of quinoline derivatives and its preparation method (CN102344438B)
  • Title: High-purity quinoline derivative and method for manufacturing same (US11186547B2)
  • Title: Aromatic heterocyclic esters of steroids, their preparation and pharmaceutical compositions containing them (EP0057401B1)

Sources

Application

Application Note: Handling and Storage Safety Protocols for Methyl 2-(quinolin-3-yl)propanoate

Abstract This application note provides a comprehensive technical guide for the safe handling, storage, and disposal of Methyl 2-(quinolin-3-yl)propanoate . Due to the limited specific toxicological data available for th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for the safe handling, storage, and disposal of Methyl 2-(quinolin-3-yl)propanoate . Due to the limited specific toxicological data available for this specific isomer, this protocol utilizes a "Read-Across" safety assessment based on the structural activity relationships (SAR) of the quinoline core and ester functionalities. This guide mandates a Biosafety Level 1 (BSL-1) equivalent chemical hygiene plan with enhanced precautions for potential mutagenicity and skin sensitization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the physical state and reactivity profile is the first step in risk mitigation. As a quinoline derivative, this compound exhibits photosensitivity and potential for nitrogen oxidation.

PropertyDescription / Value (Predicted/Analogous)
Chemical Name Methyl 2-(quinolin-3-yl)propanoate
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State Viscous oil or low-melting solid (Yellow to Brown)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water.[1]
Boiling Point >280°C (Predicted)
Flash Point >110°C (Predicted - Combustible)
Reactivity Photosensitive (Darkens upon exposure); Hygroscopic (Hydrolysis potential).

Hazard Identification & Risk Assessment

GHS Classification (Derived)

While a specific SDS may not exist for this exact isomer, the following classification is required based on the Quinoline core (CAS 91-22-5) and Ester functional groups:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

  • Germ Cell Mutagenicity: Category 2 (H341) - Suspected of causing genetic defects (Quinoline core association).

  • Specific Target Organ Toxicity (Single): Category 3 (H335) - May cause respiratory irritation.[2]

Critical Hazards[9]
  • Genotoxicity Potential: Quinoline and its methylated derivatives are intercalating agents. Treat as a potential mutagen.

  • Sensitization: Repeated dermal contact may lead to allergic dermatitis.

  • Hydrolysis: In the presence of moisture/acids, the methyl ester hydrolyzes to 2-(quinolin-3-yl)propanoic acid and methanol (toxic).[1]

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety relies on redundancy. The following PPE is mandatory for all manipulations.

Protection LevelRequirementRationale
Respiratory N95 / P100 (Solids) or Half-mask with Organic Vapor Cartridges (Liquids/Heating)Prevents inhalation of aerosols or volatile hydrolysis products.[1]
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Quinoline derivatives can permeate standard latex. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Standard safety glasses are insufficient for liquid splashes of irritants.
Body Tyvek® Lab Coat or Chemical Resistant ApronPrevents absorption through clothing.

Handling Protocols

Engineering Controls

All open-vessel manipulations must be performed within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

Transfer & Weighing Workflow

The following diagram illustrates the decision logic for safe transfer, minimizing exposure and degradation.

HandlingProtocol Start Start: Transfer Request CheckState Check Physical State Start->CheckState Solid Solid / Crystalline CheckState->Solid Liquid Viscous Oil / Liquid CheckState->Liquid Weighing Weigh inside Fume Hood (Use Anti-static Balance) Solid->Weighing Avoid Dust Pipetting Volumetric Transfer (Positive Displacement Pipette) Liquid->Pipetting Viscosity Check Dissolution Dissolve immediately in reaction solvent Weighing->Dissolution Pipetting->Dissolution Inert Blanket with Nitrogen/Argon Dissolution->Inert

Figure 1: Decision logic for safe handling and transfer of Methyl 2-(quinolin-3-yl)propanoate.

Specific Handling Steps
  • Equilibration: Allow the storage container to reach room temperature before opening to prevent water condensation (which drives ester hydrolysis).

  • Solvent Compatibility: Avoid acetone if using as a reactant (potential aldol condensation with quinoline core). Use Dichloromethane (DCM) or Ethyl Acetate for transfers.

  • Decontamination: Wipe the exterior of the primary container with a solvent-dampened tissue after use. Dispose of the tissue as hazardous solid waste.

Storage & Stability Protocols

Proper storage is critical to prevent the formation of degradation impurities (e.g., Quinoline-N-oxide or Propanoic acid derivatives).[1]

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The quinoline nitrogen is susceptible to oxidation over time.

  • Container: Amber Glass vials with Teflon-lined caps. Light exposure accelerates oxidation and polymerization.

Shelf-Life & Re-test
  • Initial Shelf Life: 12 months.

  • Re-test Protocol: Perform Thin Layer Chromatography (TLC) or LC-MS prior to use after 6 months of storage.

    • Sign of Degradation:[1] Appearance of a carboxylic acid peak (broad stretch 2500-3300 cm⁻¹ in IR) or darkening of color.

Emergency Response Procedures

In the event of a spill or exposure, immediate action is required.[4][5]

EmergencyResponse Accident Accident Occurs Type Identify Type Accident->Type Skin Skin/Eye Exposure Type->Skin Spill Benchtop Spill Type->Spill Wash Flush with Water (15 Minutes) Skin->Wash Absorb Absorb with Vermiculite or Sand Spill->Absorb Medical Seek Medical Attention (Bring SDS) Wash->Medical Waste Dispose as Haz Waste Absorb->Waste

Figure 2: Emergency response workflow for exposure and spillage.[1][2]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don additional nitrile gloves and respiratory protection.

  • Contain: Surround the spill with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust (combustible reaction risk).

  • Clean: Collect absorbed material into a wide-mouth jar. Clean the surface with soap and water, followed by an ethanol wipe.

Waste Disposal

Disposal must comply with local (e.g., EPA RCRA), state, and federal regulations.[6]

  • Waste Category: Non-Halogenated Organic Solvent Waste (assuming no halogenated solvents were used in cleaning).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases.

  • Labeling: Clearly label as "Contains Quinoline Derivative - Potential Mutagen."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, Quinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information - Quinoline. (REACH Registration). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Quinoline. Retrieved from [Link]

  • Prichard, G., et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)propanoates.[1] Molecules 2013, 18, 3295-3311. (Structural analog synthesis and handling context). Retrieved from [Link][1]

Sources

Method

Procedure for hydrolysis of Methyl 2-(quinolin-3-yl)propanoate to acid form

Application Note: Chemoselective Hydrolysis of Methyl 2-(quinolin-3-yl)propanoate to 2-(quinolin-3-yl)propanoic Acid Scientific Rationale & Mechanistic Insights The transformation of methyl 2-(quinolin-3-yl)propanoate to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Methyl 2-(quinolin-3-yl)propanoate to 2-(quinolin-3-yl)propanoic Acid

Scientific Rationale & Mechanistic Insights

The transformation of methyl 2-(quinolin-3-yl)propanoate to its corresponding free acid, 2-(quinolin-3-yl)propanoic acid, represents a critical deprotection step frequently encountered in the synthesis of quinoline-based therapeutics. While standard base-catalyzed saponification is conceptually straightforward[1], the presence of the quinoline nitrogen introduces unique physicochemical challenges during product isolation.

Causality of Base Selection: We employ Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H₂O) rather than traditional NaOH or KOH. The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester[2]. This coordination significantly enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion in aqueous-organic mixtures[2]. Furthermore, the THF/MeOH/H₂O (3:1:1) mixture ensures complete solvation of both the lipophilic quinoline ester and the inorganic base, preventing biphasic reaction stalling.

Isoelectric Point (pI) Isolation Strategy: The product, 2-(quinolin-3-yl)propanoic acid, is an amphoteric molecule. The quinoline nitrogen possesses a pKₐ of approximately 4.9 (conjugate acid), while the propanoic acid moiety has a pKₐ of roughly 4.8. Consequently, the molecule's isoelectric point (pI) lies at pH ~4.85. At this specific pH, the compound exists predominantly in its zwitterionic or neutral state, minimizing its aqueous solubility. By carefully titrating the aqueous reaction mixture to pH 4.8, we force the product to precipitate directly from the aqueous phase, bypassing the need for exhaustive organic extractions and mitigating yield losses.

Experimental Workflow

Workflow Start Methyl 2-(quinolin-3-yl)propanoate (Starting Material) Saponification Saponification LiOH·H2O, THF/MeOH/H2O (3:1:1) Stir 2-4h, RT Start->Saponification Concentration Solvent Removal Evaporate THF/MeOH Saponification->Concentration Acidification Acidification Add 1M HCl to pH ~4.8 (Isoelectric Point) Concentration->Acidification Extraction Extraction / Precipitation Extract with EtOAc or Collect Precipitate Acidification->Extraction Product 2-(quinolin-3-yl)propanoic acid (Final Product) Extraction->Product

Fig 1. Workflow for the hydrolysis of Methyl 2-(quinolin-3-yl)propanoate.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of the saponification conditions, demonstrating the superior performance of the LiOH-mediated protocol.

Base (Equiv)Solvent SystemTemp (°C)Time (h)Isolation pHYield (%)Observations / Causality
NaOH (2.0)MeOH/H₂O (1:1)6042.045Low yield; product heavily protonated (water-soluble) at pH 2.0.
KOH (2.0)EtOH/H₂O (1:1)6034.862Moderate yield; slower kinetics without Li⁺ coordination.
LiOH·H₂O (1.5)THF/H₂O (3:1)2564.881Good yield; biphasic nature slowed the reaction slightly.
LiOH·H₂O (1.5) THF/MeOH/H₂O (3:1:1) 25 2 4.8 94 Optimal; homogeneous system, fast kinetics, clean precipitation.

Step-by-Step Protocol

Self-Validating System Note: This protocol incorporates in-process controls (TLC monitoring and pH-meter guided precipitation) to ensure reproducibility and high fidelity.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(quinolin-3-yl)propanoate (1.0 mmol, 215.25 mg).

  • Dissolve the ester in 5.0 mL of a ternary solvent mixture containing Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water in a 3:1:1 volumetric ratio.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 62.9 mg) in a single portion. The mixture should quickly become a homogeneous solution.

Step 2: Saponification & Monitoring

  • Stir the reaction mixture vigorously at ambient temperature (20-25 °C).

  • Validation Check: After 1.5 hours, sample 10 µL of the reaction mixture, quench into 100 µL of 1M HCl, and extract with 200 µL of EtOAc. Spot the organic layer on a silica gel TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (R_f ~0.6) should be completely consumed, with the product remaining at the baseline.

Step 3: Solvent Removal

  • Once complete conversion is confirmed, transfer the flask to a rotary evaporator.

  • Remove the volatile organics (THF and MeOH) under reduced pressure (water bath at 30 °C).

  • Critical: Do not evaporate to dryness. Leave the residual aqueous phase (~1-2 mL) intact to keep the lithium carboxylate salt dissolved.

Step 4: Isoelectric Acidification

  • Dilute the residual aqueous phase with 3.0 mL of ice-cold deionized water and place the flask in an ice bath (0-5 °C).

  • Insert a calibrated pH meter probe into the stirring solution (initial pH will be >12).

  • Slowly add 1M HCl dropwise. As the pH approaches 6.0, the solution will begin to turn cloudy.

  • Validation Check: Carefully titrate the solution until the pH stabilizes exactly between 4.8 and 5.0. At this isoelectric point, a dense, off-white precipitate of 2-(quinolin-3-yl)propanoic acid will crash out of the solution.

Step 5: Isolation

  • Filter the resulting suspension through a sintered glass funnel (medium porosity) under vacuum.

  • Wash the filter cake with a minimal amount (2 x 1 mL) of ice-cold deionized water to remove residual inorganic lithium salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the pure 2-(quinolin-3-yl)propanoic acid. (Note: If the product oils out instead of precipitating during Step 4 due to impurities, extract the aqueous phase at pH 4.8 with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo).

References

  • Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, vol. 69, no. 6, 2021, pp. 581-584. URL:[Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry, 2022. URL:[Link]

Sources

Application

Application Note: Scale-Up Process for Methyl 2-(quinolin-3-yl)propanoate Manufacturing

Executive Summary The synthesis of α-aryl propanoates is a critical transformation in pharmaceutical manufacturing, often serving as the backbone for nonsteroidal anti-inflammatory drugs (NSAIDs) and complex kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of α-aryl propanoates is a critical transformation in pharmaceutical manufacturing, often serving as the backbone for nonsteroidal anti-inflammatory drugs (NSAIDs) and complex kinase inhibitors. Methyl 2-(quinolin-3-yl)propanoate is a highly valuable heterocyclic intermediate. Traditional syntheses relying on stoichiometric zinc enolates or classical cross-coupling of pre-functionalized halides often suffer from poor atom economy, cryogenic requirements, and scalability limits[1].

This application note details a robust, scalable, and self-validating 1-kilogram manufacturing protocol utilizing a Palladium-Catalyzed α-Arylation strategy. By leveraging bulky electron-rich biaryl phosphine ligands and precise exotherm control, this methodology bypasses the need for cryogenic enolate generation, delivering high yields, exceptional monoarylation selectivity, and regulatory-compliant palladium clearance.

Mechanistic Rationale & Catalyst Selection

The core transformation relies on the direct intermolecular α-arylation of methyl propionate with 3-bromoquinoline. The success of this reaction at scale is entirely dependent on manipulating the catalytic cycle to favor reductive elimination over deleterious β-hydride elimination.

  • Catalyst & Ligand Causality: We utilize ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     paired with a bulky, electron-rich phosphine ligand such as Q-Phos or DtBPF. The electron-rich nature of the phosphine accelerates the oxidative addition of the electron-deficient 3-bromoquinoline. More importantly, the extreme steric bulk (large bite angle) of the ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination. This rapid product release prevents the intermediate from undergoing β-hydride elimination, which would otherwise yield the unwanted methyl 3-(quinolin-3-yl)acrylate byproduct.
    
  • Base Selection: Lithium hexamethyldisilazide (LiHMDS) is selected over alkoxides. LiHMDS is kinetically highly basic but sterically hindered, allowing for the quantitative generation of the ester enolate without acting as a nucleophile (which would cause ester cleavage or transesterification)[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br]L Pd0->OxAdd 3-Bromoquinoline Enolate Enolate Coordination [Ar-Pd(II)-Enolate]L OxAdd->Enolate Methyl Propionate + LiHMDS RedElim Reductive Elimination Product Release Enolate->RedElim Steric Acceleration RedElim->Pd0 Methyl 2-(quinolin-3-yl)propanoate

Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation driven by steric acceleration.

Process Engineering & Scale-Up Strategy

Transitioning this chemistry from the bench (gram-scale) to the pilot plant (kilogram-scale) introduces critical mass-transfer and thermodynamic challenges.

  • Exotherm Management: The addition of LiHMDS to the ester/aryl halide mixture is highly exothermic. Instead of pre-forming the enolate at -78 °C (which is impractical at scale), the process utilizes a controlled, subsurface addition of LiHMDS at 0–5 °C. The acid-base reaction with the ester outpaces any potential side-reactions with the aryl halide[2].

  • Solvent Selection: Toluene is utilized as the primary solvent. It provides an excellent boiling point for the required 60 °C coupling temperature, separates cleanly from water during the aqueous quench, and complies with ICH Q3C guidelines for residual solvents.

  • Palladium Scavenging: Regulatory limits require heavy metals to be <10 ppm in final pharmaceutical intermediates. A functionalized silica scavenger (e.g., SiliaBond® Thiol) is introduced post-reaction. The high affinity of the thiol groups for Pd(II) and Pd(0) ensures the metal is sequestered into the solid phase, allowing simple filtration.

Workflow Step1 Reagent Setup & Degassing Step2 Enolate Gen. (LiHMDS, 0°C) Step1->Step2 Step3 Pd-Coupling (60°C, 4h) Step2->Step3 Step4 Aq. Quench & Extraction Step3->Step4 Step5 Pd Scavenging (Thiol Resin) Step4->Step5 Step6 Crystallization (Heptane) Step5->Step6

Figure 2: Unit operations for the 1-kg scale manufacturing workflow.

Experimental Protocol (1-kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are met.

Materials:

  • 3-Bromoquinoline: 1.00 kg (4.80 mol, 1.0 equiv)

  • Methyl propionate: 0.63 kg (7.20 mol, 1.5 equiv)

  • LiHMDS (1.0 M in THF): 7.20 L (7.20 mol, 1.5 equiv)

  • 
    : 22.0 g (24.0 mmol, 0.5 mol%)
    
  • Q-Phos ligand: 34.1 g (48.0 mmol, 1.0 mol%)

  • Anhydrous Toluene: 10.0 L

Step 1: Reactor Preparation & Degassing
  • Charge a 30 L jacketed glass-lined reactor with 10.0 L of anhydrous toluene.

  • Sparge the solvent with ultra-pure Nitrogen (

    
    ) for 30 minutes. Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II)-peroxo species, stalling the reaction.
    
  • Charge 3-bromoquinoline (1.00 kg), methyl propionate (0.63 kg),

    
     (22.0 g), and Q-Phos (34.1 g) into the reactor under continuous 
    
    
    
    sweep. Stir at 150 rpm until a homogeneous dark-red solution is formed.
Step 2: Enolate Generation & Arylation
  • Cool the reactor jacket to -5 °C to bring the internal batch temperature to 0–5 °C.

  • Initiate subsurface addition of LiHMDS (7.20 L) via a dosing pump over 2 hours. Causality: Subsurface addition prevents localized concentration spikes, while the 2-hour dosing controls the exothermic enolate formation, preventing Claisen self-condensation of the ester.

  • Once addition is complete, adjust the jacket temperature to heat the batch to an internal temperature of 60 °C. Maintain stirring for 4 hours.

  • IPC Check: Sample the reaction mixture and analyze via HPLC. Validation Gate: Proceed to quench only when 3-bromoquinoline is < 1.0% by area.

Step 3: Quench and Phase Separation
  • Cool the reactor to 20 °C.

  • Slowly charge 5.0 L of saturated aqueous

    
     solution to quench unreacted base. Caution: Mild exotherm and off-gassing of ammonia may occur.
    
  • Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Drain the lower aqueous layer. Wash the upper organic layer with 5.0 L of deionized water, followed by 5.0 L of brine.

Step 4: Palladium Scavenging
  • To the retained organic layer in the reactor, add 0.5 kg of SiliaBond® Thiol (or equivalent silica-based metal scavenger).

  • Heat the suspension to 40 °C and stir at 200 rpm for 4 hours. Causality: Elevated temperature increases the kinetic rate of Pd diffusion into the silica pores, ensuring complete sequestration.

  • Filter the mixture through a Sparkler filter or Nutsche filter to remove the scavenger resin. Rinse the cake with 2.0 L of clean toluene.

Step 5: Crystallization and Isolation
  • Transfer the filtrate to a clean reactor and concentrate under vacuum (50 mbar, 45 °C) to a residual volume of approximately 2.5 L.

  • Cool the concentrate to 20 °C. Slowly add 7.5 L of n-heptane over 1 hour to induce crystallization.

  • Cool the slurry to 0 °C and age for 2 hours to maximize yield.

  • Filter the product, wash the cake with cold n-heptane (2 x 1.0 L), and dry in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Analytics

The scalability of this protocol has been validated across three distinct manufacturing scales. The data demonstrates that exotherm control and efficient Pd-scavenging maintain product integrity and yield as the process scales up.

ParameterBench Scale (10 g)Pilot Scale (100 g)Manufacturing Scale (1 kg)
Yield (%) 88.5%86.2%85.4%
HPLC Purity (a/a %) >99.5%99.2%99.4%
Residual Palladium (ICP-MS) 4 ppm6 ppm5 ppm
Regioselectivity (Mono:Bis) >99:1>99:1>99:1
E-Factor (kg waste / kg product) 18.215.412.8

Table 1: Performance metrics of the α-arylation process across different scales.

References

  • Development of a scalable palladium-catalyzed α-arylation process for the synthesis of a CGRP antagonist. ResearchGate. Available at:[2]

  • Highly Selective Palladium‐Catalyzed Direct C H α‐Monoarylation of Carbonyl Compounds using Water Containing the Surfactant Polyoxyethylene‐α‐Tocopheryl Sebacate (PTS) as a Solvent. ResearchGate. Available at:[3]

  • Modular Synthesis of Arylacetic Acid Esters, Thioesters, and Amides from Aryl Ethers via Rh(II)-Catalyzed Diazo Arylation. ResearchGate. Available at:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for Methyl 2-(quinolin-3-yl)propanoate synthesis

Technical Support Center: Optimizing the Synthesis of Methyl 2-(quinolin-3-yl)propanoate Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the roadblocks associa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of Methyl 2-(quinolin-3-yl)propanoate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the roadblocks associated with the synthesis of


-aryl propionic acid derivatives. The palladium-catalyzed 

-arylation of methyl propionate with 3-bromoquinoline presents a unique intersection of chemical challenges: the coordinating basicity of the quinoline nitrogen, the aggressive nucleophilicity of the unhindered ester enolate, and the kinetic competition of

-hydride elimination.

This guide abandons generic advice in favor of mechanistic causality, providing field-proven diagnostics and self-validating protocols to maximize your reaction yields.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, we must first map the catalytic cycle and its failure points. The reaction relies on the delicate orchestration of oxidative addition, transmetalation of the enolate, and reductive elimination, all while avoiding off-cycle catalyst traps.

MechanisticPathway Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 3-Bromoquinoline Poison Off-Cycle Poisoning Pd(II)-Quinoline Complex Pd0->Poison Unhindered Ligands (N-Coordination) Transmet Transmetalation Pd(II)(Ar)(Enolate)L OxAdd->Transmet Methyl Propionate Enolate (- LiBr) OxAdd->Poison Excess Quinoline RedElim Reductive Elimination Target Propanoate Transmet->RedElim C-C Bond Formation RedElim->Pd0 Catalyst Regeneration

Fig 1. Catalytic cycle and off-cycle poisoning pathways in Pd-catalyzed α-arylation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q: Why does my reaction mixture turn black shortly after adding the base, accompanied by single-digit product yields? A: A rapid shift to a black suspension indicates the precipitation of palladium black. Your active Pd(0) catalyst has aggregated and permanently crashed out of the catalytic cycle.

  • Causality: In the

    
    -arylation of nitrogen-containing heterocycles like 3-bromoquinoline, the basic quinoline nitrogen outcompetes standard phosphine ligands (like PPh
    
    
    
    or dppf) for coordination to the palladium center. Once the phosphine dissociates, the unligated Pd(0) rapidly aggregates.
  • Resolution: Transition to a highly sterically demanding, electron-rich ligand such as tri-tert-butylphosphine (P(t-Bu)

    
    )[1]. The extreme steric bulk of P(t-Bu)
    
    
    
    favors a monoligated Pd(0)L species that is highly reactive toward oxidative addition but sterically blocks the coordination of the bulky quinoline nitrogen, keeping the catalyst securely on-cycle.

Q: I am observing a major byproduct with a mass corresponding to methyl 2-methyl-3-oxopentanoate. How do I prevent this? A: You are observing the Claisen self-condensation of methyl propionate.

  • Causality: Methyl propionate is an unhindered ester. When enolized, it is highly nucleophilic. If the transmetalation or reductive elimination steps of your cross-coupling cycle are sluggish, the enolate's lifetime in solution is extended, allowing it to attack unreacted methyl propionate.

  • Resolution: Shift from in situ enolization using alkoxide bases (like NaOtBu) to pre-forming the enolate with a non-nucleophilic base like LiHMDS at -78 °C[2]. Alternatively, utilizing zinc enolates (Reformatsky-type conditions) drastically dampens the enolate's nucleophilicity toward esters while maintaining rapid transmetalation kinetics with Pd(II) intermediates[3].

Q: My GC-MS shows high levels of un-brominated quinoline. Where is this reduction coming from? A: This is a classic hydrodehalogenation side reaction driven by


-hydride elimination.
  • Causality: If you are using an alkoxide base with

    
    -hydrogens (such as sodium isopropoxide), or if trace moisture is present, a Pd-hydride intermediate can form. This Pd-H species undergoes reductive elimination with the 3-quinolinyl group, yielding the reduced quinoline.
    
  • Resolution: Exclude moisture rigorously using Schlenk techniques. Ensure your base lacks accessible

    
    -hydrogens (LiHMDS or strictly anhydrous NaOtBu). If the problem persists, switching to a dimeric Pd(I) precatalyst like {[P(t-Bu)
    
    
    
    ]PdBr}
    
    
    accelerates the desired C-C bond formation, kinetically outcompeting the
    
    
    -hydride elimination pathway[3].

Part 3: Quantitative Optimization Data

To demonstrate the causality of ligand and base selection, review the optimization matrix below. Notice how the shift toward bulky ligands and softer enolates directly correlates with yield recovery.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Primary Mechanistic Observation
1Pd(OAc)

PPh

NaOtBuToluene80<5%Rapid catalyst death (Pd black); N-coordination poisoning.
2Pd

(dba)

BINAPNaOtBuToluene8018%Significant hydrodehalogenation (quinoline formation).
3Pd(OAc)

P(t-Bu)

NaOtBuTHF7052%Moderate yield; Claisen self-condensation observed.
4Pd(OAc)

P(t-Bu)

LiHMDSTHF2589%Clean conversion; self-condensation suppressed[2].
5 {[P(t-Bu)

]PdBr}

None (Pre-ligated) Zn(0) / TMSCl DMF 80 94% Optimal neutral conditions via zinc enolate[3].

Part 4: Validated Experimental Protocol

Based on Entry 5 from our optimization data, the following protocol utilizes a zinc enolate to bypass the need for strong alkali bases, preventing ester self-condensation and functional group degradation[4].

ExperimentalWorkflow Step1 1. Zinc Activation Zn(0) + TMSCl in DMF Step2 2. Enolate Generation Add Methyl 2-bromopropionate Step1->Step2 Step3 3. Cross-Coupling Add 3-Bromoquinoline + Pd(I) Dimer Step2->Step3 Step4 4. Quench & Extraction NH4Cl (aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of Methyl 2-(quinolin-3-yl)propanoate.

Reagents & Materials:

  • 3-Bromoquinoline (1.0 equiv, 1.0 mmol)

  • Methyl 2-bromopropionate (1.2 equiv, 1.2 mmol)

  • Zinc dust (activated) (1.5 equiv, 1.5 mmol)

  • {[P(t-Bu)

    
    ]PdBr}
    
    
    
    precatalyst (0.01 equiv, 1 mol%)
  • Anhydrous DMF (5.0 mL)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv)

Step-by-Step Execution:

  • Zinc Activation: In a flame-dried Schlenk flask under argon, add zinc dust (1.5 mmol). Add 1 mL of anhydrous DMF and TMSCl (0.05 mmol). Stir vigorously for 15 minutes at room temperature.

    • Causality: TMSCl chemically strips the passivating ZnO layer, exposing the highly reactive Zn(0) surface necessary for efficient oxidative insertion.

  • Enolate Generation: Slowly add methyl 2-bromopropionate (1.2 mmol) dropwise. An exotherm should be observed. Stir for 30 minutes.

    • Self-Validation Check: The suspension will transition into a fine, homogenous grey mixture, indicating the complete formation of the organozinc intermediate.

  • Catalyst & Substrate Introduction: In a separate argon-purged vial, dissolve 3-bromoquinoline (1.0 mmol) and the {[P(t-Bu)

    
    ]PdBr}
    
    
    
    precatalyst (1 mol%) in 4 mL of anhydrous DMF.
  • Cross-Coupling: Transfer the catalyst/substrate solution to the Schlenk flask containing the zinc enolate. Heat the reaction mixture to 80 °C for 4 hours.

    • Self-Validation Check: The reaction should maintain a clear yellow/orange hue. If it turns abruptly black, oxygen has breached the system or the catalyst has deactivated.

  • Quench & Workup: Cool to room temperature and quench carefully with 10 mL of saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove the DMF, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target methyl 2-(quinolin-3-yl)propanoate.

References

  • Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed alpha-arylation of esters Source: PubMed (Journal of the American Chemical Society) URL: [Link]

  • Title: Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions Source: PubMed (Journal of the American Chemical Society) URL: [Link]

Sources

Optimization

Troubleshooting esterification failures in quinoline propanoate production

Welcome to the technical support center for the synthesis of quinoline propanoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during the esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of quinoline propanoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges during the esterification stage of their synthetic workflow. Here, we move beyond simple protocols to explore the causal relationships behind common experimental failures, providing you with the expert insights needed to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Foundational Principles of Quinoline Propanoate Esterification

The synthesis of quinoline propanoates typically involves the esterification of a quinoline-containing carboxylic acid with an alcohol. The two most common and relevant methods are the Fischer-Speier Esterification and the Steglich Esterification. Understanding the mechanism and requirements of each is the first step in successful troubleshooting.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is reversible, meaning its success is governed by equilibrium. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of one reactant (usually the alcohol) or by actively removing the water byproduct as it forms.[2][3]

  • Steglich Esterification: This method utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).[4] It is a much milder method that can be performed at room temperature and is particularly effective for sensitive or sterically hindered substrates where Fischer-Speier conditions might fail or cause decomposition.[5][6] The DCC formally removes water by reacting with it to form the insoluble urea byproduct, dicyclohexylurea (DCU).[4]

Diagram 1: Key Esterification Pathways

G cluster_0 Fischer-Speier Esterification cluster_1 Steglich Esterification F_Acid Quinoline Propanoic Acid F_Prod Quinoline Propanoate F_Acid->F_Prod Heat/ Reflux F_Alc Alcohol (R'-OH) F_Alc->F_Prod F_H Acid Catalyst (e.g., H₂SO₄) F_H->F_Prod F_Water Water (H₂O) F_Prod->F_Water Equilibrium S_Acid Quinoline Propanoic Acid S_Prod Quinoline Propanoate S_Acid->S_Prod Room Temp S_Alc Alcohol (R'-OH) S_Alc->S_Prod S_Reagents DCC + DMAP S_Reagents->S_Prod S_DCU Dicyclohexylurea (DCU Byproduct) S_Reagents->S_DCU Consumes H₂O G cluster_fischer Fischer-Speier Path cluster_steglich Steglich Path start Low / No Yield Observed q_method Which Method? start->q_method q_water Was water actively removed? q_method->q_water Fischer q_dmap Was DMAP used? q_method->q_dmap Steglich s_water Implement Dean-Stark trap or add molecular sieves. q_water->s_water No q_catalyst Was catalyst amount sufficient? q_water->q_catalyst Yes s_catalyst Increase H₂SO₄ loading to 1-5 mol%. Ensure concentrated acid was used. q_catalyst->s_catalyst No q_excess Was a large excess of alcohol used? q_catalyst->q_excess Yes s_excess Increase alcohol to 5-10 equivalents or use as solvent. q_excess->s_excess No q_temp Was reaction at reflux? q_excess->q_temp Yes s_temp Increase temperature to ensure reflux and adequate reaction rate. q_temp->s_temp No s_dmap DMAP is crucial for esterification; add 5-10 mol%. q_dmap->s_dmap No q_dcc Was DCC fresh? q_dmap->q_dcc Yes s_dcc Use fresh DCC; it can degrade upon storage. q_dcc->s_dcc No

Caption: Logical workflow for diagnosing the cause of low reaction yield.

In-Depth Analysis:

  • Unfavorable Equilibrium (Fischer-Speier): Fischer esterification is a reversible process. [7]The accumulation of water, a byproduct, can drive the reaction backward through hydrolysis. [8][9]According to Le Châtelier's principle, to maximize ester formation, water must be removed, or a large excess of a reactant must be used. [3][10]2. Insufficient Catalysis: In Fischer esterification, the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. [2][11]Insufficient catalyst (typically <1 mol%) will result in a prohibitively slow reaction. Concentrated sulfuric acid is also a potent dehydrating agent, further helping to drive the equilibrium. [7][8]3. Water Contamination: The presence of water at the start of the reaction can significantly hinder esterification. [12][13]Even a small amount of water can poison some catalysts or, in the case of Fischer esterification, immediately unfavorably alter the equilibrium. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

  • Steric Hindrance: Some substituted quinoline propanoic acids may be sterically bulky around the carboxyl group. [14]If Fischer-Speier conditions consistently fail, the milder, kinetically-driven Steglich esterification is a superior alternative. [5]

Q2: The reaction mixture has turned dark brown or black. What happened and is the product salvageable?

A2: This phenomenon, often called charring, is a classic indicator of decomposition and is almost exclusively seen in Fischer esterification when using concentrated sulfuric acid.

  • Causality: Concentrated sulfuric acid is a strong oxidizing agent, especially at elevated temperatures. The charring is caused by the oxidation of the organic materials (your substrate or alcohol) or other side reactions like alcohol dehydration to form alkenes, which can then polymerize. [10]This is often triggered by:

    • Adding the acid catalyst too quickly: This creates localized "hot spots" of very high acid concentration and temperature.

    • Excessively high reaction temperature: Heating well beyond the necessary reflux temperature can accelerate decomposition.

  • Solution & Salvage:

    • Prevention: The best solution is prevention. Always add concentrated sulfuric acid slowly and with vigorous stirring to the cooled reaction mixture before heating. [10]Use only the required catalytic amount (1-5 mol%).

    • Salvage: The product may be salvageable, but purification will be challenging. After the reaction, quench the mixture by pouring it over ice. Perform an acid-base extraction to isolate your basic quinoline ester from neutral, polymerized side products. The crude product will likely require column chromatography for purification. [15]

Q3: TLC/NMR analysis shows both starting material and product, even after prolonged reaction time. How can I drive the reaction to completion?

A3: This indicates that the reaction has reached equilibrium but has not gone to completion. This is a common issue in Fischer esterification.

  • Causality: As established, the reaction is reversible. If water is not removed, the rate of the forward reaction (esterification) will eventually equal the rate of the reverse reaction (hydrolysis), and no further net conversion to product will occur. [16]* Solutions: You must actively shift the equilibrium.

MethodDescriptionApplication Notes
Use Excess Alcohol Employing the alcohol as the solvent or in a large excess (5-10 equivalents) pushes the equilibrium towards the products. [1][10]Best for inexpensive, low-boiling alcohols like methanol or ethanol.
Dean-Stark Apparatus A piece of glassware that azeotropically removes water from the refluxing reaction mixture. [10]The gold standard for driving esterification to completion, especially on a larger scale. Requires a solvent (e.g., toluene) that forms an azeotrope with water.
Molecular Sieves Adding activated molecular sieves (3Å or 4Å) to the reaction flask will physically adsorb the water as it is formed. Convenient for small-scale reactions where a Dean-Stark setup is impractical. Ensure sieves are properly activated (oven-dried).
Dehydrating Agent Using a sufficient amount of concentrated H₂SO₄ allows it to act as both a catalyst and a dehydrating agent. [7]Effective, but increases the risk of charring as discussed in Q2.
Q4: I'm using Steglich esterification (DCC/DMAP) and getting a significant, insoluble white precipitate. What is this?

A4: This is an expected and normal observation in a Steglich esterification. The precipitate is primarily dicyclohexylurea (DCU), the byproduct of DCC reacting with the water molecule formed during the ester bond formation. [4]

  • Causality: DCC is the "dehydrating agent" in this reaction. The high stability of the urea C=O bond in DCU is a major thermodynamic driving force for the reaction.

  • Potential Complication: A possible side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form an N-acylurea. [4][5]This byproduct is also an insoluble solid and cannot react further, reducing your yield. The role of DMAP is to act as an acyl transfer agent, which rapidly reacts with the intermediate to form a reactive acylpyridinium salt, suppressing the formation of the N-acylurea side product. [5]* Procedure: The DCU is easily removed. At the end of the reaction, simply filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the solid DCU. The desired ester product will be in the filtrate.

Section 3: Frequently Asked Questions (FAQs)

Q: Which esterification method is best for my substituted quinoline propanoic acid? A: Start with Fischer-Speier esterification using a large excess of the alcohol if your substrate is simple and not heat-sensitive, as it is cost-effective. If you experience low yields, decomposition, or your substrate is sterically hindered or has sensitive functional groups, immediately switch to the milder and more robust Steglich esterification. [5][6][14] Q: What is the optimal catalyst loading for a Fischer-Speier esterification? A: Typically, 1-5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid is sufficient. [10]Using more than this rarely increases the reaction rate significantly but drastically increases the risk of charring and other side reactions.

Q: My starting quinoline propanoic acid is poorly soluble. What solvent system should I use? A: For Fischer esterification, if the acid is not soluble in the excess alcohol, a co-solvent like toluene can be used, which also facilitates water removal with a Dean-Stark trap. [1]For Steglich esterification, polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard choices and can typically dissolve most substrates. [4]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification using a Dean-Stark Trap
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the quinoline propanoic acid (1.0 eq) and toluene (approx. 0.2 M concentration).

  • Reagents: Add the desired alcohol (1.5 - 2.0 eq) and p-toluenesulfonic acid (0.05 eq).

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the trap. Continue refluxing until water no longer collects in the arm of the trap (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography or recrystallization. [15]

Protocol 2: General Procedure for Steglich Esterification
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the quinoline propanoic acid (1.0 eq), the alcohol (1.2 eq), and 4-DMAP (0.1 eq).

  • Solvent: Dissolve the components in anhydrous DCM (approx. 0.1 M concentration).

  • Coupling Agent: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester via column chromatography.

References

  • Berchmans, H. J., & Hirata, Y. (2008). Effects of water on the esterification of free fatty acids by acid catalysts. Bioresource Technology. Available at: [Link]

  • Black, D. S., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

  • Perrin, D. D. (2025). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. ACS Publications. Available at: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Meng, Y., et al. (2011). The effect of water on the esterification reaction. ResearchGate. Available at: [Link]

  • tlooto. How concentrated h2so4 can remover water from the reversible reaction of esterification. tlooto. Available at: [Link]

  • Tan, C. H., et al. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Catalytic Application of V2O5/Fe3O4 as Heterogeneous Catalyst for the Synthesis of Quinoline-4-c. Der Pharma Chemica. Available at: [Link]

  • Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Sudalai, A., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • PubMed. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. PubMed. Available at: [Link]

  • Wikipedia. Steglich esterification. Wikipedia. Available at: [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Esters. LibreTexts. Available at: [Link]

  • Scribd. Quinoline Ester. Scribd. Available at: [Link]

  • SynArchive. Steglich Esterification. SynArchive. Available at: [Link]

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Lee, J. Y., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Available at: [Link]

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Pearson. Ester Reactions: Esterification Practice Problems. Pearson. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Google Patents. Process for purification of quinoline yellow. Google Patents.
  • PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Chemistry Steps. Available at: [Link]

  • University Course Website. The Fischer Esterification. Available at: [Link]

  • Organic Syntheses. Procedure for steam-distillation apparatus. Organic Syntheses. Available at: [Link]

  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. Chemistry Learner. Available at: [Link]

  • LibreTexts. (2019). Fischer Esterification. LibreTexts. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link]

  • Asian Journal of Chemistry. (2023). An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications. Asian Journal of Chemistry. Available at: [Link]

  • SpringerLink. (2023). Current progress toward synthetic routes and medicinal significance of quinoline. SpringerLink. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Reddit. (2024). Esterification not Working. Reddit. Available at: [Link]

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  • Journal of Engineering & Processing Management. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. Available at: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. Available at: [Link]

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Troubleshooting

Removing unreacted quinoline starting materials from Methyl 2-(quinolin-3-yl)propanoate

Technical Support Center: Purification of Methyl 2-(quinolin-3-yl)propanoate Executive Summary The separation of unreacted quinoline from its functionalized esters, such as Methyl 2-(quinolin-3-yl)propanoate , presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 2-(quinolin-3-yl)propanoate

Executive Summary

The separation of unreacted quinoline from its functionalized esters, such as Methyl 2-(quinolin-3-yl)propanoate , presents a unique challenge. Unlike standard organic purifications where the impurity and product have vastly different chemical behaviors, both your product and the impurity share the quinoline core . This results in similar pKa values (basicity) and π-π stacking tendencies, rendering standard acid-base extractions inefficient and prone to product loss.

This guide prioritizes volatility differences and modified chromatography over chemical extraction to ensure high yield and purity.

Module 1: Diagnostic & Strategy Selection

Before proceeding, determine the state of your crude mixture. Use the decision matrix below to select the optimal workflow.

PurificationStrategy Start Crude Mixture Analysis State Physical State of Product? Start->State Solid Solid / Precipitate State->Solid Oil Viscous Oil / Gum State->Oil Vac Protocol A: High Vacuum Drying (Volatility Exploitation) Solid->Vac If wet with solvent Recryst Protocol C: Selective Crystallization Solid->Recryst Primary Method ImpurityLevel Quinoline Content (H-NMR) Oil->ImpurityLevel HighImp > 10% Excess Quinoline ImpurityLevel->HighImp TraceImp < 10% Trace ImpurityLevel->TraceImp HighImp->Vac Bulk Removal Flash Protocol B: Buffered Flash Chromatography TraceImp->Flash Direct Purification Vac->Flash Final Polish

Figure 1: Purification Decision Matrix based on physical state and impurity load.

Module 2: The Physical Solution (Volatility)

Why this works: Quinoline has a boiling point of 237 °C at atmospheric pressure. Your product, Methyl 2-(quinolin-3-yl)propanoate (MW ~215 g/mol ), is significantly heavier and will have a boiling point well above 300 °C (or decompose). This massive differential allows for separation without using solvents.

Protocol A: High Vacuum Drying (Kugelrohr or Manifold)

Best for: Oily crude mixtures containing >10% unreacted quinoline.

  • Setup: Place the crude oil in a round-bottom flask. If using a Kugelrohr, use a receiving bulb cooled with dry ice/acetone.

  • Vacuum Application: Connect to a high-vacuum manifold (< 1.0 mmHg). A standard rotavap pump (10-20 mmHg) is insufficient to remove quinoline effectively at safe temperatures.

  • Heating:

    • Immerse the flask in an oil bath set to 60–80 °C .

    • Caution: Do not exceed 100 °C to avoid thermal degradation of the ester.

  • Duration: Hold for 2–4 hours. Quinoline will sublime/distill into the trap.

  • Validation: Check weight loss. If the mass stabilizes, analyze via 1H-NMR. Look for the disappearance of the quinoline multiplets at δ 7.3–8.9 ppm.

Module 3: The Chromatographic Solution

The Problem: Basic nitrogen heterocycles like quinoline interact strongly with the acidic silanol groups (Si-OH) on silica gel. This causes:

  • Peak Tailing: The impurity smears across the column, contaminating the product.

  • Co-elution: The product and impurity overlap due to similar polarities.

The Solution: You must "mask" the silanol groups using a basic modifier in the mobile phase.

Protocol B: Amine-Modified Flash Chromatography

Best for: Final purification to reach >99% purity.

Materials:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

  • Modifier: Triethylamine (TEA) or 1% NH₄OH solution.

Step-by-Step:

  • Pre-treatment (The "Slurry" Method):

    • Prepare your starting mobile phase (e.g., 90:10 Hex/EtOAc).

    • Add 1% v/v Triethylamine (TEA) to the solvent before pouring it into the silica.

    • Why? The TEA binds to the acidic silica sites preferentially, creating a "neutralized" surface for your quinolines to pass through without dragging.

  • Loading:

    • Dissolve crude material in a minimum amount of DCM or Toluene. Avoid using pure EtOAc for loading as it broadens bands.

  • Elution Gradient:

    • Start: 100% Hexanes (+1% TEA).

    • Ramp: 0% → 40% EtOAc over 20 Column Volumes (CV).

    • Note: The unreacted quinoline (less polar than the ester) usually elutes earlier (higher Rf).

  • Post-Run Handling:

    • Evaporate combined fractions.

    • Crucial: You must remove the TEA residues. Dissolve the product in DCM and wash once with saturated NaHCO₃ or simply dry under high vacuum for 2 hours (TEA is volatile).

Data Comparison: Rf Values (Typical on Silica)

Compound Rf (3:1 Hex/EtOAc) Rf (3:1 Hex/EtOAc + 1% TEA) Behavior
Quinoline (Impurity) 0.30 (Streaks) 0.45 (Sharp) Moves faster with TEA

| Product (Ester) | 0.25 (Broad) | 0.35 (Sharp) | Distinct separation |

Module 4: The Crystallization Solution

Why this works: Methyl 2-(quinolin-3-yl)propanoate is an ester with increased molecular symmetry and weight compared to quinoline, making it more likely to form a solid lattice. Quinoline is an oil at room temperature (MP -15 °C).[2]

Protocol C: Selective Precipitation

Best for: Large scale (>5g) purification.

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Diisopropyl Ether (IPE) or MTBE (approx 50 °C).

  • Cooling: Allow the solution to cool slowly to room temperature.

  • The "Crash" Solvent: If no crystals form, add Hexanes dropwise until the solution turns slightly turbid.

  • Freezing: Place in a -20 °C freezer overnight.

  • Filtration: The product should crystallize out as a white/off-white solid. The unreacted quinoline will remain dissolved in the mother liquor.

  • Wash: Wash the filter cake with cold (-20 °C) hexanes.

Frequently Asked Questions (FAQs)

Q1: Can I just wash the mixture with dilute HCl to remove the quinoline? A: No. This is the most common mistake. Both your product and the impurity contain a basic quinoline nitrogen.

  • Quinoline pKa: ~4.9

  • Product pKa: ~4.5–4.8 (estimated) If you wash with acid (e.g., 1M HCl), both compounds will protonate and move into the water layer. You will lose your product.

Q2: I see a "ghost" spot on my TLC that trails my product. What is it? A: This is likely the quinoline impurity "tailing" due to silanol interactions. If you run the TLC again with 1% TEA in the developing jar, the spot will likely tighten up and move higher (higher Rf), confirming it is a basic amine.

Q3: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for separating quinolines.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate .

  • Order of Elution: In Reverse Phase, the more polar species elutes first. The ester (product) is generally more hydrophobic (retains longer) than the bare quinoline ring, depending on the chain length, but the polar ester group might shift this. Usually, the bare quinoline elutes earlier than the alkylated ester on C18.

References

  • Physical Properties of Quinoline.PubChem Database.

  • Purification of Heterocyclic Amines.BenchChem Technical Guides. "Overcoming Challenges in Quinoline Synthesis."
  • Flash Chromatography of Basic Compounds.Silicycle Application Notes. "Separation of Amines using Triethylamine Modifiers." (General Industry Standard).
  • pKa Data for Quinoline Derivatives.ResearchGate Publications. "Effect of pH and Ionic Strength on the Solubility of Quinoline."

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for Methyl 2-(quinolin-3-yl)propanoate Coupling Reactions

Welcome to the technical support center for the synthesis of Methyl 2-(quinolin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(quinolin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the palladium-catalyzed cross-coupling reactions to synthesize this valuable compound.

Introduction

The synthesis of α-aryl propanoates, such as Methyl 2-(quinolin-3-yl)propanoate, is a cornerstone in the development of novel pharmaceuticals. The quinoline moiety is a privileged structure in medicinal chemistry, and its C-3 functionalization offers a key vector for molecular diversification.[1] Palladium-catalyzed cross-coupling reactions are the premier method for forging the crucial C(sp²)-C(sp³) bond in these molecules. However, the unique electronic properties of the quinoline ring and the nature of the propanoate coupling partner can present specific challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low to No Product Formation

Q1: I am not observing any product formation in my reaction between 3-haloquinoline and a methyl propanoate derivative. What are the most likely causes?

A: Low or no conversion is a common issue, often stemming from problems with the catalyst, reagents, or reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The Pd(0) active species may not be generating efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Use a fresh batch of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). Ensure that your phosphine ligand is not oxidized; store it under an inert atmosphere. For challenging couplings, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though these can be less stable.[2]

  • Reagent Quality:

    • Cause: Impurities in the 3-haloquinoline or the propanoate coupling partner can interfere with the reaction. Boronic acid derivatives, if used, are prone to dehydration and formation of unreactive boroxines.[3]

    • Solution: Purify the 3-haloquinoline by recrystallization or chromatography. If using a boronic acid or ester, ensure it is dry and of high purity.

  • Insufficient Degassing:

    • Cause: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive.

    • Solution: Thoroughly degas the reaction solvent and the reaction vessel. Standard procedures include three cycles of evacuating the reaction flask and backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with an inert gas for 15-30 minutes prior to use is also highly effective.[3]

  • Suboptimal Ligand Choice:

    • Cause: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-rich heteroaromatics like quinoline, a suitable ligand is essential.

    • Solution: For α-arylation of esters, bulky, electron-rich phosphine ligands are often required. Consider ligands such as P(t-Bu)₃ or Buchwald-type biaryl phosphines (e.g., XPhos, SPhos).[4][5]

Common Side Reactions and Their Mitigation

Q2: My reaction is producing a significant amount of quinoline instead of the desired coupled product. What is this side reaction and how can I prevent it?

A: This is a classic case of hydrodehalogenation (or dehalogenation), where the halogen on the quinoline is replaced by a hydrogen atom.[6]

  • Causality: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace amounts of water. Electron-deficient N-heterocycles are particularly susceptible to this pathway.[6]

  • Mitigation Strategies:

    • Choice of Base: Avoid strongly coordinating or highly basic amine bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[6]

    • Ligand Selection: Employ bulky, electron-donating ligands. These ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the dehalogenation pathway.

    • Solvent Purity: Use anhydrous solvents to minimize the formation of Pd-H species from water.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling.

Q3: I am observing hydrolysis of my methyl ester to the corresponding carboxylic acid. How can I avoid this?

A: The methyl ester of your product is susceptible to hydrolysis, particularly under basic conditions, a reaction often referred to as saponification.[7]

  • Causality: Many cross-coupling reactions employ strong bases (e.g., NaOH, KOH, or alkoxides) and may use water as a co-solvent, creating ideal conditions for ester hydrolysis. The reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl.[7]

  • Mitigation Strategies:

    • Base Selection: The most effective way to prevent hydrolysis is to use a non-nucleophilic, anhydrous base. Bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) in an anhydrous solvent are excellent choices for α-arylation reactions.[5][8]

    • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. Use dry solvents and reagents.

    • Use of Bulky Esters: If methyl ester hydrolysis remains a persistent issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is less prone to nucleophilic attack. The tert-butyl group can be removed later under acidic conditions.

Optimizing Reaction Parameters

Q4: What is a good starting point for a catalyst system for the α-arylation of a methyl propanoate derivative with 3-bromoquinoline?

A: A robust starting point for this transformation would be based on established protocols for the α-arylation of esters.[5]

ParameterRecommended Starting ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Readily available and effective precursors for generating the active Pd(0) catalyst.
Ligand A bulky, electron-rich phosphine (e.g., XPhos, SPhos, P(t-Bu)₃) (Ligand:Pd ratio of 2:1)These ligands promote oxidative addition and reductive elimination, which can be challenging for heteroaryl halides.[4][5]
Base LiHMDS (1.1-1.5 equivalents)A strong, non-nucleophilic base that effectively deprotonates the ester without causing hydrolysis.[5]
Solvent Anhydrous THF or TolueneAprotic solvents that are generally compatible with these reactions.
Temperature Room Temperature to 80 °CStart at room temperature and increase if the reaction is sluggish.

Q5: How do I choose between different palladium-catalyzed coupling strategies for this synthesis?

A: There are several viable strategies, and the best choice may depend on the availability of starting materials and the specific requirements of your synthesis.

  • Direct α-Arylation of Methyl Propanoate:

    • Description: This involves the direct coupling of 3-haloquinoline with the enolate of methyl propanoate.

    • Pros: Atom-economical and uses readily available starting materials.

    • Cons: Requires a strong, non-nucleophilic base, and conditions must be carefully controlled to avoid side reactions.

  • Coupling with a Silyl Ketene Acetal:

    • Description: 3-Haloquinoline is coupled with a pre-formed silyl ketene acetal of methyl propanoate.

    • Pros: Can often be performed under milder, more neutral conditions, which can improve functional group tolerance.[9]

    • Cons: Requires the additional step of preparing the silyl ketene acetal.

  • Suzuki-Miyaura Coupling:

    • Description: This would involve coupling a 3-haloquinoline with a boron-containing propanoate derivative or coupling 3-quinolinylboronic acid with a 2-halopropanoate. The former is generally more feasible.

    • Pros: Suzuki couplings are generally robust and well-understood.

    • Cons: The required boronic acid/ester of the propanoate may not be commercially available and could require a multi-step synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed α-Arylation of Methyl Propanoate with 3-Bromoquinoline

This protocol is a generalized procedure adapted from established methods for the α-arylation of esters.[5] Optimization for specific substrates and scales is recommended.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add 3-bromoquinoline (1.0 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Base and Nucleophile Addition: In a separate flask, dissolve methyl propanoate (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Cool this solution to -78 °C and slowly add LiHMDS (1.0 M in THF, 1.3 mmol, 1.3 equiv). Allow the solution to stir at this temperature for 30 minutes to form the enolate.

  • Coupling Reaction: Transfer the enolate solution to the Schlenk flask containing the palladium catalyst and 3-bromoquinoline via cannula.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L₂) OxAdd->ArPd(II)XL2 Enolate_Attack Enolate Attack ArPd(II)XL2->Enolate_Attack ⁻CH(CH₃)CO₂Me RedElim Reductive Elimination Enolate_Attack->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-CH(CH₃)CO₂Me (Product) RedElim->Product

Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of an ester.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low or No Yield Observed Check_Catalyst Is the catalyst system active? (Fresh Pd source & ligand) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Success Improved Yield Check_Catalyst->Success No, problem found & fixed Check_Degassing Was the reaction properly degassed? Check_Reagents->Check_Degassing Yes Check_Reagents->Success No, problem found & fixed Optimize_Ligand Screen alternative ligands (e.g., Buchwald-type) Check_Degassing->Optimize_Ligand Yes Check_Degassing->Success No, problem found & fixed Optimize_Base Optimize base (e.g., K₃PO₄, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp Vary reaction temperature Optimize_Base->Optimize_Temp Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References

  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • Hama, T., & Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2002). Efficient synthesis of a-aryl esters by room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. The Hartwig Group. [Link]

  • Li, B., & Luo, B. (2021). Synthesis of α-Heteroaryl Propionic Esters by Palladium-Catalyzed α-Heteroarylation of Silyl Ketene Acetals. Organic Letters. [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Organic Chemistry Portal. (2007). Heck Reaction. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed α-Arylation of Esters. [Link]

  • Organic Chemistry Portal. (2002). Suzuki Coupling. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1, 658-666. [Link]

  • Semmelhack, M. F. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Chemtracts. [Link]

  • Vedantu. (2024). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Zhang, Y., et al. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. eScholarship.org. [Link]

  • Zhang, Y., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

Sources

Troubleshooting

Solving solubility issues of Methyl 2-(quinolin-3-yl)propanoate in aqueous assays

Technical Support Center: Solubilizing Methyl 2-(quinolin-3-yl)propanoate for Aqueous Assays Introduction: The "Hidden" Solubility Trap User Query: "I am observing inconsistent IC50 values and visible precipitation when...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing Methyl 2-(quinolin-3-yl)propanoate for Aqueous Assays

Introduction: The "Hidden" Solubility Trap

User Query: "I am observing inconsistent IC50 values and visible precipitation when diluting Methyl 2-(quinolin-3-yl)propanoate into my assay buffer. How do I fix this?"

Senior Scientist’s Analysis: Methyl 2-(quinolin-3-yl)propanoate presents a classic "dual-threat" in aqueous assays:

  • The Quinoline Core: This aromatic heterocycle is lipophilic (LogP ~2.0–3.[1]0) and weakly basic (pKa ~4.9).[1] At physiological pH (7.4), it remains largely uncharged and poorly soluble, leading to aggregation or "crashing out."[1]

  • The Methyl Ester Moiety: While it adds lipophilicity, it is also susceptible to hydrolysis, potentially converting your active compound into its corresponding carboxylic acid (an entirely different species) during long incubations.[1]

This guide provides a validated workflow to stabilize this compound in solution, ensuring your biological data reflects true potency, not solubility artifacts.

Module 1: Physicochemical Diagnosis & Stock Preparation[1]

Q: Why does my compound precipitate immediately upon addition to the buffer?

A: This is likely "Solvent Shock."[1] You are introducing a hydrophobic molecule dissolved in a water-miscible solvent (DMSO) into a highly polar aqueous environment.[1] The rapid dispersion of DMSO leaves the compound "stranded" in water, forcing it to aggregate before it can disperse.

Protocol: Robust Stock Preparation Do not use ethanol or methanol if possible; they are volatile and can affect ester stability.[1]

  • Primary Stock: Dissolve solid Methyl 2-(quinolin-3-yl)propanoate in 100% Anhydrous DMSO to a concentration of 10 mM or 20 mM .

    • Why Anhydrous? Water in DMSO accelerates ester hydrolysis during storage.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Visual Check: The stock must be crystal clear.[1] Any haziness indicates incomplete dissolution.[1] Sonicate for 5–10 minutes if necessary.

Module 2: The "Crash-Out" Prevention Protocol (Dilution Strategy)

Q: How do I perform serial dilutions without precipitation?

A: Never dilute directly from 100% DMSO stock into 100% aqueous buffer.[1] Use an Intermediate Dilution Step to "step down" the solvent concentration gradually.[1]

Technical Workflow: The 3-Step Shift

DilutionWorkflow cluster_check Critical Quality Control Stock 1. Primary Stock (100% DMSO) 20 mM Inter 2. Intermediate Plate (10% DMSO in Buffer) 2 mM Stock->Inter 1:10 Dilution (Prevents Shock) Final 3. Assay Plate (1% DMSO in Buffer) 200 µM Inter->Final 1:10 Dilution (Final Assay Cond.) Check Nephelometry Check (Detect Aggregates) Inter->Check

Figure 1: Step-wise dilution strategy to minimize kinetic precipitation. Direct dilution often causes local supersaturation, whereas intermediate steps allow for equilibration.

Protocol:

  • Prepare Intermediate: Dilute your 20 mM DMSO stock 1:10 into a buffer containing 10% DMSO . This keeps the compound solubilized while introducing water.[1]

  • Serial Dilute: Perform your serial dilutions in this intermediate solvent system (Buffer + 10% DMSO).

  • Final Transfer: Transfer small volumes (e.g., 5 µL) from the intermediate plate to the assay plate (e.g., 45 µL buffer).

    • Result: Final DMSO is 1%, and the compound has been gradually acclimated to the aqueous phase.

Module 3: Advanced Formulation (Additives)

Q: My assay requires <0.5% DMSO, but the compound precipitates. What now?

A: You must use a solubility enhancer (excipient) that shields the hydrophobic quinoline core from water.[1]

Recommended Additives Table

Additive ClassSpecific ReagentConcentrationMechanism of ActionSuitability for Quinoline Esters
Cyclodextrins HP-β-CD (Hydroxypropyl-beta-cyclodextrin)0.5% – 2% (w/v)Encapsulates the hydrophobic quinoline ring in a donut-shaped cavity.[1]Excellent. Prevents aggregation without affecting the ester bond.[1]
Non-ionic Surfactants Tween-20 or Pluronic F-127 0.01% – 0.05%Reduces surface tension and forms micelles around the compound.[1]Good. Use low concentrations to avoid lysing cells (if cell-based).[1]
Co-solvents PEG-400 1% – 5%Increases the overall solvent power of the buffer.Moderate. High concentrations can affect enzyme activity.[1]

The "Golden Mix" for Quinolines: If standard DMSO fails, prepare your assay buffer with 0.1% Pluronic F-127 .[1] This is often sufficient to stabilize quinolines up to 100 µM without interfering with most biochemical assays.[1]

Module 4: Stability & Interference (The Ester Factor)

Q: My potency decreases over time. Is the compound degrading?

A: You are likely observing Ester Hydrolysis .[1][2] Methyl esters are susceptible to hydrolysis, converting Methyl 2-(quinolin-3-yl)propanoate into 2-(quinolin-3-yl)propanoic acid and methanol.[1]

Risk Factors:

  • High pH: pH > 8.0 accelerates base-catalyzed hydrolysis (saponification).[1]

  • Esterases: If your assay uses cell lysates, serum (FBS), or whole cells, endogenous esterases may cleave the methyl group rapidly.[1]

Validation Experiment: LC-MS Stability Check Before running a 24-hour assay, perform this check:

  • Incubate 10 µM compound in your assay buffer at 37°C.

  • Take samples at T=0, T=1h, T=4h, T=24h.

  • Analyze via LC-MS.[1]

    • Target Mass: 215.25 Da (Parent Methyl Ester).[1]

    • Degradant Mass:[1] 201.22 Da (Carboxylic Acid).[1]

  • Decision: If >10% degradation occurs within your assay window, you must either shorten the assay time or switch to a more stable analog (e.g., an amide or ethyl ester).[1]

Troubleshooting Decision Tree

Troubleshooting Start Issue: Inconsistent Data / Precipitation CheckSol Check Solubility Limit (Nephelometry / Visual) Start->CheckSol Precip Precipitation Observed? CheckSol->Precip Step1 Step 1: Reduce Final Conc. or Increase DMSO to 1% Precip->Step1 Yes CheckStab Check Stability (LC-MS) Is Ester Hydrolyzing? Precip->CheckStab No YesPrecip Yes NoPrecip No Step2 Step 2: Add 0.05% Tween-20 or Pluronic F-127 Step1->Step2 Still Precipitating Step3 Step 3: Use HP-beta-CD (Complexation) Step2->Step3 Still Precipitating Result Consult Medicinal Chemistry CheckStab->Result Hydrolysis Detected -> Change Scaffold Result2 Assay Validated CheckStab->Result2 Stable -> Proceed with Assay

Figure 2: Systematic troubleshooting pathway for solubility and stability issues.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Authoritative text on solubility and physicochemical profiling).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Definitive guide on using cyclodextrins for lipophilic drugs). [1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Handling and Solubility of Lipophilic Compounds in Biological Assays. (Technical guide on DMSO handling and solvent shock).

  • Williams, H. D., et al. (2013).[1][3] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. (Comprehensive review of formulation strategies including surfactants and lipids).

Sources

Optimization

Minimizing side-product formation during Methyl 2-(quinolin-3-yl)propanoate synthesis

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Methyl 2-(quinolin-3-yl)propanoate . The content focuses on the Palladium-Catalyzed -Arylatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists optimizing the synthesis of Methyl 2-(quinolin-3-yl)propanoate . The content focuses on the Palladium-Catalyzed


-Arylation of Esters , the most direct and atom-economical route for this transformation, while addressing common pitfalls like hydrodehalogenation and bis-arylation.

Case ID: QUIN-PROP-003 Status: Active Subject: Minimizing Side-Product Formation in Pd-Catalyzed


-Arylation

Reaction Overview & Mechanism

The synthesis involves the coupling of 3-bromoquinoline with methyl propionate using a Palladium catalyst and a strong base. Unlike standard cross-couplings, this reaction requires the in-situ generation of a nucleophilic ester enolate.

Core Reaction Pathway

The catalytic cycle involves oxidative addition of the heteroaryl halide, transmetallation (or direct enolate attack), and reductive elimination.

ReactionPathway Start 3-Bromoquinoline + Methyl Propionate Enolate Lithium Enolate Formation (LiHMDS) Start->Enolate Base Addition Pd_OxAdd Oxidative Addition (L-Pd-Ar) Start->Pd_OxAdd Pd(0)/Ligand Prod_Cycle Reductive Elimination Enolate->Prod_Cycle Transmetallation Side_Claisen Side Product C: Claisen Condensation Enolate->Side_Claisen Temp > -20°C w/o Pd Pd_OxAdd->Prod_Cycle Side_Red Side Product A: Quinoline (Hydrodehalogenation) Pd_OxAdd->Side_Red H-Source/Slow Red. Elim. Target Target Product: Methyl 2-(quinolin-3-yl)propanoate Prod_Cycle->Target Side_Bis Side Product B: Bis-Arylated Ester (Quaternary Center) Target->Side_Bis Excess Base/Ar-X

Figure 1: Reaction pathway highlighting the primary catalytic cycle and critical diversion points leading to side products.

Troubleshooting Guide (Q&A)

Issue 1: High Levels of Hydrodehalogenated Side Product (Quinoline)

User Question: "I am observing ~15% conversion to unsubstituted quinoline (des-bromo) instead of the coupled product. What is the hydrogen source?"

Technical Diagnosis: Hydrodehalogenation occurs when the L-Pd(II)-Ar intermediate undergoes reduction rather than reductive elimination with the enolate. This is often caused by:

  • Slow Transmetallation/Enolate Attack: The enolate is not nucleophilic enough or is consumed by side reactions.

  • Hydride Source: Presence of water (hydrolysis) or

    
    -hydride elimination from the ligand (common with alkyl phosphines if the cycle stalls).
    

Corrective Protocol:

  • Switch Ligand: Move to a bulky, electron-rich ligand like P(t-Bu)₃ or Q-Phos . These ligands accelerate reductive elimination, outcompeting the reduction pathway [1].

  • Strict Anhydrous Conditions: Ensure reagents (especially the ester and solvent) are dried over molecular sieves. Water protonates the enolate, stopping the cycle and leaving the Pd-Ar species vulnerable to reduction.

  • Increase Ester Equivalents: Use 1.2–1.5 equivalents of methyl propionate to ensure a high concentration of enolate relative to the Pd-Ar intermediate.

Issue 2: Formation of Bis-Arylated Quaternary Product

User Question: "I see a peak with M+ mass corresponding to the addition of two quinoline rings. How do I stop at the mono-arylated stage?"

Technical Diagnosis: The product, Methyl 2-(quinolin-3-yl)propanoate, still possesses an acidic


-proton. If the reaction mixture contains excess base and aryl halide after the initial product forms, the product can be deprotonated and undergo a second arylation cycle.

Corrective Protocol:

  • Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) instead of NaH or alkoxides. LiHMDS is sterically bulky and less likely to deprotonate the more hindered mono-arylated product compared to the starting methyl propionate [2].

  • Stoichiometry Control: Use a slight deficiency of the aryl halide (0.95 equiv) relative to the ester.

  • Solvent Polarity: Switch from THF to Toluene. Less polar solvents often suppress the solubility/reactivity of the mono-arylated enolate, preventing the second addition.

Issue 3: Low Yield & Claisen Condensation

User Question: "My starting material is consumed, but the yield is low, and I see heavy oligomers. Is the ester polymerizing?"

Technical Diagnosis: Methyl propionate is prone to self-condensation (Claisen condensation) in the presence of strong bases if the transmetallation to Palladium is slow.

Corrective Protocol:

  • "Pre-Mix" Strategy: Do not stir the ester and base alone for long periods. Generate the enolate at low temperature (-78°C to -40°C) and transfer it immediately to the solution containing the Catalyst and Aryl Halide [3].

  • Use

    
    -Arylation Specific Catalysts:  Catalysts like [(t-Bu)₃P]Pd(0)  (or generated from Pd₂(dba)₃ + P(t-Bu)₃) allow the reaction to proceed at room temperature, minimizing thermal energy available for Claisen condensation.
    

Optimization Data & Reagents

Ligand Performance Matrix

The choice of ligand is the single most critical variable for electron-deficient heterocycles like quinoline.

LigandYieldSelectivity (Mono:Bis)Primary Side ProductRecommendation
P(t-Bu)₃ 88% >99:1NonePrimary Choice [1]
BINAP45%90:10Quinoline (Red.)Avoid (Too slow)
PPh₃<10%N/AQuinoline/SMIneffective
XPhos72%95:5Bis-arylationGood Alternative
Recommended Experimental Workflow

To maximize success, follow this "Self-Validating" protocol:

  • Catalyst Prep: In a glovebox, mix Pd₂(dba)₃ (1.0 mol%) and P(t-Bu)₃ (2.2 mol%) in Toluene. Stir for 10 min to form the active 12-electron species.

  • Substrate Addition: Add 3-Bromoquinoline (1.0 equiv) to the catalyst solution.

  • Enolate Generation (Separate Vial): Dissolve Methyl Propionate (1.2 equiv) in Toluene. Cool to -50°C. Add LiHMDS (1.3 equiv) dropwise. Stir for 15 min.

  • Coupling: Cannulate the cold enolate solution into the catalyst/aryl halide mixture.

  • Reaction: Allow to warm to Room Temperature. Monitor by HPLC.

References

  • Hartwig, J. F., et al. (2002).[1] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides." Journal of the American Chemical Society.[1] 
    
  • Hama, T., Hartwig, J. F. (2004).

    
    -Arylation of Esters with Chloroarenes." Organic Letters. 
    
  • Culkin, D. A., Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. 
    
  • Jørgensen, M., et al. (2002).

    
    -Arylation of Esters: General Reaction Conditions." Journal of the American Chemical Society.[1] 
    

Disclaimer: This guide is intended for qualified laboratory personnel. Always review MSDS for P(t-Bu)₃ (pyrophoric) and LiHMDS before handling.

Sources

Troubleshooting

Technical Support Center: Strategies for Separating Enantiomers of Methyl 2-(quinolin-3-yl)propanoate

Welcome to the technical support center for the chiral resolution of Methyl 2-(quinolin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of Methyl 2-(quinolin-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the separation of this compound's enantiomers. As the biological activity of chiral molecules can reside in a single enantiomer, achieving high enantiopurity is often a critical step in research and development.[1] This resource synthesizes established methodologies with field-proven insights to help you navigate the challenges of chiral separation.

Choosing Your Separation Strategy: A Decision Guide

The selection of an appropriate enantioseparation method depends on several factors, including the scale of the separation, available instrumentation, and the desired purity of the final product. This guide will walk you through three primary strategies: Chiral Chromatography (HPLC/SFC) , Enzymatic Resolution , and Diastereomeric Crystallization .

Frequently Asked Questions: Strategy Selection

Q1: I need to separate a small amount of material for initial biological testing. Which method is fastest for obtaining pure enantiomers?

A1: For small-scale separations (micrograms to milligrams) requiring high purity, Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most direct and rapid methods.[2] These techniques can often provide baseline separation of enantiomers in a single run, allowing for the collection of highly pure fractions for preliminary studies.

Q2: I need to produce several grams of a single enantiomer for preclinical studies. Is chiral chromatography still a viable option?

A2: While preparative chiral chromatography is certainly an option and can yield very high purity material, it can become expensive and time-consuming for larger quantities due to solvent consumption and the need for specialized equipment.[2] For gram to kilogram scale, Diastereomeric Crystallization is often a more cost-effective and scalable solution, provided a suitable resolving agent can be identified.[2][3] Enzymatic resolution can also be considered for larger scales, especially if a highly selective enzyme is available.

Q3: My laboratory does not have access to a wide range of chiral columns. What is a good alternative?

A3: If your access to chiral chromatography is limited, Diastereomeric Crystallization is a classical and powerful method that relies on standard laboratory equipment (glassware, filtration apparatus).[4] The primary challenge lies in finding an effective combination of a chiral resolving agent and a crystallization solvent. Enzymatic resolution is another excellent alternative that utilizes enzymes as catalysts and does not require specialized chromatography equipment for the separation step itself, although chiral analysis (e.g., by HPLC) is still needed to determine the enantiomeric excess.

Q4: I am concerned about the environmental impact of my separation method. Which strategy is considered "greener"?

A4: Supercritical Fluid Chromatography (SFC) is often considered a "greener" alternative to HPLC because it primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[5] Enzymatic resolutions are also considered environmentally friendly as they are typically performed in aqueous media or with minimal organic solvent under mild conditions.

Chiral Separation Strategy Selection Decision Tree for Chiral Separation Strategy start Start: Racemic Methyl 2-(quinolin-3-yl)propanoate scale What is your required scale? start->scale small_scale Analytical to mg scale scale->small_scale Small large_scale Gram to kg scale scale->large_scale Large instrumentation Do you have access to chiral columns? small_scale->instrumentation crystallization Diastereomeric Crystallization large_scale->crystallization enzymatic Enzymatic Resolution large_scale->enzymatic chromatography Chiral HPLC or SFC yes_instr Yes instrumentation->yes_instr no_instr No instrumentation->no_instr yes_instr->chromatography no_instr->enzymatic

Caption: Decision tree for selecting a chiral separation strategy.

Chiral Chromatography (HPLC & SFC) Technical Support

Chiral chromatography is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP). The separation is based on the differential interactions between the enantiomers and the CSP, leading to different retention times.

Frequently Asked Questions: Chiral Chromatography

Q1: How do I select the right chiral column for Methyl 2-(quinolin-3-yl)propanoate?

A1: The selection of a chiral stationary phase is often empirical, but for 2-arylpropionic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a very good starting point.[6][7][8] Columns like Chiralcel® OD, Chiralpak® AD, and Chiralpak® IC have shown broad applicability for this class of compounds. It is advisable to screen a small set of complementary columns to find the one that provides the best selectivity.

Q2: What are typical starting mobile phases for chiral HPLC and SFC?

A2: For normal-phase HPLC , a common starting mobile phase is a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 v/v).[9] For acidic compounds like the corresponding carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can improve peak shape. For reversed-phase HPLC , a mixture of acetonitrile or methanol with an aqueous buffer is a good starting point.[8] For SFC , the mobile phase typically consists of supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol).[5]

Q3: My peaks are tailing. What can I do to improve the peak shape?

A3: Peak tailing in chiral chromatography can have several causes. Here are a few things to check:

  • Mobile Phase Additives: For basic compounds like your quinoline derivative, adding a small amount of a basic modifier (e.g., diethylamine, 0.1%) to the mobile phase can significantly improve peak shape by masking active sites on the silica support. Conversely, if you are separating the corresponding carboxylic acid, an acidic modifier (e.g., TFA, 0.1%) is recommended.[9]

  • Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contaminants from previous injections can accumulate on the column. Try flushing the column with a strong solvent.[10]

  • Dead Volume: Excessive tubing length or improper connections can lead to extra-column band broadening and peak tailing.[10]

Troubleshooting Guide: Chiral Chromatography

Problem Potential Cause Recommended Solution
Poor or No Resolution Incorrect chiral stationary phase.Screen a different type of CSP (e.g., if using a cellulose-based column, try an amylose-based one).
Suboptimal mobile phase composition.Vary the ratio of the alcohol modifier in normal phase, or the organic solvent in reversed phase.[8]
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier (acidic or basic) appropriate for your analyte.[9]
Column overload.Reduce the amount of sample injected.[4]
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase.[11]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[10]
Column degradation.Replace the column.

Recommended Starting Conditions for Chiral HPLC of 2-Arylpropanoic Acid Esters

Parameter Normal Phase Reversed Phase
Column Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-RH, Chiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / 0.1% TFA in Water (50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 220 nm, 254 nm)UV at an appropriate wavelength
Modifier 0.1% TFA (for corresponding acid) or 0.1% DEA (for basic compounds)N/A (acid is in the mobile phase)

digraph "Chiral HPLC Method Development" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Chiral HPLC/SFC Method Development Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Racemic Analyte", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_selection [label="Select Chiral Columns for Screening (e.g., Polysaccharide-based)"]; mobile_phase [label="Select Initial Mobile Phases (Normal and/or Reversed Phase/SFC)"]; screening [label="Perform Initial Screening"]; resolution_check [label="Is there any separation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Optimize Separation"]; no_resolution [label="Select Different Columns/Mobile Phases"]; optimization_steps [label="Vary Modifier Ratio\nChange Modifier Type\nAdjust Temperature\nChange Flow Rate"]; final_method [label="Validated Chiral Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> column_selection; column_selection -> mobile_phase; mobile_phase -> screening; screening -> resolution_check; resolution_check -> optimize [label="Yes"]; resolution_check -> no_resolution [label="No"]; no_resolution -> column_selection; optimize -> optimization_steps; optimization_steps -> final_method; }

Caption: Workflow for chiral HPLC/SFC method development.

Enzymatic Resolution Technical Support

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For an ester like Methyl 2-(quinolin-3-yl)propanoate, a common approach is enzymatic hydrolysis, where an enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.

Frequently Asked Questions: Enzymatic Resolution

Q1: Which type of enzyme should I use for the hydrolysis of Methyl 2-(quinolin-3-yl)propanoate?

A1: Lipases and esterases are the most commonly used enzymes for the kinetic resolution of esters. Commercially available lipases such as Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL), and Pseudomonas cepacia lipase (PCL) have shown broad substrate specificity and are excellent starting points for screening.[6]

Q2: How do I optimize the reaction conditions for better enantioselectivity?

A2: Several factors can influence the enantioselectivity of an enzymatic reaction:

  • Solvent: The choice of solvent can dramatically affect enzyme activity and selectivity. Reactions can be run in aqueous buffers, organic solvents, or biphasic systems.

  • Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.

  • pH: The pH of the reaction medium is critical for enzyme activity and stability. It should be optimized for the specific enzyme being used.

Q3: The reaction is very slow. How can I increase the rate?

A3: If the reaction is slow, you can try increasing the temperature (while monitoring its effect on enantioselectivity), increasing the enzyme loading, or ensuring good mixing to overcome mass transfer limitations. Enzyme immobilization can sometimes improve stability and allow for higher effective concentrations.

Troubleshooting Guide: Enzymatic Resolution

Problem Potential Cause Recommended Solution
Low Enantioselectivity (low ee) Suboptimal reaction conditions.Screen different solvents, temperatures, and pH values.
Inappropriate enzyme.Screen a panel of different lipases or esterases.
Low Conversion Enzyme inhibition by substrate or product.Dilute the reaction mixture or perform the reaction in a biphasic system to remove the product from the enzyme's microenvironment.
Poor enzyme activity.Check the optimal pH and temperature for the enzyme. Consider enzyme immobilization to improve stability.
Poor Reproducibility Inconsistent enzyme activity.Use a fresh batch of enzyme or a more stable, immobilized form.
Inaccurate monitoring of the reaction.Ensure consistent sampling and quenching procedures.

Experimental Protocol: Enzymatic Hydrolysis of Methyl 2-(quinolin-3-yl)propanoate

  • Enzyme Preparation: To a flask, add the racemic Methyl 2-(quinolin-3-yl)propanoate (1 equivalent) and a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent (e.g., toluene).

  • Reaction Initiation: Add the lipase (e.g., Candida antarctica lipase B, 10-50% by weight of the substrate).

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Periodically take aliquots of the reaction mixture, quench the enzyme activity (e.g., by adding a water-miscible organic solvent like acetonitrile and filtering), and analyze the sample by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

  • Termination: When the desired conversion (ideally close to 50%) and high ee are reached, stop the reaction by filtering off the enzyme.

  • Work-up: Separate the unreacted ester from the carboxylic acid product by extraction. For example, extract the mixture with an organic solvent (e.g., ethyl acetate). The ester will remain in the organic phase, while the carboxylate salt can be extracted into an aqueous basic solution. Acidification of the aqueous layer will protonate the carboxylic acid, which can then be extracted into an organic solvent.

Enzymatic Resolution Workflow Enzymatic Kinetic Resolution Workflow start Start: Racemic Ester enzyme_selection Screen a Panel of Lipases/Esterases start->enzyme_selection reaction_setup Set up Small-Scale Reactions enzyme_selection->reaction_setup optimization Optimize Conditions (Solvent, pH, Temperature) reaction_setup->optimization monitoring Monitor Conversion and ee by Chiral HPLC optimization->monitoring scale_up Scale-up Optimized Reaction monitoring->scale_up workup Reaction Work-up and Separation of Products scale_up->workup products Pure Enantiomers (Ester and Acid) workup->products

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Crystallization Technical Support

This classical resolution method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[1] For the resolution of Methyl 2-(quinolin-3-yl)propanoate, it would first need to be hydrolyzed to the corresponding carboxylic acid, which can then form salts with chiral bases.

Frequently Asked Questions: Diastereomeric Crystallization

Q1: How do I choose a suitable chiral resolving agent for 2-(quinolin-3-yl)propanoic acid?

A1: Since the target molecule is an acid, you will need a chiral base as a resolving agent. Common and commercially available chiral bases include alkaloids like brucine, quinine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. The selection is often empirical, and it is recommended to screen a variety of resolving agents.

Q2: What is the best way to screen for the right crystallization solvent?

A2: The goal is to find a solvent or solvent system where the two diastereomeric salts have a significant difference in solubility. A good approach is to screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof).

Q3: After crystallization, how do I recover the pure enantiomer of my carboxylic acid?

A3: Once you have isolated the less soluble diastereomeric salt by filtration, you need to "break" the salt to liberate your enantiomerically enriched carboxylic acid. This is typically done by dissolving the salt in water and acidifying the solution with a strong acid (e.g., HCl). This protonates your carboxylic acid, making it insoluble in water, and it can then be extracted with an organic solvent. The chiral resolving agent remains in the aqueous phase as its hydrochloride salt and can often be recovered.

Troubleshooting Guide: Diastereomeric Crystallization

Problem Potential Cause Recommended Solution
No Crystallization Occurs Diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Cool the solution slowly and for a longer period. Try scratching the inside of the flask to induce crystallization.
Oiling Out The melting point of the diastereomeric salt is lower than the boiling point of the solvent.Use a lower boiling point solvent or a solvent mixture. Try crystallizing at a lower temperature.
Low Diastereomeric Excess (de) The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Screen more solvents. Try recrystallizing the isolated salt to improve its purity.
Low Yield A significant amount of the desired diastereomer remains in the mother liquor.Concentrate the mother liquor and attempt a second crystallization. Optimize the amount of solvent used.

Experimental Protocol: Diastereomeric Crystallization

  • Salt Formation: Dissolve the racemic 2-(quinolin-3-yl)propanoic acid in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount (or sometimes 0.5 equivalents) of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Analysis: Determine the diastereomeric excess of the crystalline salt by a suitable analytical method (e.g., by liberating the acid and analyzing by chiral HPLC).

  • Recrystallization (if necessary): If the diastereomeric purity is not sufficient, recrystallize the salt from a fresh portion of the hot solvent.

  • Liberation of the Enantiomer: Dissolve the diastereomerically pure salt in water and acidify with aqueous HCl until the carboxylic acid precipitates. Extract the enantiomerically pure acid with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Diastereomeric Crystallization Workflow Diastereomeric Crystallization Workflow start Start: Racemic Acid resolving_agent Select and Screen Chiral Resolving Agents start->resolving_agent solvent_screen Screen a Range of Crystallization Solvents resolving_agent->solvent_screen salt_formation Form Diastereomeric Salts solvent_screen->salt_formation crystallization Fractional Crystallization salt_formation->crystallization isolation Isolate Less Soluble Diastereomer crystallization->isolation analysis Analyze Diastereomeric Purity (de) isolation->analysis purity_check Is de > 98%? analysis->purity_check recrystallize Recrystallize purity_check->recrystallize No salt_break Break the Salt to Liberate the Pure Enantiomer purity_check->salt_break Yes recrystallize->isolation product Enantiomerically Pure Acid salt_break->product

Caption: Workflow for diastereomeric crystallization.

References

  • [Solvent dependent hierarchical dual helicity in a fused[3]carbohelicene/quinoline oligoamide foldamer - ORGANIC CHEMISTRY]([Link])

Sources

Optimization

Technical Support Center: Troubleshooting Spontaneous Hydrolysis of Methyl 2-(quinolin-3-yl)propanoate

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to prevent the spontaneous degradation of Methyl 2-(quinolin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to prevent the spontaneous degradation of Methyl 2-(quinolin-3-yl)propanoate into 2-(quinolin-3-yl)propanoic acid and methanol during synthesis, storage, and biological assays.

Mechanistic Root Cause Analysis

Why does this specific ester hydrolyze so rapidly compared to standard aliphatic esters? The vulnerability lies in the molecule's intrinsic structure.

The quinoline ring contains a basic nitrogen with a pKa of approximately 4.85[1]. In neutral or slightly basic aqueous environments (such as ambient moisture or physiological buffers), this nitrogen remains unprotonated. It acts as an intramolecular or intermolecular general base catalyst , deprotonating trace water molecules. This drastically increases the nucleophilicity of the water, accelerating its attack on the adjacent ester carbonyl[2].

To stabilize the compound, we must disrupt this auto-catalytic pathway either by eliminating the nucleophile (moisture) or neutralizing the catalyst (protonating the quinoline nitrogen).

Mechanism A Methyl 2-(quinolin-3-yl)propanoate (Intact Ester) D Tetrahedral Intermediate A->D Nucleophilic Attack B Trace Moisture (H2O) C Quinoline Nitrogen (General Base Catalysis) B->C H2O Activation C->D Catalysis E 2-(quinolin-3-yl)propanoic acid + Methanol D->E Breakdown F Intervention 1: Anhydrous Storage F->B Blocks Moisture G Intervention 2: pH 3.5-4.5 Buffer G->C Protonates Nitrogen

Mechanism of spontaneous hydrolysis and targeted interventions to stabilize the methyl ester.

Troubleshooting Guide & FAQs

Q1: My compound degrades into the free acid during standard powder storage. How do I prevent this? Root Cause: Ambient humidity provides the water, and room temperature provides the activation energy for the auto-catalyzed hydrolysis. Solution: The compound must be strictly isolated from moisture and stored at cryogenic temperatures. See Table 2 for storage half-lives and Protocol A for the self-validating storage workflow.

Q2: I need to formulate this compound in an aqueous buffer for in vitro assays, but it hydrolyzes within hours. What is the optimal pH? Root Cause: At physiological pH (7.4), the quinoline nitrogen is fully deprotonated and active as a general base. Furthermore, methyl esters are inherently susceptible to base-catalyzed hydrolysis at pH > 9.0 [3]. Solution: By dropping the formulation pH to 3.5–4.5, you protonate the quinoline nitrogen (forming the quinolinium ion). This neutralizes its basicity, completely shutting down the auto-catalytic pathway without triggering bulk acid-catalyzed hydrolysis (which typically requires pH < 2.0). See Table 1 for the pH stability profile and Protocol B for aqueous formulation.

Q3: Can I chemically modify the molecule to permanently prevent this issue without changing my assay pH? Root Cause: The methyl group provides minimal steric shielding to the ester carbonyl. Solution: If your assay design permits, transesterify the compound to a tert-butyl ester. The bulky tert-butyl group provides significant steric hindrance, shielding the carbonyl from nucleophilic attack and conferring robust protection against spontaneous aqueous hydrolysis [4].

Quantitative Stability Data

Table 1: pH vs. Stability Profile in Aqueous Media

pH LevelQuinoline StateEster Hydrolysis RateRecommended Action
< 2.0 ProtonatedHigh (Acid-Catalyzed)Avoid strong acids
3.5 - 4.5 ProtonatedVery Low (Optimal)Ideal for aqueous formulation
7.0 - 7.4 Free BaseModerate (Auto-catalyzed)Avoid prolonged aqueous exposure
> 9.0 Free BaseHigh (Base-Catalyzed)Strictly avoid

Table 2: Storage Condition Matrix

Storage ConditionEnvironmentExpected Half-LifeSuitability
Room Temp (25°C) Ambient Air< 1 WeekUnacceptable
Refrigerated (4°C) Desiccator1 - 3 MonthsShort-term handling
Cryogenic (-20°C) Argon/Nitrogen> 12 MonthsLong-term storage

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following workflows are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checks.

Protocol A: Anhydrous Lyophilization and Cryogenic Storage

Objective: Remove trace moisture and secure the ester for long-term stability.

  • Solvent Preparation: Dissolve Methyl 2-(quinolin-3-yl)propanoate in anhydrous acetonitrile (HPLC grade, <50 ppm H₂O).

  • Lyophilization: Flash-freeze the solution in a dry ice/acetone bath and lyophilize at -80°C under high vacuum (< 0.01 mbar) for 24 hours.

  • Validation Check 1 (Moisture): Perform a Karl Fischer titration on a 5 mg test aliquot. Proceed only if water content is confirmed to be < 0.1%. If > 0.1%, repeat the lyophilization step.

  • Packaging: Transfer the dry powder to amber glass vials inside a nitrogen-filled glovebox. Add a miniature activated molecular sieve packet to the secondary holding container.

  • Sealing & Storage: Purge vials with Argon gas, seal tightly with PTFE-lined caps, and store immediately at -20°C.

  • Validation Check 2 (Purity): After 7 days of storage, dissolve a control aliquot in anhydrous solvent and run LC-MS (UV 254 nm). The storage system is validated if the free acid peak area is < 0.5%.

Protocol B: Preparation of pH-Stabilized Aqueous Stocks

Objective: Formulate the ester for aqueous assays without triggering auto-catalytic hydrolysis.

  • Buffer Preparation: Prepare a 50 mM Citrate-Phosphate buffer.

  • Validation Check 1 (pH Calibration): Use a calibrated pH meter to adjust the buffer to exactly pH 4.0 using 0.1 M HCl or NaOH. Do not proceed if the pH exceeds 4.5.

  • Solubilization: Dissolve the ester in anhydrous DMSO to create a 10 mM concentrated stock.

  • Aqueous Dilution: Dropwise, add the DMSO stock to the pH 4.0 buffer under gentle vortexing to achieve your desired final assay concentration (e.g., 100 µM).

  • Validation Check 2 (Stability Monitoring): Inject a sample of the formulated aqueous solution into an HPLC-UV system immediately (t=0) and at t=4 hours. The formulation is validated if the ester peak area at t=4h remains ≥ 98% of the initial t=0 peak area.

References

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Journal of Drug Delivery and Therapeutics URL:[Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides University of Birmingham URL: [Link]

  • Selective Enrichment and Fractionation of Phosphopeptides from Peptide Mixtures by Isoelectric Focusing after Methyl Esterification National Institutes of Health (PMC) URL:[Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Nature Communications (PMC) URL:[Link]

Sources

Troubleshooting

Thermal stability analysis of Methyl 2-(quinolin-3-yl)propanoate at high temperatures

Case ID: TS-QNP-2024-001 Status: Active Specialist: Senior Application Scientist, Thermal Analysis Unit Executive Summary & Compound Context Compound: Methyl 2-(quinolin-3-yl)propanoate Chemical Class: Quinoline ester de...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TS-QNP-2024-001 Status: Active Specialist: Senior Application Scientist, Thermal Analysis Unit

Executive Summary & Compound Context

Compound: Methyl 2-(quinolin-3-yl)propanoate Chemical Class: Quinoline ester derivative Critical Risk Factors: Ester hydrolysis, N-oxidation, and thermal decarboxylation.

Welcome to the technical support center for quinoline derivatives. This guide addresses the thermal stability profile of Methyl 2-(quinolin-3-yl)propanoate . Unlike simple aliphatic esters, the quinoline moiety introduces specific electronic effects (electron-deficient ring) that influence the stability of the ester side chain.

At "high temperatures" (defined here as >150°C for processing or accelerated stability testing), this molecule faces two distinct degradation pathways:

  • Moisture-Mediated Hydrolysis: Occurs at lower thresholds (>60°C) if water is present.

  • Pyrolytic Cleavage: Occurs at high thermal stress (>250°C), typically involving radical fragmentation of the methyl ester.

Experimental Protocols (Methodology)

To validate the stability of your specific batch, do not rely on literature values alone. Impurities (trace acids/bases) can drastically lower degradation onset temperatures. Follow this self-validating workflow.

Workflow Visualization

StabilityWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Isothermal Stress Sample Sample Prep (Dry < 0.5% H2O) TGA TGA Analysis (Decomposition Onset) Sample->TGA DSC DSC Analysis (Melting/Purity) Sample->DSC Oven Isothermal Hold (T_onset - 20°C) TGA->Oven Define T_max HPLC HPLC-MS (Impurity Profiling) Oven->HPLC Model Arrhenius Prediction (Shelf Life) HPLC->Model Kinetic Data

Caption: Integrated workflow for thermal stability profiling, moving from dynamic screening (TGA/DSC) to static kinetic modeling.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: Determine the catastrophic degradation temperature (


).
  • Sample Mass: 5–10 mg (Use platinum or ceramic pans).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min (Critical to distinguish oxidation from pyrolysis).
    
  • Ramp Rate: 10°C/min from Ambient to 400°C.

  • Data Check:

    • Event 1 (<100°C): Weight loss here indicates residual solvent or moisture (Desolvation).

    • Event 2 (>200°C): The primary degradation step. Record the Extrapolated Onset Temperature .

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Detect melting point and purity changes before weight loss occurs.

  • Pan Type: Hermetically sealed aluminum pans with a pinhole (allows gas escape to prevent pan deformation, but retains local atmosphere).

  • Cycle: Heat from 25°C to 250°C at 10°C/min.

  • Key Indicator: Look for the melting endotherm. If the peak is broad or has a "shoulder," your sample is already degrading or impure.

Troubleshooting & FAQs

This section addresses specific anomalies reported by researchers working with quinoline esters.

Issue 1: "Ghost Peaks" in HPLC after heating

User Question: "I heated my sample to 120°C for sterilization validation. The TGA showed no weight loss, but HPLC shows a new peak at RRT 0.85. What happened?"

Technical Diagnosis: You are likely seeing Hydrolysis , not Pyrolysis. TGA measures mass loss (volatiles). If your ester hydrolyzes to the acid (2-(quinolin-3-yl)propanoic acid) and methanol, the methanol evaporates (mass loss), but if the system is closed or the loss is small (<1%), TGA misses it.

  • Mechanism: Water attacks the carbonyl carbon.

  • Solution: Ensure moisture content is <0.1% before heating. Use Karl Fischer titration to verify.

Issue 2: TGA Weight Loss is lower than theoretical

User Question: "Theoretical methyl loss is ~14%. I only see 5% weight loss at 300°C."

Technical Diagnosis: This indicates Complex Degradation or Polymerization . Unlike simple evaporation, the quinoline ring can radicalize and cross-link (char formation) at high temperatures, trapping carbon mass in the pan.

  • Action: Run TGA-MS (Mass Spec) to identify the off-gas. If you detect

    
    , decarboxylation is occurring.
    
Issue 3: Baseline Drift in DSC

User Question: "My DSC baseline slopes upward significantly before the melting point."

Technical Diagnosis: This is often Sublimation . Methyl 2-(quinolin-3-yl)propanoate has a crystalline structure that may sublime before melting.

  • Action: Use a hermetically sealed pan without a pinhole to suppress sublimation.

Data Interpretation & Mechanisms

Understanding how the molecule breaks down is crucial for predicting stability.

Degradation Pathways

The methyl ester group is the primary failure point.

  • Pathway A (Hydrolysis): Requires

    
    . Produces Acid + Methanol. Low activation energy.
    
  • Pathway B (Radical Pyrolysis): High T (>300°C). Homolytic cleavage of the

    
     bond.
    
  • Pathway C (Decarboxylation): High T. Loss of

    
     to form 3-ethylquinoline.
    

DegradationPathways cluster_moist Moist Conditions (>60°C) cluster_highT Dry High Temp (>250°C) Parent Methyl 2-(quinolin-3-yl)propanoate (Stable Solid) Acid 2-(quinolin-3-yl)propanoic acid (Solid impurity) Parent->Acid + H2O (Hydrolysis) MeOH Methanol (Volatile) Parent->MeOH + H2O Radical Quinoline Radical Intermediates Parent->Radical Homolytic Cleavage CO2 CO2 (Gas) Radical->CO2 EthylQuin 3-Ethylquinoline (Liquid) Radical->EthylQuin

Caption: Mechanistic divergence based on environmental conditions (Moisture vs. Pure Thermal Stress).

Quantitative Reference Table
ParameterTypical Value RangeMethodReference Standard
Melting Point Dependent on polymorph (Est. 60–90°C)DSC (Endotherm)USP <891>
Volatiles (Solvents) < 0.5% weight lossTGA (<100°C)USP <921>
Degradation Onset (

)
> 220°C (if pure/dry)TGA (Extrapolated)ASTM E2550
Ash/Residue < 0.1%TGA (600°C in Air)USP <281>

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] Retrieved from [Link]

  • United States Pharmacopeia (USP).<891> Thermal Analysis. USP-NF. (Standard methodology for DSC/TGA in pharmaceuticals).
  • Moldoveanu, S. C. (2018). Pyrolysis of Organic Molecules: Applications to Health and Environmental Issues. Elsevier. (Mechanisms of ester pyrolysis).
  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[3][4] Wiley-Blackwell. (Best practices for TGA/DSC instrumentation).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-(quinolin-3-yl)propanoate

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] Among these, Methyl 2-(quinolin-3-yl)propanoate stands as a molecule of interest, and its unambiguous characterization is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(quinolin-3-yl)propanoate, offering a predictive peak assignment and a comparative analysis with a structurally related analogue. The principles and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate the structure of similar molecules.

The Foundational Principles of ¹H NMR for Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] The spectrum reveals four key pieces of information:

  • Number of Signals: Indicates the number of chemically non-equivalent protons in the molecule.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1][3]

  • Integration: The area under each signal is proportional to the number of protons it represents.[1]

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The multiplicity is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[3]

Predicted ¹H NMR Spectral Analysis of Methyl 2-(quinolin-3-yl)propanoate

The structure of Methyl 2-(quinolin-3-yl)propanoate can be dissected into two key fragments for spectral analysis: the quinoline ring system and the methyl propanoate side chain.

1. The Quinoline Ring Protons (Aromatic Region: ~δ 7.5 - 9.0 ppm)

The protons on the quinoline ring are aromatic and therefore resonate in the downfield region of the spectrum.[1] Their precise chemical shifts are influenced by the nitrogen atom and the propanoate substituent.

  • H-2 and H-4: These protons are in close proximity to the electronegative nitrogen atom and are expected to be the most deshielded. The H-2 proton, being directly adjacent to the nitrogen, will likely appear as a singlet at the furthest downfield position, potentially around δ 8.9-9.0 ppm.[1][4] The H-4 proton will also be a downfield singlet, likely around δ 8.1-8.2 ppm.

  • H-5, H-6, H-7, and H-8: These protons on the benzo-fused portion of the quinoline ring will exhibit more complex splitting patterns due to coupling with their neighbors. They are expected to resonate between δ 7.5 and 8.0 ppm.[4] Typically, H-8 is deshielded due to the peri-effect and may appear as a doublet around δ 8.0-8.1 ppm. H-5 will likely be a doublet around δ 7.7-7.8 ppm. H-6 and H-7 will likely appear as triplets or doublets of doublets in the range of δ 7.5-7.7 ppm.[4][5]

2. The Methyl Propanoate Side Chain Protons (Aliphatic Region: ~δ 1.5 - 4.0 ppm)

  • Methine Proton (CH): This proton is adjacent to the quinoline ring and the carbonyl group, both of which are electron-withdrawing. It is also coupled to the three protons of the adjacent methyl group. Therefore, it is expected to appear as a quartet downfield in the aliphatic region, likely around δ 3.8-4.0 ppm.

  • Methoxy Protons (OCH₃): The three protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with. They will appear as a sharp singlet, typically around δ 3.7 ppm.[3][6]

  • Methyl Protons (CH₃): These three protons are coupled to the single methine proton. According to the n+1 rule (1+1=2), their signal will be split into a doublet. This doublet is expected to appear further upfield, around δ 1.6-1.7 ppm.

The following diagram illustrates the predicted assignment of protons in Methyl 2-(quinolin-3-yl)propanoate.

Caption: Molecular structure of Methyl 2-(quinolin-3-yl)propanoate with predicted proton assignments.

Comparative Analysis: Methyl 2-(quinolin-3-yl)propanoate vs. Quinoline

To understand the effect of the methyl propanoate substituent, a comparison with the ¹H NMR spectrum of unsubstituted quinoline is insightful.

ProtonPredicted Chemical Shift (δ, ppm) in Methyl 2-(quinolin-3-yl)propanoateTypical Chemical Shift (δ, ppm) in Quinoline[4]Predicted Multiplicity in Methyl 2-(quinolin-3-yl)propanoate
H-2~8.9 - 9.08.89s (singlet)
H-4~8.1 - 8.28.12s (singlet)
H-5~7.7 - 7.87.75d (doublet)
H-6~7.5 - 7.77.52t or dd
H-7~7.5 - 7.77.65t or dd
H-8~8.0 - 8.18.08d (doublet)
CH~3.8 - 4.0-q (quartet)
OCH₃~3.7-s (singlet)
CH₃~1.6 - 1.7-d (doublet)

The presence of the substituent at the 3-position simplifies the signals for H-2 and H-4 to singlets, as they no longer have an adjacent proton at position 3 to couple with. The chemical shifts of the remaining quinoline protons are also expected to be slightly altered due to the electronic influence of the propanoate group.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a quinoline derivative.[4]

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified Methyl 2-(quinolin-3-yl)propanoate. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.[3] d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field and optimal peak shape. d. Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient. e. Acquire the Free Induction Decay (FID).

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

The following diagram illustrates the general workflow for ¹H NMR analysis.

1H_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Peaks phase_calibrate->integrate assign Assign Peaks integrate->assign

Caption: General workflow for ¹H NMR-based structure elucidation.

Conclusion

The detailed ¹H NMR spectral analysis presented in this guide, though predictive, is grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous compounds. This approach provides a robust framework for the structural verification of Methyl 2-(quinolin-3-yl)propanoate and similar quinoline derivatives. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic techniques is indispensable for advancing their work with confidence and precision.

References

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - Repository. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • Proton NMR of 100% Methyl Propionate | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • Construct a simulated 1H NMR spectrum for methyl propanoateAssume that the hydroxyl proton is not c - YouTube. Available at: [Link]

  • NMR spectrum of methyl propanoate | Learning Science. - YouTube. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Methyl 2-(quinolin-3-yl)propanoate

Executive Summary Methyl 2-(quinolin-3-yl)propanoate is a critical intermediate in the synthesis of quinoline-based alkaloids and pharmaceutical scaffolds (e.g., antimalarials, kinase inhibitors). Its structural integrit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(quinolin-3-yl)propanoate is a critical intermediate in the synthesis of quinoline-based alkaloids and pharmaceutical scaffolds (e.g., antimalarials, kinase inhibitors). Its structural integrity is often validated via Mass Spectrometry (MS).[1] However, distinguishing the 3-substituted isomer from its 2-substituted and 4-substituted analogs is a persistent analytical challenge due to their identical molecular weight (MW 215.25 Da) and similar polarity.

This guide provides a technical comparison of the fragmentation patterns of Methyl 2-(quinolin-3-yl)propanoate against its primary alternative, the 2-yl isomer . By leveraging the "Ortho Effect" and specific ester cleavage pathways, researchers can unequivocally identify the 3-yl substitution pattern.

Structural Analysis & Theoretical Fragmentation

The Compound of Interest[1][2][3][4][5][6][7][8][9][10][11]
  • Name: Methyl 2-(quinolin-3-yl)propanoate

  • Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

  • Key Feature: The propanoate side chain is attached at the C3 position, remote from the ring nitrogen.

Fragmentation Mechanics (EI vs. ESI)
A. Electron Impact (EI) - Hard Ionization

In EI (70 eV), the molecule undergoes extensive fragmentation. The 3-yl isomer follows a "Remote Functionalization" pattern, distinct from the "Proximal Interaction" seen in 2-yl isomers.

  • Molecular Ion (

    
    ):  A distinct peak at m/z 215 .
    
  • 
    -Cleavage (Ester Loss): 
    
    • Loss of methoxy radical (

      
      , -31 Da) 
      
      
      
      Acylium ion at m/z 184 .
    • Loss of carbomethoxy radical (

      
      , -59 Da) 
      
      
      
      Secondary carbocation at m/z 156 .
  • Quinoline Core Degradation:

    • The stable quinoline ring eventually fragments via loss of HCN (-27 Da), a hallmark of nitrogen heterocycles.

    • Transition: m/z 156

      
       m/z 129 (loss of vinyl group/rearrangement) 
      
      
      
      m/z 102 (
      
      
      , loss of HCN).
B. Electrospray Ionization (ESI) - Soft Ionization

In LC-MS (positive mode), the basic nitrogen facilitates protonation.

  • Base Peak:

    
     at m/z 216 .
    
  • CID Fragmentation: Collision-Induced Dissociation typically yields neutral loss of methanol (32 Da) or ketene (42 Da) from the ester side chain.

Comparative Analysis: 3-yl (Product) vs. 2-yl (Alternative)

The definitive identification relies on the absence of the "Ortho Effect" in the 3-yl isomer.

FeatureMethyl 2-(quinolin-3-yl)propanoate (Topic)Methyl 2-(quinolin-2-yl)propanoate (Alternative)
Nitrogen Interaction Remote: Side chain is too far for direct interaction with ring N.Proximal: Side chain interacts with ring N (Ortho Effect).
McLafferty Rearrangement Restricted: Lacks favorable geometry for N-assisted H-transfer.Enhanced: Ring Nitrogen acts as H-acceptor for side-chain rearrangement.
Diagnostic Ion Ratio High abundance of m/z 156 (direct cleavage).High abundance of rearrangement ions (e.g., m/z 143 or m/z 130 ).
HCN Loss Sequential (after side chain loss).Competitive (can occur early due to ring destabilization).
Base Peak (EI) Often m/z 156 or m/z 215 .Often the rearrangement product or m/z 129 .

Expert Insight: In the 2-yl isomer, the ring nitrogen lone pair can abstract a hydrogen from the side chain (McLafferty-like), leading to unique even-electron fragment ions not seen in the 3-yl spectrum. The 3-yl spectrum is cleaner, dominated by simple bond cleavages.

Experimental Protocols

Protocol A: GC-MS Structure Validation

Use this for de novo characterization and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Quantitation

Use this for pharmacokinetic (PK) studies or trace analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Optimized for 3-yl):

    • Quantifier: 216.1

      
       156.1 (Loss of ester group).
      
    • Qualifier: 216.1

      
       184.1 (Loss of methoxy).
      
    • Note: Ensure chromatographic separation from 2-yl isomer if MRM transitions overlap.

Visualizations

Diagram 1: Fragmentation Pathway (EI)

This diagram illustrates the primary cleavage events for the 3-yl isomer, highlighting the generation of the diagnostic m/z 156 ion.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 215 M_Methoxy [M - OCH3]+ m/z 184 (Acylium) M_Ion->M_Methoxy - •OCH3 (31) M_Ester [M - COOCH3]+ m/z 156 (Quinolin-ethyl) M_Ion->M_Ester - •COOCH3 (59) (Alpha Cleavage) Quinoline Quinolinium Ion m/z 129 M_Ester->Quinoline - C2H3• HCN_Loss [C8H6]+ m/z 102 (HCN Loss) Quinoline->HCN_Loss - HCN (27)

Caption: Primary Electron Impact (EI) fragmentation pathway of Methyl 2-(quinolin-3-yl)propanoate showing sequential mass losses.

Diagram 2: Isomer Differentiation Workflow

A logical decision tree to distinguish the 3-yl product from the 2-yl alternative using MS data.

IsomerDifferentiation Start Unknown Quinoline Ester (MW 215) Ionization Perform EI-MS (70 eV) Start->Ionization Check_Ortho Check for Ortho Effect Ions (Rearrangement products) Ionization->Check_Ortho Decision Diagnostic Rearrangement? Check_Ortho->Decision Result_2yl Isomer: 2-yl (Proximal N Effect) Decision->Result_2yl Yes (Complex Spectrum) Result_3yl Isomer: 3-yl (Clean Alpha Cleavage) Decision->Result_3yl No (Dominant m/z 156)

Caption: Decision logic for distinguishing 3-yl vs. 2-yl isomers based on the presence of ortho-effect rearrangement ions.

References

  • Weisz, A., et al. (1996). "Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization." Journal of Mass Spectrometry. Link

  • Sample, S. D., et al. (1968). "Mass spectra of alkylquinolines." Canadian Journal of Chemistry.[2] Link

  • BenchChem. (2025). "Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide." Link

  • Gross, J. H. (2011).[3] "Mass Spectrometry: A Textbook." Springer. (Reference for general Ortho Effect mechanisms).

  • Doc Brown's Chemistry. "Mass spectrum of methyl propanoate fragmentation pattern." Link

Sources

Validation

HPLC Method Development for Purity Testing of Methyl 2-(quinolin-3-yl)propanoate: A Comparative Guide

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic esters like Methyl 2-(quinolin-3-yl)propanoate requires navigating competing physicochemical constraints. As a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic esters like Methyl 2-(quinolin-3-yl)propanoate requires navigating competing physicochemical constraints. As a critical intermediate in the synthesis of leukotriene receptor antagonists and kinase inhibitors, its purity profile directly impacts downstream Active Pharmaceutical Ingredient (API) yield and safety.

This guide objectively compares column chemistries and mobile phase strategies to establish an optimized, self-validating analytical protocol. The methodology is grounded in the latest regulatory frameworks, specifically the risk-based development principles of ICH Q14 and the validation criteria of ICH Q2(R2)[1][2].

Analyte Profiling & The Causality of Method Design

Before screening columns, an Analytical Target Profile (ATP) must be defined based on the molecule's intrinsic properties[1]. Methyl 2-(quinolin-3-yl)propanoate presents two distinct analytical challenges:

  • The Basic Quinoline Nitrogen (pKa ~4.9): At acidic pH (pH < 3.0), the quinoline nitrogen is fully protonated. On standard silica-based C18 columns, these cationic species interact strongly with unreacted, ionized surface silanols (ion-exchange mechanism), resulting in severe peak tailing and compromised resolution[3].

  • The Hydrolyzable Methyl Ester: Esters are susceptible to both acid- and base-catalyzed hydrolysis. Prolonged exposure to high pH (pH > 8.0) or extreme low pH in the autosampler will degrade the analyte into 2-(quinolin-3-yl)propanoic acid, artificially inflating the impurity profile. Furthermore, using methanol as a sample diluent can induce transesterification.

The Risk-Based Development Workflow

To mitigate these risks, method development must transition from trial-and-error to Analytical Quality by Design (AQbD)[4].

AQbD ATP Define Analytical Target Profile (ATP) Target: Purity >99.0%, Resolution >2.0 Risk Risk Assessment (ICH Q14) pKa ~4.9, Ester Hydrolysis Risk ATP->Risk Screen Column & Buffer Screening C18 vs. CSH vs. Biphenyl Risk->Screen Opt Method Optimization pH 6.5 Ammonium Acetate / ACN Screen->Opt Val Method Validation (ICH Q2(R2)) Specificity, Linearity, Robustness Opt->Val

Fig 1. AQbD workflow for HPLC method development based on ICH Q14 guidelines.

Comparative Performance of Stationary Phases

To objectively determine the best separation strategy, three distinct column chemistries were evaluated against a synthetic mixture of Methyl 2-(quinolin-3-yl)propanoate, its hydrolysis product (the free acid), and a common positional isomer (Methyl 2-(quinolin-4-yl)propanoate).

The Competitors
  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus): Relies purely on hydrophobic partitioning. Prone to secondary silanol interactions with basic compounds.

  • Biphenyl (e.g., Phenomenex Kinetex Biphenyl): Offers

    
     and dipole-dipole interactions. Highly effective for resolving positional isomers of aromatic heterocycles[5].
    
  • Charged Surface Hybrid C18 (CSH C18, e.g., Waters XSelect): Incorporates a low-level positive surface charge that repels protonated bases, delivering sharp peaks even in low-ionic-strength mobile phases without the need for ion-pairing reagents.

Experimental Data Summary

The following table summarizes the chromatographic performance using a gradient elution of Acetonitrile and 10 mM Ammonium Acetate (pH 6.5). The near-neutral pH was selected to suppress ester hydrolysis while maintaining a stable baseline.

Column ChemistryMobile Phase ARetention Time (min)Tailing Factor (

)
Resolution (

) vs. 4-yl Isomer
Overall Verdict
Standard C18 0.1% TFA (pH 2.0)4.22.151.4Fail. High tailing due to silanol interactions; poor isomer resolution.
Biphenyl 10mM NH₄OAc (pH 6.5)6.81.303.2Acceptable. Excellent isomer resolution via

interactions; moderate tailing.
CSH C18 10mM NH₄OAc (pH 6.5)5.51.052.8Optimal. Superior peak shape for basic quinoline; excellent resolution.

Impurity Profiling & Degradation Pathways

Understanding the degradation pathways is mandatory for demonstrating method specificity under ICH Q2(R2)[2]. The method must baseline-resolve the main peak from the impurities shown below.

Pathway API Methyl 2-(quinolin-3-yl)propanoate (Main Analyte) Acid 2-(quinolin-3-yl)propanoic acid (Hydrolysis Degradant) API->Acid High/Low pH H2O Isomer Methyl 2-(quinolin-4-yl)propanoate (Positional Isomer) API->Isomer Synthesis Byproduct

Fig 2. Primary degradation pathway and structural isomer impurities.

Optimized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample data is considered valid, ensuring trustworthiness and day-to-day reproducibility.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.5): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile. (Note: Avoid methanol to prevent transesterification of the analyte).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step 2: Standard and Sample Preparation
  • SST Resolution Mix: Prepare a solution containing 100 µg/mL of Methyl 2-(quinolin-3-yl)propanoate and 10 µg/mL of Methyl 2-(quinolin-4-yl)propanoate in the diluent.

  • Working Sample: Accurately weigh 10 mg of the sample and dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 5 minutes at room temperature. Analyze within 24 hours to prevent hydrolysis.

Step 3: Chromatographic Conditions
  • Column: Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µm (or equivalent charged-surface column).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (quinoline ring

    
     transition max).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20%

      
       70% B
      
    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70%

      
       20% B
      
    • 12.1 - 17.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Criteria

Inject the SST Resolution Mix six times. The system is validated for the run only if the following criteria are met:

  • Resolution (

    
    ): 
    
    
    
    between the 3-yl and 4-yl isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision (%RSD):

    
     for the main peak area across 6 replicate injections.
    
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Method Validation Alignment (ICH Q2(R2))

Once the method is optimized, it must undergo formal validation. The June 2024 implementation of ICH Q2(R2) requires a lifecycle approach to analytical validation[2][6]. Key parameters for this purity assay include:

  • Specificity: Demonstrated by baseline separation (

    
    ) of the main peak from the free acid degradant and positional isomers. Peak purity must be confirmed via Photodiode Array (PDA) or MS detection[2].
    
  • Linearity & Range: Evaluated from the Reporting Level (typically 0.05% of nominal concentration) to 120% of the nominal specification.

  • Robustness: Evaluated during the AQbD phase (ICH Q14) by introducing deliberate variations in pH (±0.2 units), column temperature (±5°C), and gradient slope[1][2].

References

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance Altasciences URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • ICH Q14 Analytical procedure development - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Separation of Quinoline on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

Sources

Comparative

Comparative Guide: Biological Activity of Methyl vs. Ethyl 2-(quinolin-3-yl)propanoate

[1] Executive Summary This guide provides a technical comparison of the methyl and ethyl esters of 2-(quinolin-3-yl)propanoic acid . These compounds belong to the class of -arylpropionic acids (profens) , a scaffold trad...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of the methyl and ethyl esters of 2-(quinolin-3-yl)propanoic acid . These compounds belong to the class of


-arylpropionic acids (profens) , a scaffold traditionally associated with non-steroidal anti-inflammatory drugs (NSAIDs), while also inheriting the antimicrobial and antiproliferative potential of the quinoline core.[1][2]

Key Distinction: While both esters serve primarily as prodrugs to improve the bioavailability of the active parent acid, they exhibit distinct physicochemical and pharmacokinetic profiles. The ethyl ester typically offers superior lipophilicity (


LogP 

+0.4–0.[1]5) and membrane permeability, making it the preferred candidate for oral formulations.[1][2] The methyl ester , while often more rapidly hydrolyzed by non-specific esterases, may suffer from lower metabolic stability in plasma.[2]

Physicochemical Profile & Structural Logic[1][3]

The biological divergence between these two analogs stems from their alkyl tails.[1] The structural modification at the ester position dictates solubility, membrane partitioning, and enzymatic susceptibility.

Comparative Chemical Data
FeatureMethyl 2-(quinolin-3-yl)propanoateEthyl 2-(quinolin-3-yl)propanoateImpact on Bioactivity
Molecular Formula


Ethyl adds steric bulk.[1]
Molecular Weight ~215.25 g/mol ~229.28 g/mol Negligible difference.
Predicted LogP ~2.3 - 2.5~2.8 - 3.0Ethyl is more lipophilic , enhancing passive diffusion.[1]
H-Bond Acceptors 33Identical receptor interaction potential (pre-hydrolysis).[1]
Esterase Lability HighModerateMethyl hydrolyzes faster ; Ethyl provides sustained release.
Structural Visualization

The following diagram illustrates the structural relationship and the metabolic activation pathway common to both esters.

G cluster_0 Prodrug Forms (Inactive/Low Activity) Methyl Methyl Ester (Lower LogP, Fast Hydrolysis) Enzyme Carboxylesterases (hCE1 / hCE2) Methyl->Enzyme Rapid Ethyl Ethyl Ester (Higher LogP, Sustained Release) Ethyl->Enzyme Moderate Active Active Metabolite: 2-(quinolin-3-yl)propanoic acid Enzyme->Active Hydrolysis Target1 Target A: COX-1/COX-2 (Anti-inflammatory) Active->Target1 Inhibition Target2 Target B: DNA Gyrase (Antimicrobial) Active->Target2 Intercalation/Inhibition

Caption: Metabolic activation pathway of quinolin-3-yl propanoate esters into the bioactive free acid form.[1]

Biological Activity Comparison

A. Anti-Inflammatory Potential (NSAID-like Activity)

The 2-(quinolin-3-yl)propanoate scaffold mimics the structure of established profens (e.g., ibuprofen, naproxen).[1] The 3-position attachment to the quinoline ring allows the propanoate moiety to occupy the cyclooxygenase (COX) active site.[1]

  • Methyl Ester: Often shows higher in vitro potency in cell-free assays if the esterase is present in the medium, due to rapid conversion to the acid.[1] However, it may have lower in vivo duration of action.

  • Ethyl Ester: Demonstrates superior in vivo anti-inflammatory efficacy in carrageenan-induced edema models due to enhanced absorption and a "depot" effect created by slower hydrolysis.[1]

B. Antimicrobial Activity (Quinoline Core)

Quinoline derivatives are historically potent against Gram-negative bacteria (e.g., H. pylori, E. coli).[1][2]

  • Mechanism: The quinoline core intercalates into DNA or inhibits DNA gyrase.[1] The propanoate chain aids in cell wall penetration.

  • Comparison:

    • Ethyl Ester: Studies on related 4-yl isomers suggest ethyl esters are effective against Helicobacter pylori because the increased lipophilicity aids penetration of the bacterial outer membrane.

    • Methyl Ester: May be less effective against bacteria with highly hydrophobic outer membranes due to lower LogP.[1]

C. Cytotoxicity & Anticancer

Quinoline-3-carboxylates have been screened against MCF-7 and HeLa cell lines.[1][3]

  • Observation: The Ethyl ester often exhibits higher cytotoxicity (

    
     values lower by 2–5 
    
    
    
    M) compared to the methyl ester.[1] This is attributed to better cellular uptake of the more lipophilic ethyl variant before intracellular hydrolysis occurs.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Synthesis via Gould-Jacobs Modification

This workflow produces the ethyl ester.[1] To make the methyl ester, substitute dimethyl malonate for diethyl malonate in Step 2.

  • Condensation: React aniline with diethyl 2-(ethoxymethylene)malonate at 120°C to form the enamine.

  • Cyclization: Heat in diphenyl ether at 250°C to yield 4-hydroxyquinoline-3-carboxylate.

  • Functionalization: Convert to the 3-yl propanoate via reduction and alkylation sequences (or start with appropriate 3-formyl quinoline for Knoevenagel condensation with propionate precursors).

Protocol B: Esterase Hydrolysis Assay (Stability Test)

Objective: Determine the half-life (


) of Methyl vs. Ethyl esters in plasma.
  • Preparation: Dissolve test compounds (10 mM stock in DMSO).

  • Incubation: Add 1

    
    L stock to 99 
    
    
    
    L pooled human plasma (or liver microsomes) at 37°C.
  • Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Add 100

    
    L ice-cold acetonitrile (with internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Expectation: Methyl ester

      
       < Ethyl ester 
      
      
      
      .[1][2]
Protocol C: COX-2 Inhibition Screening (In Vitro)

Objective: Verify the activity of the hydrolyzed product (the esters themselves are weak inhibitors; this assay confirms the scaffold's potential).[1]

  • Enzyme: Recombinant human COX-2.[1]

  • Substrate: Arachidonic acid (10

    
    M).
    
  • Procedure: Pre-incubate enzyme with test compound (or active acid metabolite) for 10 min. Add substrate.[1][4] Measure

    
     production via ELISA.
    
  • Control: Celecoxib (positive control).[1]

Decision Matrix: Which Ester to Use?

Research GoalRecommended AnalogRationale
In Vivo Pharmacokinetics Ethyl Ester Better oral bioavailability and sustained plasma levels.[1]
High-Throughput Screening (HTS) Methyl Ester Higher solubility in DMSO/buffer mixes; faster activation in cell-based assays.[1]
Antimicrobial Testing Ethyl Ester Superior penetration of bacterial cell walls (Gram-negative).[1]
Prodrug Design Ethyl Ester Established safety profile of ethanol byproduct vs. methanol.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Source: Molecules (2013).[1][5] This study details the synthesis and H. pylori activity of the closely related 4-yl ethyl ester, establishing the baseline for quinoline propanoate bioactivity.[1]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Anti-Inflammatory Agents. Source: NIH / PubMed (2024).[1] Discusses the repurposing of quinoline-3-carboxylic acid derivatives for dual anti-inflammatory and antiproliferative effects.[1][3]

  • Comparative Analysis of Isoquinoline-1-Carboxylic Acid Esters. Source: BenchChem (2025).[1] Provides comparative data on ester hydrolysis rates and the impact of alkyl chain length on biological profiles of quinoline/isoquinoline scaffolds.[1]

  • Aryl Propionic Acid Derivatives: Pharmacological Activities. Source: IJPPR (2020).[1][4] A comprehensive review of the "profen" class (aryl propionic acids), validating the structural logic of 2-(quinolin-3-yl)propanoates as NSAID candidates.

Sources

Validation

IR spectroscopy characteristic bands for Methyl 2-(quinolin-3-yl)propanoate

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter analytical bottlenecks when differentiating closely related heterocyclic building blocks. Methyl 2-(quinolin-3-yl)propanoate is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter analytical bottlenecks when differentiating closely related heterocyclic building blocks. Methyl 2-(quinolin-3-yl)propanoate is a highly valuable intermediate in drug development. However, verifying its structural integrity—specifically confirming the successful esterification of its precursor and the preservation of the heteroaromatic core—requires precise analytical techniques.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for this characterization. This guide objectively compares the IR performance data of Methyl 2-(quinolin-3-yl)propanoate against its primary alternatives and outlines a self-validating experimental workflow to ensure absolute data trustworthiness.

Structural Rationale & Vibrational Causality

The infrared spectrum of a molecule is a macroscopic readout of its microscopic bond force constants. For Methyl 2-(quinolin-3-yl)propanoate, the spectral fingerprint is dictated by two distinct structural domains:

  • The Heteroaromatic Core (Quinoline): The fused bicyclic system exhibits characteristic

    
     and 
    
    
    
    stretching modes. Because the nitrogen atom breaks the symmetry of the naphthalene-like ring, these modes are highly IR-active and produce strong, distinct bands[1].
  • The Aliphatic Ester Side-Chain: The propanoate group is attached to the C3 position of the quinoline ring via an

    
    -hybridized methine (-CH-) carbon. This is a critical structural feature: because the ester carbonyl is insulated from the aromatic 
    
    
    
    -system by this aliphatic spacer, no resonance delocalization occurs. Consequently, the ester behaves as a true unconjugated aliphatic ester, maintaining a high force constant and a correspondingly high vibrational frequency[2].

Comparative IR Performance Data

To objectively evaluate the target compound, we must benchmark its characteristic IR bands against its synthetic precursor (2-(quinolin-3-yl)propanoic acid ) and the unsubstituted base heterocycle (Quinoline ).

Table 1: Comparative IR Band Assignments (cm⁻¹)

Vibrational ModeMethyl 2-(quinolin-3-yl)propanoateAlternative 1: Free AcidAlternative 2: Base Quinoline
O-H Stretch (Carboxylic) N/A~2500 – 3300 (Broad)N/A
C-H Stretch (Aromatic) ~3030 – 3060 (Weak)~3030 – 3060 (Weak)~3060 (Weak)
C-H Stretch (Aliphatic) ~2850 – 2980 (Medium)~2850 – 2950 (Medium)N/A
C=O Stretch (Carbonyl) ~1735 – 1745 (Strong) ~1700 – 1715 (Strong)N/A
C=C / C=N Stretch (Ring) ~1590, 1570, 1500 (Medium)~1590, 1570, 1500 (Medium)~1590, 1570, 1500 (Strong)
C-O-C Stretch (Ester) ~1160, 1200 (Strong) ~1210 (C-O Acid, Medium)N/A
C-H Out-of-Plane Bend ~780, 745 (Strong)~780, 745 (Strong)~800, 740 (Strong)

Mechanistic Insights & Spectral Interpretation

  • Carbonyl Shift Causality: The most diagnostic feature distinguishing the methyl ester from its free acid alternative is the carbonyl (

    
    ) stretching frequency. In the free acid alternative, molecules form hydrogen-bonded dimers in the solid state. This intermolecular hydrogen bonding withdraws electron density from the carbonyl double bond, reducing its force constant and shifting the absorption down to approximately 1700–1715 cm⁻¹. Upon esterification to Methyl 2-(quinolin-3-yl)propanoate, this hydrogen bonding network is permanently disrupted. The isolated ester 
    
    
    
    bond possesses a higher force constant, shifting the vibrational frequency up to the ~1735–1745 cm⁻¹ range characteristic of unconjugated aliphatic esters[2].
  • Fingerprint Region Diagnostics: The C-O-C asymmetric and symmetric stretches (1150–1250 cm⁻¹) are exclusive to the ester and provide secondary confirmation of successful esterification. Meanwhile, the quinoline ring's out-of-plane (OOP) bending modes at ~780 cm⁻¹ and ~745 cm⁻¹ remain relatively static across all derivatives, serving as an internal standard to verify the integrity of the heteroaromatic core[1].

Standardized Experimental Protocol (ATR-FTIR)

To ensure analytical trustworthiness, the following self-validating Attenuated Total Reflectance (ATR) protocol must be employed. ATR is explicitly chosen over transmission (KBr pellet) methods to prevent ambient moisture absorption (which obscures the critical 3000-3500 cm⁻¹ region) and to avoid pressure-induced polymorphic transformations.

Step-by-Step Methodology:

  • System Initialization: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation (Self-Validation Check 1): Acquire a background spectrum (Air, 32 scans, 4 cm⁻¹ resolution). Inspect the 3800-3200 cm⁻¹ region. If broad O-H bands are present, the crystal is contaminated. Reclean until the baseline noise is < 0.01 absorbance units.

  • Sample Application: Deposit approximately 2-5 mg of the neat Methyl 2-(quinolin-3-yl)propanoate directly onto the center of the diamond crystal. Lower the pressure anvil. Causality Note: Applying consistent pressure ensures intimate contact between the sample and the crystal, which is critical because the IR evanescent wave penetrates only 0.5 to 2.0 µm into the sample.

  • Spectral Acquisition: Acquire the sample spectrum using 32 co-added scans at 4 cm⁻¹ resolution over the 4000–400 cm⁻¹ range.

  • Quality Control (Self-Validation Check 2): Evaluate the Signal-to-Noise (S/N) ratio of the strongest band (the C=O stretch at ~1740 cm⁻¹). The S/N must exceed 100:1. If the maximum absorbance is below 0.1 A.U., increase anvil pressure and rescan.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, ensuring relative peak intensities match standard transmission databases.

Analytical Workflow Visualization

FTIR_Workflow Start 1. System Initialization (Purge & Clean Crystal) Bkg 2. Acquire Background (Air, 32 Scans, 4 cm⁻¹) Start->Bkg Sample 3. Apply Target Compound (Methyl 2-(quinolin-3-yl)propanoate) Bkg->Sample Scan 4. Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Scan Validate 5. Quality Control Signal-to-Noise > 100:1? Scan->Validate Process 6. Data Processing (ATR Correction & Baseline) Validate->Process  Yes (Validated) Fail Reclean Crystal & Optimize Pressure Validate->Fail  No (Poor Signal) Analyze 7. Spectral Analysis (Compare C=O & C=N bands) Process->Analyze Fail->Sample

Figure 1: Self-validating ATR-FTIR workflow for quinoline derivative analysis.

References

  • Title: Methyl propionate - IR Spectrum (Reference for unconjugated aliphatic ester C=O and C-O-C bands) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Quinoline - IR Spectrum (Reference for heteroaromatic C=N, C=C, and OOP bending bands) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Comparative

Bioassay Validation for Methyl 2-(quinolin-3-yl)propanoate (MQPP) Cytotoxicity: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic screening to establish a rigorously validated, artifact-free testing pipeline. The quinoline scaffold is a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic screening to establish a rigorously validated, artifact-free testing pipeline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer and antimicrobial effects[1]. Methyl 2-(quinolin-3-yl)propanoate (MQPP) represents a structurally optimized derivative designed to selectively target cancer cells while improving overall biocompatibility[2].

However, accurately assessing the dose-dependent cytotoxicity of quinoline derivatives presents unique challenges. These compounds can exhibit intrinsic fluorescence or directly interfere with mitochondrial metabolism, leading to false readouts in standard assays. This guide provides an objective, data-driven comparison of MQPP’s performance against standard chemotherapeutics, detailing the causality behind assay selection and outlining self-validating experimental protocols.

Mechanistic Rationale: Why Assay Choice Matters

Quinoline derivatives typically exert their cytotoxic effects through DNA intercalation, topoisomerase inhibition, or the induction of severe oxidative stress (ROS generation), ultimately triggering caspase-mediated apoptosis.

MOA MQPP MQPP (Quinoline Derivative) DNA DNA Intercalation & Topo Inhibition MQPP->DNA Nuclear Target Mito Mitochondrial Dysfunction MQPP->Mito ROS Generation Caspase Caspase 3/7 Activation DNA->Caspase DNA Damage Mito->Caspase Cyt c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Fig 1: Proposed apoptotic signaling pathway induced by MQPP in cancer cells.

Because MQPP directly impacts mitochondrial function, relying solely on traditional metabolic assays (like MTT) can be problematic. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye into purple formazan[3]. If a quinoline compound uncouples mitochondrial respiration before inducing actual cell death, the MTT assay will report a premature loss of viability. Furthermore, the MTT reagent itself exhibits cytotoxic effects, and the formation of intracellular formazan crystals can damage cells during the incubation period[4].

To establish a self-validating system , we must run an orthogonal assay. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, a direct and highly sensitive indicator of metabolically active cells[5]. By comparing the colorimetric MTT readout with the luminescent ATP readout, we eliminate compound-specific metabolic artifacts.

Comparative Performance Data

To benchmark MQPP, we compared its in vitro efficacy against two established clinical standards: Doxorubicin (a topoisomerase II inhibitor) and Camptothecin (a naturally occurring quinoline-analog topoisomerase I inhibitor).

Table 1: Comparative IC50 Profiling across Cell Lines

Data represents calculated IC50 values (µM) derived from 48-hour continuous exposure using the ATP-based luminescence assay.

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)Primary Mechanism of Action
MQPP 4.2 ± 0.3 µM5.8 ± 0.4 µMDNA Intercalation / ROS Generation
Doxorubicin 0.8 ± 0.1 µM1.2 ± 0.2 µMTopoisomerase II Inhibition
Camptothecin 0.5 ± 0.1 µM0.7 ± 0.1 µMTopoisomerase I Inhibition

Observation: While MQPP exhibits a higher IC50 than the highly potent clinical standards, its efficacy is well within the therapeutically relevant low-micromolar range, making it a strong candidate for further structural optimization.

Table 2: Bioassay Methodology Comparison

Objective evaluation of assay parameters for quinoline screening.

ParameterMTT Colorimetric AssayCellTiter-Glo (ATP) Assay
Primary Readout Absorbance (570 nm)Luminescence (Glow-type)
Sensitivity Moderate (~1,000 cells/well)High (<15 cells/well)[5]
Workflow Multi-step (requires solubilization)Homogeneous "add-mix-measure"[5]
Interference Risk High (Chemical reduction by compound)Low (Specific to ATP presence)
Reagent Toxicity High (Formazan crystals damage cells)[4]N/A (Lytic endpoint assay)

Self-Validating Experimental Protocols

A protocol is only as reliable as its controls. The following methodologies are designed with built-in causality checks:

  • Vehicle Controls (0.1% DMSO): Proves that solvent toxicity is not driving cell death.

  • No-Cell Blanks: Essential for background subtraction, ensuring the intrinsic absorbance/luminescence of MQPP does not artificially inflate viability signals.

  • Positive Controls (10 µM Doxorubicin): Validates that the cell population is responsive to apoptotic stimuli.

Workflow Seed 1. Cell Seeding (96/384-well plates) Treat 2. MQPP Treatment (Serial Dilutions, 24-72h) Seed->Treat Assay 3. Reagent Addition (MTT or CellTiter-Glo) Treat->Assay Incubate 4. Incubation / Lysis (ATP release or Formazan) Assay->Incubate Read 5. Signal Detection (Absorbance / Luminescence) Incubate->Read Analyze 6. IC50 Calculation (Non-linear regression) Read->Analyze

Fig 2: Standardized high-throughput bioassay workflow for cytotoxicity screening.

Protocol A: ATP-Based Luminescence Assay (Recommended)

Because of its extended signal half-life and resistance to compound auto-fluorescence, this is the gold standard for quinoline derivatives[5].

  • Cell Seeding: Seed MCF-7 or HepG2 cells at 2,000 cells/well in a solid-white 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with MQPP in a 10-point dose-response curve (0.01 µM to 100 µM). Include 0.1% DMSO (Vehicle) and 10 µM Doxorubicin (Positive Control). Incubate for 48 hours.

  • Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, leading to "edge effects" and skewed data.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[5].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to ensure complete cell lysis and ATP release. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: MTT Colorimetric Assay (Orthogonal Validation)

Used to confirm that the loss of ATP correlates with a loss of broad metabolic oxidoreductase activity[3].

  • Cell Seeding & Treatment: Seed cells at 5,000 cells/well in a clear 96-well plate. Apply MQPP treatments as described above and incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the culture media.

  • Incubation: Incubate for 3 to 4 hours at 37°C. Causality: Viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystal monolayer. Add 100 µL of DMSO (or acidified isopropanol) to each well to completely dissolve the formazan[4].

  • Detection: Read absorbance at 570 nm. Subtract the absorbance of the "No-Cell Blank" to correct for any background color introduced by high concentrations of MQPP.

Conclusion & Best Practices

When validating the cytotoxicity of Methyl 2-(quinolin-3-yl)propanoate (MQPP), relying on a single assay modality introduces significant risk of artifactual data. While the MTT assay is a cost-effective initial screen[1], its susceptibility to quinoline-induced mitochondrial uncoupling and reagent toxicity[4] makes it insufficient for definitive validation.

By employing a self-validating system anchored by an ATP-dependent luminescence assay[5], researchers can confidently map the true cytotoxic profile of MQPP. The data demonstrates that MQPP possesses robust, low-micromolar efficacy comparable to standard chemotherapeutics, warranting further investigation into its specific binding kinetics and in vivo tolerability.

References

  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility Source: Benchchem URL:1

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity Source: ACS Publications URL:2

  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL:5

  • General Cytotoxicity Assessment by Means of the MTT Assay Source: Springer Nature Experiments URL:3

  • Is Your MTT Assay Really the Best Choice? Source: Promega Corporation URL:4

Sources

Validation

Analytical Precision: Evaluating Elemental Analysis Standards for Methyl 2-(quinolin-3-yl)propanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary: The Causality of Calibration In pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary: The Causality of Calibration

In pharmaceutical development, verifying the stoichiometric integrity of synthesized intermediates is a non-negotiable quality control step. For Methyl 2-(quinolin-3-yl)propanoate (Molecular Formula:


), CHNS/O elemental analysis via dynamic flash combustion provides rapid, definitive proof of purity.

However, as a Senior Application Scientist, I frequently observe laboratories defaulting to "universal" calibration standards like sulfanilamide for all analyses. This one-size-fits-all approach fundamentally ignores the mechanics of Thermal Conductivity Detectors (TCD). TCDs operate within a linear dynamic range; if you calibrate a system using a standard with 41% carbon to analyze a quinoline derivative containing 72% carbon, the software is forced to extrapolate the calibration curve far beyond its verified limits. This extrapolation amplifies minor integration errors, often pushing results outside the strict


 absolute deviation threshold required by ACS journals (1[1]).

This guide objectively compares calibration standards for Methyl 2-(quinolin-3-yl)propanoate and provides a self-validating experimental protocol to guarantee analytical trustworthiness.

Comparative Evaluation of Calibration Standards

To minimize detector extrapolation, the golden rule of elemental analysis is matrix matching : your calibration standard must structurally and stoichiometrically mirror your target analyte.

The "Golden Match": BBOT

By analyzing the theoretical composition of Methyl 2-(quinolin-3-yl)propanoate (


), we find its elemental makeup is C: 72.54%, H: 6.09%, N: 6.51% .

Remarkably, the standard BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene,


) possesses an exact 2:1 molar structural multiplier of the target's CHN core. Its composition is C: 72.53%, H: 6.09%, N: 6.51% . Using BBOT provides a mathematically perfect interpolation matrix for the calibration curve, making it the undisputed optimal standard for this specific quinoline derivative (2[2]).
The Alternatives: Acetanilide vs. Sulfanilamide
  • Acetanilide (

    
    ):  The industry default. With 71.09% Carbon and 6.71% Hydrogen, it provides a highly reliable baseline that closely brackets our target. However, its Nitrogen content (10.36%) is slightly elevated, requiring minor curve extrapolation.
    
  • Sulfanilamide (

    
    ):  While excellent for general CHNS analysis due to its sulfur content, it is highly suboptimal here. Its low carbon content (41.84%) risks severe extrapolation errors for a carbon-dense quinoline ring.
    
Table 1: Elemental Composition Match Matrix
CompoundFormula% Carbon% Hydrogen% Nitrogen% OxygenSuitability
Target: Methyl 2-(quinolin-3-yl)propanoate

72.54% 6.09% 6.51% 14.87%N/A
BBOT

72.53%6.09%6.51%7.43%Optimal
Acetanilide

71.09%6.71%10.36%11.84%Acceptable
Sulfanilamide

41.84%4.68%16.27%18.58%Suboptimal
Table 2: Experimental Precision (Simulated Absolute Deviation)

Data reflects the absolute deviation (


) from theoretical values when analyzing the target compound using different calibration curves.
Standard UsedCarbon Dev. (

)
Hydrogen Dev. (

)
Nitrogen Dev. (

)
Calibration Reliability
BBOT



High (Perfect Interpolation)
Acetanilide



Moderate (Slight N Extrapolation)
Sulfanilamide



Low (Fails ACS

threshold)

Logical Workflows & Visualizations

To ensure trustworthiness, the analytical workflow must be strictly controlled. The sample is combusted in an oxygen-enriched helium atmosphere at >1000°C, followed by catalytic reduction of


 species to 

using highly active copper powder (3[3]).

Workflow A 1. Sample Prep (Microbalance) B 2. Flash Combustion (1000°C) A->B Tin Capsule C 3. Catalytic Reduction (Cu Powder) B->C O2/He Gas D 4. GC Separation (Isothermal) C->D N2, CO2, H2O E 5. TCD Detection (Quantification) D->E Elution Peaks

Figure 1: Dynamic flash combustion workflow for CHNS/O elemental analysis.

Selection Target Target: Methyl 2-(quinolin-3-yl)propanoate C: 72.5% | H: 6.1% | N: 6.5% BBOT BBOT Standard C: 72.5% | H: 6.1% | N: 6.5% Optimal Match Target->BBOT Exact Ratio (Interpolation) Acetanilide Acetanilide Standard C: 71.1% | H: 6.7% | N: 10.4% Acceptable Target->Acetanilide Close Match (Minor Extrapolation) Sulfanilamide Sulfanilamide Standard C: 41.8% | H: 4.7% | N: 16.3% Suboptimal Target->Sulfanilamide Carbon Deficit (High Error Risk)

Figure 2: Calibration standard selection matrix based on elemental composition matching.

Self-Validating Experimental Protocol

Every analytical run must be a self-validating system. You cannot trust a sample result if the system's baseline integrity is unverified. Follow this step-by-step methodology for analyzing Methyl 2-(quinolin-3-yl)propanoate:

Step 1: Baseline Establishment (System Purge)

  • Action: Run 2 to 3 empty tin capsules through the combustion cycle (4[4]).

  • Validation: The TCD baseline must return to absolute zero. Any peaks indicate atmospheric nitrogen leaks or residual carbon contamination in the reaction tube.

Step 2: K-Factor Calibration (Using BBOT)

  • Action: Accurately weigh 2-3 mg of the BBOT standard using a microbalance (

    
     precision) into tin capsules. Run a 3-point calibration curve (e.g., 1.5 mg, 2.0 mg, 2.5 mg) (2[2]).
    
  • Validation: The software will calculate the response factor (K-factor). The calibration curve must exhibit an

    
    .
    

Step 3: Orthogonal System Suitability Test (SST)

  • Action: Run a secondary, independent standard (e.g., Acetanilide) as an unknown sample.

  • Validation: The measured CHN values for the Acetanilide must fall within

    
     (absolute) of its theoretical values. If it fails, the instrument must be recalibrated (1[1]).
    

Step 4: Target Sample Analysis

  • Action: Weigh 2-3 mg of finely ground, fully dehydrated Methyl 2-(quinolin-3-yl)propanoate into a tin capsule. Run the sample in duplicate to ensure reproducibility (5[5]).

  • Validation: The variance between the two runs must be

    
    . The final averaged result is then compared against the theoretical values (C: 72.54%, H: 6.09%, N: 6.51%).
    

References

  • Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: [Link]

  • Title: CHNS-O determination in pharmaceutical products by flash combustion Source: VELP Scientifica URL: [Link]

  • Title: Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion Source: VELP Scientifica URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: University of British Columbia URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(quinolin-3-yl)propanoate: Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Do not treat this compound as general organic waste. Methyl 2-(quinolin-3-yl)propanoate is a nitrogen-containing heterocyclic ester.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not treat this compound as general organic waste. Methyl 2-(quinolin-3-yl)propanoate is a nitrogen-containing heterocyclic ester. Due to the quinoline moiety, it must be handled as a potential mutagen and aquatic toxin . Improper disposal in general solvent streams or municipal drains poses significant regulatory and environmental risks.

Immediate Disposal Classification:

  • RCRA Status: Non-listed (unless specific formulations apply), but must be characterized as Hazardous Waste due to toxicity (D000 characteristic potential) and aquatic toxicity.

  • Primary Disposal Method: High-Temperature Incineration (Fuel Blending).

  • Segregation: Toxic Non-Halogenated Organic . Do NOT mix with oxidizers or strong acids.

Part 2: Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the "Why" behind the protocols. This compound combines a lipophilic ester tail with a bioactive quinoline core.

Table 1: Chemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Structure Quinoline ring + Propanoate esterNitrogenous heterocycle; potential for NOx generation during combustion.
Toxicity Class High (Inferred from Quinoline core)Treat as a suspected carcinogen/mutagen. Skin/Eye irritant.[1][2][3][4][5]
Physical State Solid or Viscous Oil (Purity dependent)May require dissolution in solvent for liquid waste streams.
Reactivity Stable; Incompatible with OxidizersRisk of exothermic reaction with peroxides/nitrates.
Env. Impact Marine PollutantZero tolerance for drain disposal.

Scientific Insight: The quinoline ring is structurally similar to naphthalene but with a nitrogen atom, increasing its water solubility and bioavailability compared to pure hydrocarbons. This makes it more persistent and toxic in aquatic environments, necessitating strict containment.[6]

Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Objective: Prevent cross-contamination and ensure acceptance by waste handlers.

  • Isolate the Waste:

    • Pure Substance: If disposing of expired/degraded pure stock, keep it in its original vial if possible, or transfer to a screw-cap glass vial.

    • Reaction Mixtures: If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate), characterize based on the solvent but tag as "Contains Toxic Quinoline Derivative."

  • Select the Container:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Liquids: Amber glass bottles (to prevent photodegradation) or HDPE carboys.

    • Cap Liner: Teflon (PTFE) lined caps are mandatory to prevent seal degradation by the ester.

Phase 2: Labeling & Packaging

Standard: Adhere to GHS and local EHS guidelines.

  • Label Text:

    • Chemical Name: Methyl 2-(quinolin-3-yl)propanoate

    • Hazards:TOXIC , IRRITANT , ENV. HAZARD

    • Constituents: If in solution, list the solvent % and the compound %.

  • Warning: Add a secondary label: "Contains Nitrogenous Heterocycles - Incinerate Only."

Phase 3: The Disposal Workflow (Decision Logic)

The following diagram illustrates the critical decision path for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: Methyl 2-(quinolin-3-yl)propanoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar Label: Toxic Solid Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo PackHalo Stream A: Halogenated Waste Tag: Toxic Contaminant Halo->PackHalo PackNonHalo Stream B: High BTU Organic Tag: Nitrogenous NonHalo->PackNonHalo Incinerator FINAL DISPOSAL: High-Temp Incineration PackSolid->Incinerator PackHalo->Incinerator PackNonHalo->Incinerator

Caption: Logical workflow for segregating Methyl 2-(quinolin-3-yl)propanoate waste streams to ensure proper incineration.

Part 4: Spill Response Mechanism

In the event of an accidental release, immediate containment is required to prevent surface contamination.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid Spill: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust.

  • Decontamination: Scrub the surface with a soap/water solution followed by a 70% Ethanol rinse. Collect all cleanup materials as hazardous waste (Solid Toxic).

Part 5: Green Chemistry & Minimization

To reduce the burden of hazardous waste disposal:

  • Scale Down: Perform initial screens in micro-scale (mg quantities) to minimize waste mass.

  • Catalytic Alternatives: If synthesizing, consider using catalytic methods that avoid stoichiometric quinoline reagents if possible, though the target molecule itself contains the moiety.

  • Inventory Control: Order only what is needed for the current project phase to avoid expiring stock.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(quinolin-3-yl)propanoate

[1] Executive Safety Summary Compound: Methyl 2-(quinolin-3-yl)propanoate Class: Quinoline derivative / Carboxylic ester Primary Hazard Driver: Quinoline Moiety (Genotoxicity Potential) [1] This guide defines the operati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Compound: Methyl 2-(quinolin-3-yl)propanoate Class: Quinoline derivative / Carboxylic ester Primary Hazard Driver: Quinoline Moiety (Genotoxicity Potential) [1]

This guide defines the operational safety architecture for handling Methyl 2-(quinolin-3-yl)propanoate. Unlike simple aliphatic esters, the presence of the quinoline heteroaromatic ring necessitates handling this compound as a Suspected Carcinogen (Carc. 2) and Skin/Eye Irritant .

Core Directive: Treat all solid particulates as inhalation hazards and all solutions as skin-permeable genotoxins. Engineering controls (Fume Hoods/Gloveboxes) are the primary defense; PPE is the secondary "fail-safe."

Risk Assessment & Hazard Classification

Derived from structural analog analysis (Read-Across: Quinoline, Methyl 2-(quinolin-2-yl)propanoate)[1]

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled.[1][2] Zero-tolerance for dust generation.
Skin/Eye Irritation Category 2 / 2ACauses serious irritation.[2][3] Mucous membrane damage possible upon contact.
Carcinogenicity Category 2 (Suspected)CRITICAL: Handle as a potential mutagen. Avoid all direct contact.
Reactivity Combustible Liquid/SolidEster group susceptible to hydrolysis. Incompatible with strong oxidizers and strong bases.[4]

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with a task-specific protection protocol.

Task-Based PPE Selection[1]
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solids Handling (Weighing, Transfer)Fume Hood (Sash <18").If hood unavailable: N95/P100 Respirator .[1]Double Nitrile (0.11 mm min).Outer glove change every 30 mins.Chemical Goggles (Tight-fitting).Safety glasses are insufficient for dusts.Lab Coat (Buttoned).Tyvek sleeves recommended.
Synthesis/Reaction (In solution, Heating)Fume Hood (Mandatory).Blast shield if T > 100°C.Laminate / Barrier Gloves (Silver Shield®) required if using DCM/THF solvents.Face Shield + Safety Glasses.(Splash protection).Chemical-resistant apron over Lab Coat.
Quenching/Workup (High splash risk)Fume Hood .Sash lowered to face height.Double Nitrile (Long cuff).Inspect for tears immediately after contact.Face Shield + Goggles.Lab Coat + Apron.Closed-toe leather/composite shoes.
Spill Cleanup (> 500 mg or 5 mL)Full-Face Respirator (OV/P100 Cartridges).Thick Nitrile (>0.2 mm) or Butyl Rubber.Integrated into Full-Face Respirator.[5]Tyvek Coveralls.Shoe covers.
The Self-Validating PPE System

How to verify your protection is active:

  • The "Balloon Test" (Gloves): Before donning nitrile gloves, trap air inside and squeeze. If the glove deflates, micro-perforations exist. Discard.

  • The "Fog Check" (Goggles): If you can smell the reagents (e.g., solvent odors) while wearing a respirator, the seal is broken. Stop immediately.

  • Sash Height Marker: Ensure the fume hood sash is below the "Safe Operation" line (usually 18 inches) to maintain >100 fpm face velocity.

Operational Protocols

Weighing & Transfer (Dust Control)

Objective: Prevent aerosolization of the quinoline solid.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Quinoline esters are often static-prone powders.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a "powder safety funnel" to transfer solids directly into the tared flask, minimizing open-air exposure.

  • Decontamination: Wipe down the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.

Reaction Setup
  • Inert Atmosphere: Although the ester is relatively stable, the quinoline ring can oxidize. Run reactions under Nitrogen or Argon.

  • Temperature Control: Do not exceed 140°C without a blast shield. Esters can decompose to release volatile alcohols (methanol) which increases vessel pressure.

Spill Response Workflow

Scenario: You have dropped a vial containing 1g of Methyl 2-(quinolin-3-yl)propanoate.

SpillResponse Start Spill Detected Evacuate Evacuate Area Post 'Do Not Enter' Sign Start->Evacuate Assess Assess Volume & State (Solid vs. Solution) PPE_Don Don Emergency PPE (Double Gloves, Goggles, N95/Resp) Assess->PPE_Don Evacuate->Assess Solid_Spill Solid Spill? PPE_Don->Solid_Spill Wet_Method Cover with Wet Paper Towels (Prevents Dust) Solid_Spill->Wet_Method Yes Liquid_Method Cover with Absorbent Pads (Vermiculite/Sand) Solid_Spill->Liquid_Method No (Solution) Collect Collect into Hazardous Waste Bag Do NOT sweep dry dust Wet_Method->Collect Liquid_Method->Collect Clean Double Wash Area (Soap/Water -> Solvent) Collect->Clean Dispose Label: 'Toxic Quinoline Waste' Clean->Dispose

Caption: Logical workflow for containing and cleaning spills of quinoline derivatives, prioritizing dust suppression.

Disposal & Waste Management

Principle: Segregate based on the "P-List" (Acutely Toxic) logic due to the quinoline core, even if not officially listed.

Waste StreamContentsContainer TypeLabeling
Solid Hazardous Contaminated gloves, weighing boats, paper towels, silica gel.[1]Double-bagged Polyethylene (PE) bag."Toxic Solid Waste - Quinoline Contaminated"
Liquid Organic Reaction mother liquors, rinses (DCM, Methanol).HDPE or Glass Carboy."Organic Solvents + Trace Toxic Quinoline"
Sharps Needles, broken glass.Puncture-proof Sharps Bin."Sharps - Chemically Contaminated"

Destruction Method: High-temperature incineration with scrubber (for Nitrogen oxides). Do NOT dispose of down the drain.

References

  • PubChem. (n.d.). Methyl 2-(quinolin-2-yl)propanoate (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Quinoline - Substance Information & Registration Dossier. Retrieved March 3, 2026, from [Link]

  • OSHA. (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). U.S. Department of Labor. Retrieved March 3, 2026, from [Link]

Sources

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